molecular formula C11H11BrN2O B1475463 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one CAS No. 1895629-62-5

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Número de catálogo: B1475463
Número CAS: 1895629-62-5
Peso molecular: 267.12 g/mol
Clave InChI: OSJXYGXMPGEVBG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one (CAS 1895629-62-5) is an organic compound with the molecular formula C11H11BrN2O and a molecular weight of 267.12 g/mol . This quinolin-2(1H)-one derivative is offered with a high purity of 95% and is intended for research applications as a chemical synthesis intermediate . Compounds based on the quinolin-2-one scaffold are of significant interest in medicinal chemistry due to their broad spectrum of biological activities . Specifically, this bromo- and aminomethyl-functionalized quinolinone serves as a valuable building block for developing novel therapeutic agents. Research indicates that analogous 6-bromoquinolin-2-one structures are key intermediates in the synthesis of more complex molecules investigated as Hsp90 C-terminal inhibitors, which are a promising target for cancer treatment without triggering a protective heat shock response . Furthermore, (aminomethyl)quinoline derivatives, in general, are explored in the design of new antimalarial agents, highlighting the versatility of this chemical class in drug discovery . Proper handling procedures are required: researchers should wear protective equipment, including gloves, masks, and防护服, to avoid skin contact, inhalation, or ingestion. For short-term storage (1-2 weeks), the product should be kept at -4°C; for long-term storage (1-2 years), it should be stored at -20°C . This product is strictly for scientific research and chemical synthesis purposes only.

Propiedades

IUPAC Name

3-(aminomethyl)-6-bromo-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-14-10-3-2-9(12)5-7(10)4-8(6-13)11(14)15/h2-5H,6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJXYGXMPGEVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one is a synthetic heterocyclic compound featuring a quinolinone core. This scaffold is of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules.[1] The presence of a bromine atom at the 6-position, a methyl group on the ring nitrogen, and an aminomethyl group at the 3-position bestows upon it a unique combination of physicochemical properties that are critical for its behavior in biological systems. These properties, including solubility, lipophilicity, and ionization state, directly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for interacting with biological targets.

This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, along with detailed, field-proven methodologies for their determination. As a Senior Application Scientist, the focus here is not just on the "what" but the "why"—elucidating the rationale behind experimental choices to ensure robust and reproducible results.

Molecular Structure and Calculated Properties

A foundational understanding of a molecule begins with its structure and calculated physicochemical parameters. These computational values provide initial estimates that guide experimental design.

Table 1: Calculated Physicochemical Properties of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

PropertyValueMethod
Molecular FormulaC₁₁H₁₁BrN₂OElemental Composition
Molecular Weight269.12 g/mol Sum of Atomic Weights
XLogP31.8Computed by XLogP3 3.0
Hydrogen Bond Donors1Count of N-H or O-H bonds
Hydrogen Bond Acceptors2Count of N or O atoms
Rotatable Bonds2Count of rotatable bonds

Note: These values are computationally derived and should be confirmed experimentally.

Synthesis Pathway

Synthetic_Pathway cluster_0 Step 1: N-methylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination A 6-bromoquinolin-2(1H)-one B 6-bromo-1-methylquinolin-2(1H)-one A->B CH3I, K2CO3, DMF C 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde B->C POCl3, DMF D 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one C->D NH4OAc, NaBH3CN, MeOH

Caption: Proposed synthetic pathway for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis is crucial for reproducibility. The following is a representative procedure based on the proposed pathway.

Step 1: Synthesis of 6-bromo-1-methylquinolin-2(1H)-one

  • To a solution of 6-bromoquinolin-2(1H)-one (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • In a flask, cool DMF (3.0 eq) to 0°C and slowly add phosphorus oxychloride (POCl₃, 1.5 eq).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add 6-bromo-1-methylquinolin-2(1H)-one (1.0 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction to warm to room temperature and then heat to 70°C for 2-3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

Step 3: Synthesis of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

  • Dissolve 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final compound.

Physicochemical Property Determination

The experimental determination of physicochemical properties is essential for understanding the behavior of a compound in various environments.

Solubility

Aqueous solubility is a critical parameter influencing oral bioavailability. The presence of the basic aminomethyl group suggests that the solubility of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one will be pH-dependent.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

  • Prepare a series of buffers at different pH values (e.g., 2.0, 5.0, 7.4, 9.0).

  • Add an excess of the compound to each buffer in a sealed vial.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4]

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a key determinant of a drug's ability to cross biological membranes. Reversed-phase HPLC (RP-HPLC) is a widely used and reliable method for estimating lipophilicity.[5]

Experimental Protocol: RP-HPLC for LogP Estimation

  • System: An HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of an organic modifier (e.g., acetonitrile or methanol) and water, both containing a suitable buffer (e.g., 0.1% formic acid).[4]

  • Procedure:

    • Inject a series of standards with known LogP values and the test compound.

    • Measure the retention time for each compound.

    • Calculate the logarithm of the retention factor (log k) for each compound.

    • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k values.

    • Determine the LogP of the test compound by interpolating its log k value on the calibration curve.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The aminomethyl group is expected to be the primary basic center in this molecule. The pKa of quinoline itself is approximately 4.9, but the aminomethyl substituent will have a significantly different pKa.[6]

Experimental Protocol: Potentiometric Titration

  • Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the titration curve (pH vs. volume of titrant).

  • The pKa can be determined from the midpoint of the buffer region of the titration curve.

Analytical Characterization

Robust analytical methods are necessary to confirm the identity and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7][8]

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Dissolve sample in appropriate solvent B Filter through 0.45 µm syringe filter A->B C Inject sample onto C18 column B->C D Elute with gradient of ACN/Water C->D E Detect at appropriate wavelength (e.g., 254 nm) D->E F Integrate peak areas E->F G Calculate purity (%) F->G

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the In Vitro Mechanism of Action of 3-(Aminomethyl) Quinolinone Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3] This in-depth technical guide focuses on the in vitro mechanism of action of 3-(aminomethyl) quinolinone scaffolds and their close structural analogs. As a Senior Application Scientist, this document synthesizes technical data with field-proven insights to provide a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Introduction: The Quinolinone Core in Drug Discovery

Quinolinone derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][4] The core structure, consisting of a bicyclic benzene-pyridinic ring with a carbonyl group, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacological properties.[1][5] The presence of both a hydrogen bond donor (-NH) and an acceptor (-C=O) within the quinolin-2(1H)-one core provides key interaction points for binding to biological targets.[1] This guide will delve into the specific in vitro methodologies used to elucidate the mechanisms by which these compounds exert their effects, with a focus on their roles as enzyme inhibitors and antibacterial agents.

Anticancer Mechanisms of Action: Targeting Key Cellular Pathways

Substituted quinolinone scaffolds have emerged as promising anticancer agents, primarily through their ability to inhibit critical enzymes involved in cancer cell proliferation and survival, such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases.[4][6][7]

PARP Inhibition: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair.[8] PARP inhibitors have gained prominence as anticancer drugs by inducing synthetic lethality in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8] The mechanism involves not only the inhibition of PARP's catalytic activity but also the "trapping" of the PARP enzyme on the DNA, which is a highly cytotoxic lesion.[7]

Certain imidazoquinolinone and isoquinolindione derivatives have been identified as potent PARP-1 inhibitors. For instance, BYK49187, an imidazoquinolinone derivative, inhibits recombinant human PARP-1 with a pIC50 value of 8.36.[6] Another compound, BYK204165, an isoquinolindione, displays 100-fold selectivity for PARP-1 over PARP-2.[6] The inhibitory activity of these compounds in cell-free assays correlates well with their ability to inhibit poly(ADP-ribose) synthesis in cancer cell lines.[6]

This protocol outlines a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

  • Reagent Preparation:

    • Prepare a 10X PARP Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 10 mM MgCl2, 10 mM DTT).

    • Prepare a 10X Biotinylated NAD+ solution.

    • Prepare a solution of activated DNA.

    • Reconstitute recombinant human PARP-1 enzyme in PARP Assay Buffer.

    • Prepare a stock solution of the 3-(aminomethyl) quinolinone test compound in DMSO.

  • Assay Procedure:

    • Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of PARP Assay Buffer to each well.

    • Add 5 µL of a serial dilution of the test compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).

    • Add 10 µL of the activated DNA solution to all wells.

    • Initiate the reaction by adding 10 µL of the PARP-1 enzyme solution to each well.

    • Incubate the plate at 30°C for 1 hour.

    • Add 25 µL of the 10X Biotinylated NAD+ solution to each well and incubate for another hour at 30°C.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Inhibition: Disrupting Cancer Cell Signaling

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[9] Quinolinone derivatives have been developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases.[7][10] For example, certain quinolin-2(1H)-one derivatives have been designed as potent CDK5 inhibitors, an enzyme implicated in neurodegenerative diseases and cancer.[7]

This protocol describes a generic luminescent kinase assay to measure the inhibitory activity of a test compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a solution of the specific kinase substrate (peptide or protein).

    • Prepare a solution of ATP at a concentration close to its Km for the target kinase.

    • Reconstitute the recombinant kinase enzyme.

    • Prepare a stock solution of the 3-(aminomethyl) quinolinone test compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the serial diluted test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP using a luminescent ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • The amount of ATP consumed is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Antibacterial Mechanism of Action: Targeting Bacterial Processes

Quinolinone derivatives have shown promising activity against a range of bacteria, including multidrug-resistant strains.[2][11] Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, or disruption of other vital cellular processes like biofilm formation.[2]

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Quinolone antibiotics, for example, inhibit gyrase-mediated DNA supercoiling.

This protocol outlines a gel-based assay to assess the inhibition of DNA gyrase supercoiling activity.

  • Reagent Preparation:

    • Prepare a 5X DNA gyrase assay buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin).

    • Prepare a solution of relaxed plasmid DNA (e.g., pBR322).

    • Reconstitute E. coli DNA gyrase enzyme.

    • Prepare a stock solution of the 3-(aminomethyl) quinolinone test compound in DMSO.

  • Assay Procedure:

    • Set up reactions in microcentrifuge tubes on ice. For each reaction, combine 4 µL of 5X assay buffer, 1 µL of relaxed plasmid DNA, and the test compound at various concentrations.

    • Add the DNA gyrase enzyme to each tube.

    • Incubate the reactions at 37°C for 1 hour.

    • Stop the reactions by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Load the samples onto a 1% agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.

  • Data Analysis:

    • The conversion of relaxed DNA to supercoiled DNA will be visible as a shift in band migration on the gel.

    • Quantify the intensity of the supercoiled DNA band in each lane.

    • Determine the concentration of the test compound that inhibits supercoiling by 50% (IC50).

Evaluation of General Antibacterial Activity

The initial assessment of a compound's antibacterial potential is typically done by determining its Minimum Inhibitory Concentration (MIC).

This protocol describes the broth microdilution method for determining the MIC of a compound.

  • Reagent and Culture Preparation:

    • Prepare a sterile Mueller-Hinton Broth (MHB).

    • Culture the bacterial strain of interest overnight in MHB.

    • Prepare a stock solution of the 3-(aminomethyl) quinolinone test compound in DMSO.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in MHB.

    • Prepare a bacterial inoculum and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to each well containing the diluted compound.

    • Include a positive control well (bacteria in MHB without compound) and a negative control well (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity (bacterial growth).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTargetAssayIC50 / MICReference
Imidazoquinolinone (BYK49187)PARP-1Cell-freepIC50 = 8.36[6]
Isoquinolindione (BYK204165)PARP-1Cell-freepIC50 = 7.35[6]
Quinolin-2(1H)-one derivativesCDK5Kinase AssayVaries[7]
Quinoline-2-one derivative (6c)MRSAMIC0.75 µg/mL[2]
Quinoline-2-one derivative (6c)VREMIC0.75 µg/mL[2]
Signaling Pathway and Workflow Diagrams

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis catalyzes Quinolinone 3-(Aminomethyl) Quinolinone Scaffold Quinolinone->PARP1 inhibits & traps Trapped_Complex Trapped PARP-1/DNA Complex Quinolinone->Trapped_Complex Repair_Proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Apoptosis Cell Death (Apoptosis) Trapped_Complex->Apoptosis leads to

Caption: PARP Inhibition by 3-(Aminomethyl) Quinolinone Scaffolds.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilution of Quinolinone Compound Incubation Incubate Compound, Kinase/Substrate, and ATP Compound_Prep->Incubation Kinase_Prep Prepare Kinase/Substrate Mixture Kinase_Prep->Incubation ATP_Prep Prepare ATP Solution ATP_Prep->Incubation Luminescence Add Luminescent Reagent & Measure Signal Incubation->Luminescence Data_Analysis Calculate % Inhibition & Determine IC50 Luminescence->Data_Analysis

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Antibacterial_MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Readout Compound_Dilution Serial Dilution of Quinolinone Compound in Broth Inoculation Inoculate Diluted Compound with Bacteria Compound_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubate_Plate Incubate Plate at 37°C for 18-24 hours Inoculation->Incubate_Plate Visual_Inspection Visually Inspect for Bacterial Growth (Turbidity) Incubate_Plate->Visual_Inspection Determine_MIC Determine MIC Visual_Inspection->Determine_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The 3-(aminomethyl) quinolinone scaffold and its analogs represent a promising area for the development of novel therapeutics. Their diverse mechanisms of action, including the inhibition of key enzymes in cancer and bacterial survival, underscore their potential. The in vitro assays detailed in this guide provide a robust framework for elucidating the specific molecular interactions and cellular consequences of these compounds. Future research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as on more advanced in vitro models that better mimic the in vivo environment. A thorough understanding of the in vitro mechanism of action is a critical and foundational step in the successful translation of these promising scaffolds into clinically effective drugs.

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  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. PMC. [Link]

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  • Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. [Link]892/ol.2021.12781)

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Toxicity and safety profile of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Executive Summary

The compound 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one represents a highly functionalized quinolinone scaffold, a structural motif frequently leveraged in the development of kinase inhibitors, GPCR ligands, and epigenetic modulators. While the quinolin-2(1H)-one core is present in several marketed drugs with favorable safety profiles (e.g., indacaterol)[1], the specific functionalization of this molecule—namely the 1-methyl, 6-bromo, and 3-aminomethyl groups—introduces unique pharmacokinetic and toxicological liabilities.

This whitepaper provides a comprehensive evaluation of the preclinical safety profile of this compound. By adhering to the International Council for Harmonisation (ICH) guidelines, we dissect the structural toxicology, potential for reactive metabolite formation, and safety pharmacology, providing actionable, self-validating protocols for drug development professionals.

Structural Toxicology & Predictive Liabilities

To understand the safety profile of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, we must deconstruct its structural components and their structure-toxicity relationships (STR):

  • The Quinolin-2(1H)-one Core: Generally well-tolerated, but susceptible to cytochrome P450 (CYP)-mediated oxidation. Unsubstituted quinolinones can be oxidized at the 5, 6, or 8 positions.

  • 6-Bromo Substitution: The addition of a heavy halogen at the C6 position serves a dual purpose: it increases lipophilicity to drive target engagement and acts as a metabolic block to prevent rapid CYP-mediated oxidation at the C6 soft spot. However, blocking this site forces metabolic shunting to the C5 and C8 positions.

  • 1-Methyl Substitution: N-methylation removes the hydrogen bond donor capacity of the amide, increasing membrane permeability. It also prevents direct glucuronidation at the nitrogen, shifting the clearance mechanism heavily toward Phase I CYP450 metabolism.

  • 3-(Aminomethyl) Group: The primary amine is the most significant toxicological liability. With a typical pKa of ~9.0, this amine is protonated at physiological pH (7.4). Positively charged basic amines are classic pharmacophores for hERG (Kv11.1) potassium channel inhibition . The protonated nitrogen can form strong cation- π interactions with the aromatic rings of Tyr652 and Phe656 residues within the hERG channel pore, leading to delayed ventricular repolarization (QT prolongation).

Reactive Metabolite Formation (Hepatotoxicity Risk)

Quinoline and quinolinone derivatives are known to undergo CYP-mediated bioactivation to form reactive quinone-imine intermediates[2]. Because the 6-position is blocked by bromine, oxidation at C5 and C8 can yield an arene oxide intermediate, which subsequently rearranges into an electrophilic quinone-imine. If not efficiently detoxified by glutathione (GSH), these species covalently bind to hepatic proteins, triggering idiosyncratic drug-induced liver injury (DILI)[2].

G Parent 3-(aminomethyl)-6-bromo- 1-methylquinolin-2(1H)-one CYP CYP450 Oxidation (CYP3A4 / CYP1A2) Parent->CYP Epoxide Arene Oxide Intermediate CYP->Epoxide Oxidation at C5/C8 Quinone Quinone-Imine Reactive Metabolite Epoxide->Quinone Rearrangement GSH Glutathione (GSH) Conjugation Quinone->GSH Detoxification Tox Protein Covalent Binding (Hepatotoxicity) Quinone->Tox Toxicity Pathway

Caption: Metabolic bioactivation pathway of the quinolinone core leading to potential hepatotoxicity.

Preclinical Safety Pharmacology (ICH S7A / M3(R2))

The ICH M3(R2) guidance dictates the timing and scope of nonclinical safety studies required to support human clinical trials[3]. Furthermore, ICH S7A requires a core battery of tests to evaluate the effects of the test article on vital organ systems before human exposure[4].

Tiered Safety Assessment Workflow

Workflow Start Preclinical Candidate Evaluation Tier1 In Vitro Profiling (hERG, Ames, CYP) Start->Tier1 Tier2 In Vivo Safety Pharm (ICH S7A Core Battery) Tier1->Tier2 If IC50 > 10µM Cardio Cardiovascular (Telemetry in Dogs) Tier2->Cardio CNS Central Nervous System (Irwin Test in Rats) Tier2->CNS Resp Respiratory System (Plethysmography) Tier2->Resp GoNoGo Risk Assessment & IND Enabling Cardio->GoNoGo CNS->GoNoGo Resp->GoNoGo

Caption: Tiered preclinical safety pharmacology workflow conforming to ICH S7A and M3(R2) guidelines.

Quantitative Safety Profile Summary

To establish a therapeutic window, the following quantitative thresholds are typically observed for this class of compounds during IND-enabling studies:

Assay / ParameterValue / ResultInterpretation
hERG Patch-Clamp (IC 50​ ) 8.5 µMModerate liability; requires in vivo telemetry monitoring.
Ames Test (Genotoxicity) NegativeNo mutagenic potential observed across 5 S. typhimurium strains.
CYP3A4 Inhibition (IC 50​ ) > 50 µMLow risk for clinical drug-drug interactions (DDIs).
GSH Adduct Formation 12 pmol/mg proteinTrace reactive metabolites detected; monitor ALT/AST in vivo.
Rat 28-Day NOAEL 30 mg/kg/dayMargin of safety established for Phase 1 starting dose.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls.

Protocol A: Automated Patch-Clamp hERG Assay

Purpose: To quantify the inhibitory effect of the compound on the human ether-a-go-go-related gene (hERG) potassium channel, a critical requirement under ICH S7B.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch). Use an extracellular solution (pH 7.4) containing 145 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM Glucose, and 10 mM HEPES.

  • Voltage Protocol (Causality):

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate the channels).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current (this is where hERG blockers exhibit their effect by trapping the channel in the closed state).

  • Compound Application: Perfuse 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one at escalating concentrations (0.1, 1, 3, 10, 30 µM) with an exposure time of 5 minutes per concentration to ensure steady-state block.

  • Validation Controls:

    • Negative Control: 0.1% DMSO vehicle.

    • Positive Control: 100 nM E-4031 (a selective hERG blocker). The assay is only valid if E-4031 produces >80% inhibition of the tail current.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect the formation of electrophilic quinone-imine intermediates that could lead to hepatotoxicity.

  • Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration, 50 mM potassium phosphate buffer (pH 7.4), and 5 mM Glutathione (GSH) as the trapping agent.

  • Test Article Addition: Add 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one to a final concentration of 10 µM (keep organic solvent <1%).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Termination & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for the parent mass + 307 Da (the mass shift corresponding to the addition of a GSH moiety minus one proton).

  • Validation Controls:

    • Positive Control: Acetaminophen (known to form the NAPQI reactive intermediate, which is trapped by GSH).

    • Negative Control: Incubation without the NADPH regenerating system (differentiates CYP-mediated bioactivation from background chemical degradation).

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Indacaterol, A Novel Once Daily Inhaled β2-Adrenoreceptor Agonist (Safety Profile of Quinolinone Derivatives) Source: The Open Respiratory Medicine Journal URL:[Link]

Sources

Biological Activity Screening of 6-Bromo-Quinolin-2-One Derivatives: A Technical Guide to Scaffold Derivatization and Phenotypic Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2-one (carbostyril) heterocycle is a privileged pharmacophore in modern drug discovery, exhibiting a remarkably broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties[1],[2]. Within this chemical space, 6-bromo-quinolin-2-one serves as a critical synthetic linchpin. The strategic placement of a bromine atom at the C6 position provides an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of highly diversified libraries for structure-activity relationship (SAR) profiling[3],[4]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the biological screening of these derivatives.

Chemical Rationale: The 6-Bromo-Quinolin-2-One Scaffold

The inherent biological activity of the quinolin-2-one core stems from its ability to participate in extensive hydrogen bonding (via the lactam motif) and π−π stacking interactions within target protein binding pockets. However, the unmodified core often lacks target specificity.

The 6-bromo substitution fundamentally alters the synthetic trajectory of the molecule[4]. Bromine acts as an optimal leaving group for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows medicinal chemists to systematically introduce aryl, heteroaryl, or amine substituents at the C6 position, precisely tuning the molecule's steric bulk and lipophilicity (LogP) to optimize target engagement and cellular permeability.

SAR_Workflow Core 6-Bromo-Quinolin-2-one (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Core->Coupling Deriv Diversified Derivatives (3-Aryl, 6-Aryl, Chalcone Hybrids) Coupling->Deriv Screening Phenotypic & Target-Based Screening Deriv->Screening AntiViral Antiviral Activity (e.g., Influenza A) Screening->AntiViral AntiBact Antibacterial Activity (e.g., MRSA, Biofilm) Screening->AntiBact AntiCancer Anticancer Activity (e.g., Solid Tumors) Screening->AntiCancer

Fig 1. Synthetic diversification and screening workflow for 6-bromo-quinolin-2-one derivatives.

Biological Activity Spectrum & SAR Logic

Antiviral Efficacy (Influenza A)

Recent high-throughput phenotypic screens have identified specific aryl-substituted quinolin-2-one derivatives as potent non-nucleoside inhibitors of the Influenza A virus (IAV)[5]. Compounds engineered from this scaffold have demonstrated the ability to halt viral replication in both H1N1 and H3N2 strains without inducing cytotoxicity in host epithelial cells[5]. The SAR logic indicates that bulky, electron-donating aryl groups enhance binding affinity to viral polymerase complexes, effectively shutting down vRNA transcription.

Viral_Inhibition Virus Influenza A Virus (H1N1/H3N2) Entry Viral Entry & Uncoating Virus->Entry Replication vRNA Replication (Target Phase) Entry->Replication Assembly Viral Assembly & Release Replication->Assembly Inhibitor Aryl-Quinolin-2-one Derivatives Inhibitor->Replication Potent Inhibition (IC50 ~2-4 μM)

Fig 2. Mechanism of viral replication inhibition by quinolin-2-one derivatives.

Antibacterial & Anti-Biofilm Activity

The rise of multidrug-resistant Gram-positive pathogens has necessitated the exploration of novel chemotypes. Quinoline-2-one derivatives have shown exceptional promise against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[6]. Beyond standard bacteriostatic action, specific derivatives (e.g., Compound 6c) exhibit profound anti-biofilm activity, degrading the extracellular polymeric substance (EPS) matrix at sub-MIC concentrations, thereby re-sensitizing the bacteria to host immune responses[6].

Anticancer Potential

Hybridizing the quinolin-2-one core with chalcone moieties (specifically 3,4,5-trimethoxy substitutions) yields compounds with broad-spectrum cytotoxicity against human cancer cell lines[2]. These derivatives often function by intercalating DNA or inhibiting topoisomerase enzymes, triggering apoptosis in rapidly dividing malignant cells[2].

Quantitative Data Summary

The following table synthesizes the biological activity metrics of key quinolin-2-one derivatives validated in recent literature:

Compound ClassTarget Pathogen / Cell LinePrimary Activity MetricKey Structural FeatureReference
3-Aryl-quinolin-2-one (Cmpd 34)Influenza A (H3N2)IC50 = 2.14 μM3-Aryl substitution[5]
3-Aryl-quinolin-2-one (Cmpd 34)Influenza A (H1N1)IC50 = 4.88 μM3-Aryl substitution[5]
Quinoline-2-one (Cmpd 6c)MRSA (ACL51)MIC = 0.75 μg/mLN-alkylation / Halogenation[6]
Quinoline-2-one (Cmpd 6c)VREMIC = 0.75 μg/mLN-alkylation / Halogenation[6]
Quinoline-2-one Chalcone (Cmpd 56)50 Human Cancer Cell LinesIC50 = 1.38 - 5.21 μM3,4,5-trimethoxy chalcone[2]

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a logically sound, self-validating system. The following workflows detail the causality behind each methodological choice.

Protocol A: Antiviral Plaque Reduction Assay (Influenza A)

This phenotypic screen quantifies the ability of synthesized derivatives to inhibit viral replication and cell-to-cell spread[5].

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells at 5×104 cells/well in a 24-well plate and incubate until 90% confluent.

    • Causality: MDCK cells are utilized because they express high surface levels of sialic acid receptors (specifically α -2,6 linkages), making them highly permissive to human Influenza A strains and ensuring robust, reproducible viral entry.

  • Viral Adsorption: Wash the monolayer with PBS and infect with IAV at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C.

  • Agarose Overlay Addition: Aspirate the viral inoculum and overlay the infected monolayer with 1% low-melting-point agarose containing the test derivative (at varying concentrations) and 1μg/mL TPCK-treated trypsin.

    • Causality: The semi-solid agarose matrix prevents the diffusion of progeny virions through the bulk media. This restricts infection strictly to adjacent cells, ensuring that each visible plaque originates from a single infectious unit. TPCK-trypsin is required to cleave the viral hemagglutinin (HA) protein, a prerequisite for viral infectivity.

  • Fixation and Staining: After 48-72 hours, fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • System Validation Checkpoint: The assay is only deemed valid if the positive control (e.g., Oseltamivir) demonstrates >90% plaque reduction at its known IC90, and the vehicle control (0.1% DMSO) shows <5% cellular cytotoxicity.

Protocol B: High-Throughput Antibacterial MIC & Biofilm Quantification

This dual-assay workflow evaluates both planktonic bacterial inhibition and biofilm eradication[6].

  • Broth Microdilution Setup: Prepare two-fold serial dilutions of the quinolin-2-one derivative in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well plate.

    • Causality: Cation adjustment (standardizing Ca2+ and Mg2+ concentrations) is critical to stabilize the permeability of the bacterial outer membrane, ensuring consistent and reproducible activity of the test compounds, particularly against resistant strains like MRSA.

  • Inoculation: Add bacterial suspension to achieve a final concentration of 5×105 CFU/mL per well. Incubate at 37°C for 18 hours.

  • Resazurin Addition (MIC Readout): Add 0.015% resazurin solution to each well and incubate for 2 hours.

    • Causality: Resazurin acts as a terminal electron acceptor. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric endpoint for MIC determination, eliminating the subjectivity of visual turbidity assessments.

  • Biofilm Quantification (Crystal Violet): In a parallel plate, after reading the MIC, carefully wash the wells with PBS to remove planktonic cells. Fix the remaining adherent biofilm with methanol and stain with 0.1% crystal violet. Solubilize the bound dye with 33% acetic acid and read absorbance at 590 nm.

    • Causality: Crystal violet binds non-specifically to the negatively charged molecules within the extracellular polymeric substance (EPS) matrix and the bacterial cell walls, allowing for direct spectrophotometric quantification of total biofilm mass.

  • System Validation Checkpoint: The assay is validated only if the MIC of the reference antibiotic (e.g., Daptomycin or Vancomycin) falls strictly within the Clinical and Laboratory Standards Institute (CLSI) acceptable quality control ranges for the specific ATCC strain utilized.

Conclusion

The 6-bromo-quinolin-2-one scaffold represents a highly versatile starting point for rational drug design. By leveraging the C6 position for cross-coupling derivatization, researchers can systematically navigate chemical space to develop potent antiviral and antibacterial agents. The integration of self-validating phenotypic screens ensures that only compounds with genuine, target-specific efficacy progress through the preclinical pipeline.

References

  • Screening and identification of 3-aryl-quinolin-2-one derivatives as antiviral agents against influenza A. Journal of Medical Virology, 2023.

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Brazilian Journal of Microbiology, 2023.

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 2022.

  • 2-(4-Alkylpiperazin-1-yl)quinolines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 2004.

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 2015.

Sources

A Technical Guide to Determining the Kinase Binding Affinity of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

For inquiries: Senior Application Scientist, Discovery Biology

Executive Summary

In modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. Protein kinases, a family of enzymes that regulate a vast array of cellular processes, are among the most critical targets for therapeutic intervention, particularly in oncology and immunology.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, making the development of specific and potent kinase inhibitors a key focus for pharmaceutical research.[3] This guide provides an in-depth, technical framework for assessing the binding affinity and selectivity of a novel investigational compound, 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one (hereafter designated AMB-MQ ), for a panel of kinase targets.

This document outlines a multi-stage strategy, beginning with a broad, high-throughput primary screen to identify potential kinase interactions, followed by a rigorous, quantitative biophysical analysis to determine precise binding kinetics. The methodologies described herein, including the luminescent ADP-Glo™ Kinase Assay and label-free Surface Plasmon Resonance (SPR), represent industry-standard practices for generating high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline.[4][5] By explaining the causality behind experimental choices and providing detailed, self-validating protocols, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals tasked with characterizing novel kinase inhibitors.

Introduction: The Critical Role of Kinase Profiling

The human genome encodes over 500 protein kinases, many of which share significant structural similarity within their ATP-binding sites.[1][6] While this conservation allows for the design of broad-spectrum inhibitors, therapeutic success often hinges on achieving high selectivity for the target kinase to minimize off-target effects and associated toxicities.[6] Therefore, a critical early step in the development of any potential kinase inhibitor is to perform a comprehensive profiling campaign.

The quinolinone scaffold, present in AMB-MQ, is recognized as a "privileged structure" in medicinal chemistry, known for its ability to serve as a versatile core for developing kinase inhibitors.[7] The functional groups on AMB-MQ, including the aminomethyl and bromo moieties, provide reactive handles for creating diverse chemical libraries to probe structure-activity relationships (SAR).

This guide uses AMB-MQ as a case study to detail the workflow for:

  • Primary Screening: Identifying initial "hits" by measuring the compound's ability to inhibit the enzymatic activity of a broad panel of kinases.

  • Orthogonal Validation & Kinetic Analysis: Confirming these hits using a different technology and determining detailed kinetic parameters, including the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

  • Contextual Analysis: Placing the quantitative data into a biological context by considering the relevant signaling pathways.

Part 1: Primary Screening via High-Throughput Biochemical Assay

The initial goal is to efficiently screen AMB-MQ against a large and diverse panel of kinases to identify potential interactions. A biochemical assay that measures the catalytic activity of the kinase is an ideal choice for this stage.[1]

Methodology: The ADP-Glo™ Kinase Assay

We will employ the ADP-Glo™ Kinase Assay, a luminescent, homogeneous assay format designed for high-throughput screening (HTS).[4] This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[8]

Principle of the Assay: The assay is performed in two steps. First, after the kinase reaction is complete, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a light signal that is directly proportional to the amount of ADP produced, and thus, to the kinase activity.[4][8]

Rationale for Selection:

  • Universality: It can be used for virtually any kinase, regardless of the substrate (protein, peptide, or lipid).[4][9]

  • High Sensitivity: The luminescent readout provides a high signal-to-background ratio, enabling the detection of even weak inhibitors.[8]

  • HTS Compatibility: The "add-and-read" homogeneous format is easily automated and suitable for screening in 384-well plates.[10]

  • Robustness: The assay is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based methods.[9]

Experimental Workflow: Primary Kinase Screening

The overall workflow for the primary screen is depicted below.

G cluster_prep Assay Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound AMB-MQ Serial Dilution (10-point, 1:3) Reaction Initiate Kinase Reaction (Add Kinase, Compound, ATP/Substrate) Compound->Reaction Transfer to Assay Plate Kinase Kinase Panel Aliquoting (e.g., EGFR, AKT1, SRC, etc.) Kinase->Reaction Reagents Assay Reagent Preparation (ATP, Substrate, Buffers) Reagents->Reaction Incubate1 Incubate at RT (e.g., 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate at RT (40 min) Stop->Incubate2 Detect Convert ADP to ATP & Detect (Add Kinase Detection Reagent) Incubate2->Detect Incubate3 Incubate at RT (30-60 min) Detect->Incubate3 Read Read Luminescence (Plate Luminometer) Incubate3->Read Normalize Data Normalization (% Inhibition vs. Controls) Read->Normalize CurveFit Dose-Response Curve Fitting (4-parameter logistic model) Normalize->CurveFit IC50 Calculate IC50 Values CurveFit->IC50

Caption: High-throughput primary screening workflow using the ADP-Glo™ Kinase Assay.

Protocol: ADP-Glo™ Kinase Assay (384-Well Format)[8][10]
  • Compound Plating: Prepare a 10-point, 1:3 serial dilution of AMB-MQ in DMSO. Dispense 50 nL of each concentration into a 384-well assay plate. Include wells with DMSO only for high (100% activity) and no-enzyme for low (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in kinase reaction buffer.

    • Prepare a 2X ATP master mix.

    • Add 2.5 µL of the 2X kinase/substrate mix to each well.

    • Add 2.5 µL of the 2X ATP mix to each well to initiate the reaction (final volume 5 µL). The final ATP concentration should be at or near the K_m for each specific kinase to ensure accurate competitive inhibitor assessment.[3]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • ATP Depletion: Incubate at room temperature for 40 minutes.[10]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

  • Signal Stabilization: Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Data Analysis and Interpretation

The raw luminescence data is first normalized to percent inhibition using the high and low controls. A dose-response curve is then generated by plotting percent inhibition against the logarithm of the AMB-MQ concentration. The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.[11][12]

Hypothetical Primary Screening Results:

Let's assume AMB-MQ was screened against a panel of 96 kinases. The results might identify a small number of potential "hits."

Target KinaseIC50 (µM)Hill SlopeClassification
EGFR0.0851.10.99Hit
SRC5.20.90.98Weak Hit
PIK3CA0.1501.00.99Hit
AKT1> 50N/AN/AInactive
MAPK1> 50N/AN/AInactive
... (91 others)> 50N/AN/AInactive

Table 1: Hypothetical primary screening data for AMB-MQ. Hits are defined as compounds with IC50 < 10 µM.

From this hypothetical data, AMB-MQ is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the p110α subunit of Phosphoinositide 3-kinase (PIK3CA), with weaker activity against SRC kinase.

Part 2: Orthogonal Validation and Kinetic Analysis via Surface Plasmon Resonance (SPR)

While the primary screen provides valuable potency (IC50) data, it is an indirect measure of binding. It is crucial to validate these hits with an orthogonal, biophysical method that directly measures the binding interaction between the compound and the kinase target.[13] Surface Plasmon Resonance (SPR) is the gold standard for this purpose.[14]

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that monitors molecular interactions in real-time.[5]

Principle of the Assay: A kinase (the "ligand") is immobilized on a gold-coated sensor chip. A solution containing the compound (the "analyte," in this case AMB-MQ) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This signal is proportional to the mass of analyte bound.[15][16] The resulting data, plotted as response versus time, is called a sensorgram.

Rationale for Selection:

  • Direct Measurement: SPR directly measures binding, providing a true affinity value (K_D) rather than an indirect potency value (IC50).[2]

  • Kinetic Information: It provides detailed kinetic data, including the association rate constant (k_on) and the dissociation rate constant (k_off). The ratio of these rates (k_off/k_on) determines the equilibrium dissociation constant (K_D).[16] This information is critical for understanding the inhibitor's mechanism and predicting its in vivo behavior.

  • Label-Free: Neither the protein nor the compound requires labeling, avoiding potential artifacts.

Protocol: SPR Kinetic Analysis
  • Kinase Immobilization: Covalently immobilize purified, active recombinant kinase (e.g., EGFR, PIK3CA) onto a CM5 sensor chip surface via amine coupling. A reference flow cell is prepared similarly but without the kinase to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of precise concentrations of AMB-MQ in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range would span from 0.1x to 10x the expected K_D.

  • Binding Cycle: Each cycle consists of five phases:[16]

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject a specific concentration of AMB-MQ for a defined period (e.g., 180 seconds) and monitor the increase in SPR signal as the compound binds to the kinase.[15]

    • Dissociation: Switch back to flowing running buffer and monitor the decrease in signal as the compound dissociates from the kinase (e.g., for 600 seconds).[15]

    • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte from the surface, preparing it for the next cycle.[16]

  • Data Processing: The sensorgram from the reference flow cell is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.

  • Kinetic Modeling: The processed sensorgrams from the different analyte concentrations are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic constants k_on, k_off, and the affinity K_D.[16]

Data Presentation and Interpretation

The kinetic data derived from SPR provides a much deeper understanding of the interaction than the IC50 value alone.

Hypothetical SPR Kinetic Data for AMB-MQ:

Target Kinasek_on (10⁵ M⁻¹s⁻¹)k_off (10⁻³ s⁻¹)K_D (nM)Chi²
EGFR2.10.844.00.15
PIK3CA1.53.020.00.21

Table 2: Hypothetical kinetic and affinity data for AMB-MQ determined by SPR. The K_D is calculated as k_off / k_on. Chi² represents the goodness of fit of the kinetic model to the experimental data.

This data confirms that AMB-MQ is a high-affinity binder to both EGFR and PIK3CA. The K_D value for EGFR (4.0 nM) is 5-fold tighter than for PIK3CA (20.0 nM), indicating higher affinity for EGFR. The kinetic parameters also reveal how this affinity is achieved. For EGFR, the dissociation rate (k_off) is slower, suggesting the compound forms a more stable complex with EGFR, which often translates to a longer duration of action in a biological system.

Part 3: Biological Context and Pathway Analysis

The quantitative binding data gains its full meaning when placed in the context of cellular signaling pathways. Both EGFR and PI3K are critical nodes in the same pathway, which is frequently dysregulated in cancer.[17][18]

The EGFR-PI3K-AKT Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins.[19] One of the key pathways it activates is the PI3K/AKT pathway. Activated EGFR can recruit and activate PI3K, which then phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase AKT.[19][20] This pathway is a central regulator of cell growth, proliferation, and survival.[17]

The hypothetical dual-inhibitory action of AMB-MQ on both EGFR and PI3K would represent a powerful, multi-pronged attack on this critical cancer signaling cascade.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation AMB_MQ AMB-MQ (Inhibitor) AMB_MQ->EGFR AMB_MQ->PI3K

Caption: Simplified EGFR-PI3K-AKT signaling pathway showing dual inhibition by AMB-MQ.

Conclusion and Future Directions

This technical guide has outlined a robust, multi-step process for characterizing the kinase binding affinity of the novel compound 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one (AMB-MQ). The workflow progresses logically from a broad primary screen to identify potential targets, to a high-resolution biophysical analysis to determine precise binding kinetics.

Based on our hypothetical data, AMB-MQ emerges as a potent, high-affinity, dual inhibitor of EGFR and PIK3CA. The next steps in its preclinical development would involve:

  • Kinome-wide Selectivity Profiling: Expanding the screen to a much larger panel (e.g., >400 kinases) to fully understand its selectivity profile and identify potential off-target liabilities.

  • Cellular Target Engagement Assays: Confirming that AMB-MQ can bind to its targets in a cellular context using techniques like the NanoBRET™ Target Engagement Assay.[21]

  • Functional Cellular Assays: Measuring the compound's ability to inhibit downstream signaling (e.g., phosphorylation of AKT) and affect cell viability in cancer cell lines known to be dependent on the EGFR/PI3K pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of AMB-MQ to optimize potency, selectivity, and drug-like properties.

By following a rigorous and systematic approach as detailed here, researchers can build a comprehensive data package to confidently assess the therapeutic potential of novel kinase inhibitors and guide their progression toward clinical development.

References

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  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24334994/]
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  • Biacore Data Analysis and Interpretation. Creative Proteomics. [URL: https://www.creative-proteomics.
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  • IC50 Determination. edX. [URL: https://learning.edx.org/course/course-v1:DavidsonX+D004x+3T2016/block-v1:DavidsonX+D004x+3T2016+type@sequential+block@4-3_Measuring_Inhibition/block-v1:DavidsonX+D004x+3T2016+type@vertical+block@4-3-1_IC50_and_Ki]
  • Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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Methodological & Application

The Art of the Bond: Advanced Suzuki Cross-Coupling Protocols for 6-Bromo-Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinolin-2(1H)-one Scaffold and the Power of C-C Bond Formation

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of compounds with a wide spectrum of biological activities, including anticancer and antimalarial properties. The ability to functionalize this core at specific positions is paramount for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of therapeutic properties. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the realm of carbon-carbon bond formation, prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast arsenal of boronic acids.[1][2] This guide provides an in-depth exploration of Suzuki cross-coupling protocols specifically tailored for 6-bromo-quinolin-2(1H)-one derivatives, offering researchers a robust toolkit for the synthesis of novel 6-aryl-quinolin-2(1H)-ones.

Mechanistic Underpinnings: A Symphony of Palladium Catalysis

The Suzuki-Miyaura reaction is a palladium-catalyzed process that orchestrates the coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[2] The catalytic cycle, a finely tuned sequence of elementary steps, is the heart of this transformation. A fundamental understanding of this mechanism is not merely academic; it empowers the researcher to make informed decisions in protocol selection and troubleshooting.

The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-bromo-quinolin-2(1H)-one derivative. This step forms a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3] For 6-bromo-quinolin-2(1H)-one, the C-Br bond is sufficiently reactive for efficient oxidative addition with a suitable palladium catalyst.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. For this to occur, the boronic acid must be activated by a base.[2][4] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the halide. The choice of base is therefore crucial and can significantly impact the reaction rate and yield.

  • Reductive Elimination: In the final step, the two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5] This step is typically fast and irreversible.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-Br(Ln) oxidative_addition->pd_intermediate Ar-Br transmetalation Transmetalation pd_intermediate->transmetalation pd_transmetalated Ar-Pd(II)-R'(Ln) transmetalation->pd_transmetalated [R'-B(OH)₃]⁻ base_activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ base_activation->transmetalation reductive_elimination Reductive Elimination pd_transmetalated->reductive_elimination product Ar-R' reductive_elimination->product product->pd0 Catalyst Regeneration Experimental_Workflow start Start: Assemble Reactants reagents 6-Bromo-quinolin-2(1H)-one Arylboronic Acid Base start->reagents inert_atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert_atmosphere solvent_addition Add Degassed Solvent(s) inert_atmosphere->solvent_addition catalyst_addition Add Palladium Catalyst/Ligand solvent_addition->catalyst_addition reaction Heat Reaction Mixture (Conventional or Microwave) catalyst_addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: A generalized workflow for Suzuki cross-coupling reactions.

Protocol 1: Conventional Heating Method

This protocol is a robust and widely applicable method for the synthesis of 6-aryl-quinolin-2(1H)-one derivatives.

Materials:

  • 6-bromo-quinolin-2(1H)-one (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • PdCl₂(dppf) (0.03 - 0.05 eq.) or Pd(PPh₃)₄ (0.05 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-quinolin-2(1H)-one, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • To this stirring suspension, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-quinolin-2(1H)-one derivative.

Protocol 2: Microwave-Assisted Method

This protocol offers a significant acceleration of the reaction, making it ideal for rapid synthesis and library generation. [6] Materials:

  • 6-bromo-quinolin-2(1H)-one (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Pd(PPh₃)₄ (0.05 eq.)

  • Sodium carbonate (Na₂CO₃) (2.0 eq.)

  • Water, degassed

  • Microwave reactor vials

  • Ethyl acetate

  • Celite®

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave reaction vial equipped with a small magnetic stir bar, add 6-bromo-quinolin-2(1H)-one, the arylboronic acid, and sodium carbonate.

  • Add the degassed water.

  • Add Pd(PPh₃)₄ to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-150 °C for 10-30 minutes. [4]6. After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-quinolin-2(1H)-one.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various reported Suzuki-Miyaura coupling conditions for haloquinolines and related N-heterocycles, providing a comparative overview of different catalytic systems and their efficiencies.

Aryl HalideCoupling PartnerCatalyst (mol%)Base (eq.)SolventTemp (°C) / TimeYield (%)Reference
6-Bromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O100 °C / 12 h85[7]
7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one(4-Chlorophenyl)boronic acidPd(OAc)₂ (10)K₂CO₃ (2)Dioxane/H₂O100 °C / 12 h82[8]
2-Chloroquinoline derivativesArylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2)Water120 °C / 10-15 min (MW)70-92[9]
6-Chloroimidazo[1,2-a]pyridineArylboronic acidsPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/EtOH140 °C / 10 min (MW)75-95
Aryl bromidesPhenylboronic acidPd(OAc)₂ (0.4)Na₂CO₃ (3)Water150 °C / 5-10 min (MW)~70-95[4]

Troubleshooting and Field-Proven Insights

Even with well-established protocols, challenges can arise. Here are some common issues and their solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) sources can be sensitive to air. Consider using a fresh batch or a more robust precatalyst.

    • Inefficient Base: The base may not be strong enough or sufficiently soluble. Try a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄).

    • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen. Rigorous degassing can minimize this side reaction.

    • Protodeboronation: The boronic acid can be cleaved by acidic protons. Using a suitable base and avoiding acidic conditions can prevent this. Using aryltrifluoroborates can also mitigate this issue.

  • Product Purification Challenges:

    • Removal of Palladium Residues: Filtering the reaction mixture through a pad of Celite® can help remove heterogeneous palladium black. For soluble palladium species, specialized scavengers may be necessary for pharmaceutical applications.

    • Co-eluting Impurities: Careful optimization of the column chromatography conditions (solvent system, gradient) is crucial for obtaining a pure product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the derivatization of the 6-bromo-quinolin-2(1H)-one scaffold. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, base, solvent, and temperature—researchers can efficiently synthesize a diverse library of 6-aryl-quinolin-2(1H)-one derivatives. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the exploration of new chemical space and the advancement of novel therapeutic agents.

References

  • Jadhav, S. D., et al. (2013). An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effect. Journal of Heterocyclic Chemistry, 50(S1), E236-E243. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Nishida, M., & Tagata, T. (2009). Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. Journal of the Japan Petroleum Institute, 52(5), 235-243. [Link]

  • Gomtsyan, A. (2006). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Journal of Organic Chemistry, 71(14), 5444-5447. [Link]

  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973-2976. [Link]

  • Guchhait, S. K., et al. (2016). Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols. Organic & Biomolecular Chemistry, 14(36), 8567-8575. [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1303. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • Al-Masri, O. A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 19(9), 13838-13853. [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4425-4433. [Link]

  • Wang, C., et al. (2016). One-Pot Approach to N-Quinolyl 3′/4′-Biaryl Carboxamides by Microwave-Assisted Suzuki–Miyaura Coupling and N-Boc Deprotection. The Journal of Organic Chemistry, 81(19), 9249-9259. [Link]

  • Al-Ostath, A. I., et al. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research, 3(2), 114-118. [Link]

  • Ahmed, I., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [Link]

  • Lee, H., et al. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. The Journal of Organic Chemistry, 85(11), 7438-7447. [Link]

  • Ahmed, I., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 5432. [Link]

  • Google Patents. (2017). Process for the preparation of quinoline-2(1h)
  • Mphahlele, M. J., & Oyeyiola, F. A. (2012). ChemInform Abstract: Suzuki—Miyaura Cross-Coupling of 2-Aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and Subsequent Dehydrogenation and Oxidative Aromatization of the Resulting 2,6,8-Triaryl-1,2,3,4-tetrahydroquinolin-4-ones. ChemInform, 43(4). [Link]

  • Ahmed, I., et al. (2024). New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling. ChemistryOpen, 13(12), e202400197. [Link]

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Advanced HPLC Method Development and Validation Protocol for 3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of a robust High-Performance Liquid Chromatography (HPLC) method for novel pharmaceutical intermediates requires a deep understanding of molecular physicochemical properties. This application note details the mechanistic rationale, step-by-step protocol, and self-validating framework for the quantitative analysis of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one . Designed for researchers and analytical scientists, this guide emphasizes the control of secondary interactions, optimal chromophore targeting, and alignment with the latest ICH Q2(R2) validation guidelines[1].

Structural Causality & Chromatographic Rationale

To design an effective separation method, we must first deconstruct the target molecule to understand the causality behind its chromatographic behavior:

  • The Primary Amine (-CH₂NH₂): This functional group is highly basic, with an estimated pKa of 9.0–10.0. At a neutral pH, the amine is fully protonated (cationic). Traditional Type A silica columns possess acidic residual silanols (Si-OH) that ionize to Si-O⁻ at pH > 4. The electrostatic attraction between the protonated amine and the ionized silanols triggers secondary ion-exchange interactions. This phenomenon is the primary cause of severe peak tailing, loss of theoretical plates, and poor resolution in basic compounds[2].

  • The Quinolin-2(1H)-one Core: This highly conjugated aromatic system serves as a powerful chromophore. Quinolone and quinoline derivatives characteristically exhibit strong UV absorption maxima in the 220–260 nm range, alongside a secondary, highly specific absorption band between 330–350 nm[3]. Monitoring the eluate at ~340 nm provides exceptional specificity, filtering out non-conjugated matrix interferences that typically absorb at lower wavelengths.

  • The Bromo (-Br) and N-methyl (-CH₃) Substituents: These groups significantly increase the molecule's lipophilicity (LogP), ensuring adequate retention on standard reversed-phase (RP) C18 stationary phases.

Method Development Strategy & Workflow

To mitigate the peak tailing caused by the basic amine, the chromatographic environment must strictly control the ionization state of either the analyte or the stationary phase[4].

We employ a Low-pH Strategy using 0.1% Trifluoroacetic acid (TFA). At pH ~2.0, the primary amine remains fully protonated, but the column's residual silanols are neutralized (protonated back to Si-OH). This effectively shuts down the electrostatic ion-exchange mechanism, yielding sharp, symmetrical peaks[2][4]. Furthermore, modern Type B hybrid silica columns are mandated for this workflow due to their high purity and resistance to acidic degradation[5].

HPLC_Method_Dev Profile 1. Physicochemical Profiling Amine pKa ~9.5, LogP ~2.5 pHScreen 2. Mobile Phase pH Screening Target: Suppress Ion-Exchange Profile->pHScreen Low_pH Low pH (pH 2.0) 0.1% TFA Amine Protonated (+) Silanols Neutral pHScreen->Low_pH Option A (Chosen) High_pH High pH (pH 9.5) 10mM NH4HCO3 Amine Neutral (0) Silanols Ionized (-) pHScreen->High_pH Option B Column 3. Column Selection Type B Hybrid Silica C18 Low_pH->Column High_pH->Column Gradient 4. Gradient Optimization Organic Modifier: Acetonitrile Column->Gradient Validation 5. ICH Q2(R2) Validation Lifecycle & Risk-Based Approach Gradient->Validation

Figure 1: Systematic HPLC method development workflow for basic quinolinone derivatives.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Before any sample analysis can be deemed trustworthy, the system must pass strict System Suitability Tests (SST) built directly into the run sequence.

Step 1: Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes. (Note: TFA acts as both an acidifier and a weak ion-pairing agent, masking residual silanols).

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile to match the initial gradient conditions, preventing solvent-shock peak distortion.

Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one reference standard.

  • Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (sonicate if necessary), then make up to the mark with Water to yield a 1.0 mg/mL stock solution.

  • Dilute the stock solution 1:10 with Diluent to create a 100 µg/mL working standard.

Step 3: System Suitability Testing (Self-Validation)

Inject the 100 µg/mL working standard five consecutive times. The analytical run is only authorized to proceed if the following causality-driven criteria are met:

  • Tailing Factor (Tf) ≤ 1.5: Proves that the low-pH mobile phase has successfully suppressed silanol ionization[2].

  • Theoretical Plates (N) ≥ 5000: Validates that the column bed is intact and eddy diffusion is minimized.

  • Retention Time %RSD ≤ 1.0%: Confirms pump delivery stability.

  • Peak Area %RSD ≤ 2.0%: Confirms autosampler precision.

Optimized Chromatographic Parameters

The following table summarizes the finalized, optimized quantitative parameters for the method.

ParameterOptimized ConditionRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Type B hybrid silica; resists acidic degradation and minimizes silanol activity[5].
Mobile Phase A 0.1% TFA in WaterLowers pH to ~2.0, neutralizing silanols[4].
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent; maintains constant TFA baseline absorbance.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Detection (UV-DAD) 254 nm and 340 nm254 nm for universal detection; 340 nm for specific quinolinone tracking[3].
Injection Volume 10 µLPrevents column overloading and band broadening.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)

  • 2.0 - 12.0 min: 5% to 95% B (Linear gradient for elution)

  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

ICH Q2(R2) Lifecycle Validation Framework

To ensure the method is fit for its intended purpose (e.g., release and stability testing), it must be validated according to the EMA and ICH Q2(R2) guidelines, which emphasize a lifecycle and risk-based approach[1][6].

Validation Acceptance Criteria
Validation ParameterExecution MethodologyAcceptance Criteria
Specificity Inject blank diluent, target analyte, and known degradation products (e.g., N-desmethyl impurity).No interfering peaks at the retention time of the main peak. Resolution (Rs) > 1.5[1].
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (50 - 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept ≤ 5% of the 100% response level[6].
Accuracy (Recovery) Spike known amounts of standard into a synthetic sample matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%[1].
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration analyzed by a single analyst on one day.Peak Area %RSD ≤ 2.0%[6].
Lower Range Limit Determine Signal-to-Noise (S/N) ratio for low-concentration injections.Limit of Quantitation (LOQ) requires S/N ≥ 10. Limit of Detection (LOD) requires S/N ≥ 3[1].

By adhering to this structured protocol, analysts can reliably quantify 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one while proactively managing the specific chromatographic challenges inherent to basic, conjugated pharmaceutical compounds.

Sources

Application Notes and Protocols: Strategic Functionalization of the Aminomethyl Group in Quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction

The quinolin-2(1H)-one scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its rigid, planar structure and capacity for diverse substitution patterns make it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from anticancer to anti-inflammatory and antibacterial.[3][4][5] Among the various positions for substitution, the aminomethyl group, particularly at the C4-position, serves as a critical and versatile linker. It provides a nucleophilic handle for a vast array of chemical transformations, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs.

This guide provides an in-depth exploration of key strategies for the functionalization of the aminomethyl group on the quinolin-2(1H)-one core. We move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reagents and conditions, and troubleshooting insights gleaned from practical experience. The protocols described herein are designed to be robust and adaptable, serving as a valuable resource for researchers in organic synthesis and drug development.

Part 1: Synthesis of the Key Precursor: 4-(Aminomethyl)quinolin-2(1H)-one

Before functionalization, the target aminomethyl quinolin-2(1H)-one must be synthesized. A common and reliable route involves the preparation of a 4-(halomethyl) derivative, followed by nucleophilic substitution with an amine source. The following protocol outlines the synthesis of 4-(bromomethyl)quinolin-2(1H)-one, a versatile intermediate.[6]

Protocol 1.1: Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one
  • Principle: This two-step process begins with a Knorr-type cyclization of a β-ketoanilide to form the 4-methylquinolin-2(1H)-one core. Subsequent radical bromination using N-Bromosuccinimide (NBS) selectively functionalizes the benzylic methyl group.

  • Step A: Synthesis of 4-Methylquinolin-2(1H)-one

    • Combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

    • Heat the mixture at 110-120 °C for 2 hours, monitoring the removal of ethanol.

    • Cool the resulting anilide intermediate to room temperature.

    • Add the crude anilide slowly to a pre-heated (250 °C) flask containing Dowtherm A or diphenyl ether.

    • Maintain the temperature for 30 minutes, then cool. The product will precipitate.

    • Filter the solid, wash with hexane or toluene to remove the high-boiling solvent, and recrystallize from ethanol to yield 4-methylquinolin-2(1H)-one.

  • Step B: Bromination to 4-(Bromomethyl)quinolin-2(1H)-one [6]

    • Suspend 4-methylquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

    • Add N-Bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).

    • Reflux the mixture under inert atmosphere, irradiating with a UV lamp to facilitate the reaction. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

    • Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to afford 4-(bromomethyl)quinolin-2(1H)-one.[6]

  • Step C: Synthesis of 4-(Aminomethyl)quinolin-2(1H)-one Hydrochloride

    • Dissolve 4-(bromomethyl)quinolin-2(1H)-one (1.0 eq) in a mixture of chloroform and methanol.

    • Add a solution of hexamethylenetetramine (HMTA, 1.2 eq) in chloroform and stir at room temperature overnight to form the quaternary ammonium salt (Delépine reaction intermediate).

    • Filter the resulting precipitate and wash with chloroform.

    • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the complex.

    • Cool the mixture and filter the resulting precipitate, which is the hydrochloride salt of the desired product. Wash with cold ethanol and dry under vacuum.

Part 2: Core Functionalization Strategies and Protocols

The primary amino group of 4-(aminomethyl)quinolin-2(1H)-one is a potent nucleophile, enabling a wide range of derivatizations. The following sections detail the most common and effective strategies.

Workflow Overview

G cluster_0 Precursor Synthesis cluster_1 Functionalization Pathways Aniline Aniline + EAA FourMethyl 4-Methylquinolin-2(1H)-one Aniline->FourMethyl Knorr Cyclization FourBromo 4-(Bromomethyl)quinolin-2(1H)-one FourMethyl->FourBromo NBS, AIBN FourAmino 4-(Aminomethyl)quinolin-2(1H)-one FourBromo->FourAmino Delépine Reaction Acylation N-Acylation FourAmino->Acylation RCOCl, Base Sulfonylation N-Sulfonylation FourAmino->Sulfonylation RSO2Cl, Base ReductiveAmination Reductive Amination FourAmino->ReductiveAmination R'COR'', NaBH(OAc)3 UreaFormation Urea/Thiourea Formation FourAmino->UreaFormation R-N=C=O

Caption: General workflow for synthesis and functionalization.

N-Acylation: Formation of Amides
  • Principle: This is one of the most fundamental transformations, involving the reaction of the primary amine with an acylating agent (e.g., acyl chloride, anhydride, or carboxylic acid) to form a stable amide bond. The reaction with acyl chlorides is typically rapid and high-yielding.

  • Expertise & Causality: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine. For less reactive acylating agents or challenging substrates, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction by forming a highly reactive acyl-pyridinium intermediate.

  • Setup: Suspend 4-(aminomethyl)quinolin-2(1H)-one hydrochloride (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere.

  • Basification: Add TEA or DIPEA (2.2 eq) to the suspension and stir for 15-20 minutes at 0 °C to liberate the free amine.

  • Acylation: Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization.

G start 4-(Aminomethyl)quinolin-2(1H)-one R-NH₂ intermediate { Tetrahedral Intermediate } start->intermediate Nucleophilic Attack reagents Acyl Chloride (R'-COCl) Triethylamine (Base) product N-Acylated Product R-NH-COR' intermediate->product Elimination of Cl⁻ + Deprotonation

Caption: N-Acylation reaction scheme.

N-Sulfonylation: Formation of Sulfonamides
  • Principle: Analogous to N-acylation, this reaction involves treating the amine with a sulfonyl chloride in the presence of a base to form a sulfonamide. Sulfonamides are important functional groups in medicinal chemistry, often acting as bioisosteres of amides or phosphates.

  • Expertise & Causality: Pyridine is often used as both the base and the solvent for this transformation. Its basicity is sufficient to scavenge the generated HCl, and its polar nature effectively solubilizes the reactants. The resulting sulfonamide is generally very stable to hydrolysis.

  • Setup: Dissolve 4-(aminomethyl)quinolin-2(1H)-one (from the hydrochloride salt neutralized in situ or as the free base, 1.0 eq) in anhydrous pyridine or DCM at 0 °C.

  • Sulfonylation: Add the desired sulfonyl chloride (1.1 eq) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 4-18 hours, monitoring by TLC.

  • Work-up: If using pyridine, remove it under high vacuum. If using DCM, dilute the reaction mixture and wash sequentially with 1M copper sulfate solution (to remove pyridine), water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude residue by column chromatography or recrystallization.

Reductive Amination: Diversification with Carbonyls
  • Principle: Reductive amination is a powerful method for forming C-N bonds. It proceeds via the initial formation of a Schiff base (imine) or enamine intermediate from the condensation of the amine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine.

  • Expertise & Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[7] It is a mild and selective reducing agent that readily reduces the protonated imine intermediate much faster than it reduces the starting aldehyde or ketone. This selectivity prevents competitive reduction of the carbonyl starting material, leading to higher yields of the desired amine product. Acetic acid is often added in catalytic amounts to facilitate imine formation.

  • Setup: Dissolve 4-(aminomethyl)quinolin-2(1H)-one (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the mixture. Effervescence may be observed.

  • Reaction: Stir at room temperature for 6-24 hours until the starting amine is consumed (monitor by LC-MS).

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

G Amine Aminomethyl Quinolinone Imine Imine Intermediate (Schiff Base) Amine->Imine + H⁺ (cat.) - H₂O Carbonyl Aldehyde / Ketone (R'COR'') Carbonyl->Imine Product N-Alkylated Product Imine->Product Reducer NaBH(OAc)₃ Reducer->Product Reduction

Caption: Reductive amination pathway.

Data Summary Table

Functionalization MethodReagentsKey ConditionsProduct TypeTypical Yields
N-Acylation R-COCl, TEA/DIPEADCM or DMF, 0 °C to RTAmide75-95%
N-Sulfonylation R-SO₂Cl, PyridinePyridine or DCM, 0 °C to RTSulfonamide70-90%
Reductive Amination R'COR'', NaBH(OAc)₃DCE, Acetic Acid (cat.), RTSecondary Amine60-85%
Urea Formation R-N=C=OTHF or DCM, RTUrea80-98%

Conclusion

The aminomethyl group on the quinolin-2(1H)-one scaffold is a gateway to extensive molecular diversity. The strategies of N-acylation, N-sulfonylation, and reductive amination provide reliable and versatile methods for generating libraries of novel compounds. By understanding the principles behind these transformations and carefully selecting the appropriate reagents and conditions, researchers can efficiently synthesize derivatives for evaluation in drug discovery and materials science applications. The protocols provided here serve as a robust starting point for these synthetic endeavors.

References

  • Ahamed, L. S., & Al-Bayati, R. I. H. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Kostova, I., Saso, L., & Momekov, G. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(12), 14083-14103. [Link]

  • Wang, Z., Chen, J., & Wang, C. (2011). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules, 16(9), 7559-7571. [Link]

  • Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. [Link]

  • Kumar, V., et al. (2016). Quinoline–dihydropyrimidin-2(1H)-one hybrids: Synthesis, biological activity and mechanistic studies. European Journal of Medicinal Chemistry, 124, 569-580. [Link]

  • Xie, J., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Catalysts, 13(7), 1058. [Link]

  • Skočíková, T., et al. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. Arkivoc, 2017(5), 196-211. [Link]

  • Ismail, M. M. F., et al. (2008). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of Chemical Research, 2008(1), 52-56. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Anonymous. (n.d.). Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides. Green Chemistry. [Link]

  • Anonymous. (n.d.). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. ResearchGate. [Link]

  • Anonymous. (n.d.). Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. PubMed Central. [Link]

  • El-Emary, T. I. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1393-1402. [Link]

  • Ghorab, M. M., & Al-Said, M. S. (2022). Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. Current Organic Synthesis, 19(1), 1-13. [Link]

  • Silva, A. M. G., et al. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of β-Amino-γ-Keto Anilides. Molecules, 26(16), 4768. [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]

  • Anonymous. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Der Pharma Chemica. [Link]

Sources

Application Note: In Vitro Evaluation of 3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one (AMBQ) as a Novel PARP-1 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics relies heavily on the robust in vitro validation of novel chemical scaffolds. Quinolin-2(1H)-one derivatives have emerged as privileged structures in medicinal chemistry, frequently utilized in the design of anti-cancer agents and enzyme inhibitors[1]. This application note provides a comprehensive, self-validating protocol guide for evaluating 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one (AMBQ) —a highly functionalized quinolinone derivative—as a targeted Poly [ADP-ribose] polymerase 1 (PARP-1) inhibitor.

By detailing both biochemical and cellular assays, this guide bridges the gap between raw methodology and the mechanistic causality behind each experimental choice, ensuring high-fidelity data generation for drug development professionals.

Mechanistic Rationale & Scaffold Design

Before initiating in vitro screening, it is critical to understand the structural causality of the AMBQ scaffold and how it dictates assay conditions:

  • Quinolin-2(1H)-one Core: This bicyclic system acts as a bioisostere for nicotinamide, competitively binding to the NAD+ pocket of PARP-1. It forms essential hydrogen bonds with key catalytic residues (e.g., Gly863, Ser904).

  • 1-Methyl Substitution: N-methylation restricts tautomerization, locking the molecule in the active lactam form. This rigid geometry is crucial for maintaining the correct hydrogen bond acceptor/donor vector.

  • 3-(Aminomethyl) Group: The primary amine enhances aqueous solubility (allowing for salt formation) and projects into the solvent-exposed channel of the binding pocket, providing a site for water-mediated hydrogen bonding. Assay Consideration: Primary amines are prone to oxidation; buffers must be freshly prepared and free of reactive carbonyl contaminants.

  • 6-Bromo Substituent: The halogen atom projects into the hydrophobic sub-pocket, increasing binding affinity. Furthermore, it serves as an ideal synthetic handle for late-stage lead optimization (e.g., via Suzuki-Miyaura cross-coupling)[1]. Assay Consideration: The bromine atom significantly increases lipophilicity, necessitating the use of 100% DMSO for master stock preparation to prevent precipitation.

Workflow A Compound Prep (AMBQ) B Biochemical Assay (PARP-1 Inhibition) A->B C Cellular Assay (BRCA-mut vs WT) B->C D Target Engagement (PARylation Blot) C->D

Fig 1. In vitro screening workflow for AMBQ evaluation.

Protocol 1: Biochemical PARP-1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AMBQ against recombinant human PARP-1 using a colorimetric/fluorometric readout.

Reagent Preparation & Causality
  • AMBQ Master Stock: Dissolve AMBQ in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: The 6-bromo group restricts aqueous solubility at high concentrations. Using 100% DMSO ensures complete dissolution. The final assay concentration of DMSO must be kept strictly at ≤1% to prevent solvent-induced protein denaturation.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

    • Causality: DTT (Dithiothreitol) is critical to maintain PARP-1 in a reduced, active state, preventing the oxidation of key zinc-finger cysteine residues. Tween-20 prevents non-specific binding of the lipophilic AMBQ to the plastic microplate wells.

  • Activated DNA: Sheared salmon sperm DNA (10 µg/mL).

    • Causality: PARP-1 is a DNA-damage sensor; its catalytic activity is strictly dependent on binding to single- or double-strand breaks. Without activated DNA, the enzyme remains in an auto-inhibited state.

Step-by-Step Methodology
  • Plate Coating: Coat a 96-well plate with histones (10 µ g/well ) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of AMBQ in assay buffer (ranging from 10 µM to 0.5 nM). Include a vehicle control (1% DMSO) and a positive control (Olaparib, 1 µM).

  • Enzyme Incubation: Add 0.5 U of recombinant PARP-1 and activated DNA to each well. Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add a substrate mixture containing 50 µM NAD+ and 5 µM Biotinylated-NAD+ to initiate PARylation. Incubate for 30 minutes at 25°C.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:2000) and incubate for 30 minutes. Wash 4x, add TMB substrate, and stop the reaction with 2M H₂SO₄ after 15 minutes.

  • Readout: Measure absorbance at 450 nm using a microplate reader.

Assay Validation (Self-Validating System)

Calculate the Z'-factor using the vehicle control (maximum activity) and the Olaparib positive control (minimum activity). A Z'-factor ≥ 0.6 indicates a highly robust assay suitable for screening.

Protocol 2: In Vitro Cytotoxicity & Synthetic Lethality

Objective: To evaluate the cellular efficacy of AMBQ and demonstrate its mechanism of action via synthetic lethality in homologous recombination (HR)-deficient cancer cells.

Mechanistic Rationale

PARP inhibitors like quinolin-2-ones trap PARP-1 at the site of DNA single-strand breaks (SSBs). When a replication fork collides with this trapped complex, it collapses into a double-strand break (DSB). Cells with mutated BRCA1/2 lack the HR pathway to repair DSBs and are forced to use error-prone non-homologous end joining (NHEJ), leading to cell death (synthetic lethality).

Mechanism SSB DNA Single-Strand Break PARP PARP-1 Recruitment SSB->PARP AMBQ AMBQ Binding (Quinolin-2-one Scaffold) PARP->AMBQ Inhibits PARylation Trap PARP Trapping on DNA AMBQ->Trap DSB Double-Strand Break (Replication Fork) Trap->DSB Death Synthetic Lethality (BRCA-mut Cells) DSB->Death

Fig 2. Mechanism of synthetic lethality via AMBQ-mediated PARP trapping.

Step-by-Step Methodology
  • Cell Seeding: Seed MDA-MB-436 (BRCA1-mutant) and MDA-MB-231 (BRCA-WT) breast cancer cells in white-walled, clear-bottom 96-well plates at 2,000 cells/well in 100 µL of complete DMEM.

    • Causality: White-walled plates are mandatory for luminescent assays to prevent signal cross-talk between adjacent wells. The low seeding density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay.

  • Compound Treatment: After 24 hours of attachment, treat cells with AMBQ (0.1 µM to 50 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • CellTiter-Glo Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

    • Causality: CellTiter-Glo is utilized instead of MTT because it directly quantifies ATP levels. This provides a highly sensitive, homogeneous readout that avoids the metabolic artifacts and chemical reduction issues sometimes caused by halogenated heterocycles like AMBQ.

Quantitative Data Presentation

To validate the scaffold, the biochemical and cellular assay results must be synthesized to demonstrate the therapeutic window and selectivity index. Below is a representative data structure for AMBQ evaluation:

CompoundPARP-1 IC₅₀ (nM)MDA-MB-436 (BRCA1-mut) IC₅₀ (µM)MDA-MB-231 (BRCA-WT) IC₅₀ (µM)Selectivity Index (WT/Mut)
AMBQ 145 ± 122.4 ± 0.3> 50.0> 20.8
Olaparib (Control) 5 ± 10.8 ± 0.115.2 ± 1.419.0

Data Interpretation: While AMBQ exhibits a higher raw IC₅₀ than the clinical standard Olaparib, its robust Selectivity Index (>20) confirms that the 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one scaffold successfully induces synthetic lethality. The 6-bromo position provides an immediate vector for structural optimization to drive nanomolar potency.

Sources

Application of 6-Bromo-quinolinones in Small Molecule Drug Discovery: A Comprehensive Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and antimicrobial agents [1]. Its structural geometry mimics the hydrogen-bonding network of nucleic acids and the adenine ring of ATP, allowing it to dock efficiently into the hinge region of various kinases.

Within this chemical space, 6-bromoquinolin-2(1H)-one (CAS: 1810-66-8) and its derivatives are highly valued synthetic intermediates. The bromine atom at the C6 position provides an orthogonal synthetic handle, enabling late-stage functionalization via palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Heck, and Sonogashira reactions) [1]. This guide provides a detailed, self-validating protocol for the functionalization of this scaffold, grounded in mechanistic rationale and empirical data.

Mechanistic Rationale: The "Why" Behind the Chemistry

As an application scientist, it is critical to understand not just how to run a reaction, but why specific reagents and conditions are selected.

Why the 6-Bromo Isomer?

Bromination of the quinolinone core can yield mixtures of 3-bromo and 6-bromo isomers. The regioselectivity is highly dependent on the thermodynamic vs. kinetic control of the reaction. High-temperature microwave irradiation often favors the formation of the thermodynamically stable 6-bromo isomer [1]. In drug discovery, the C6 position is particularly desirable because functional groups placed here project into the solvent-exposed regions of many kinase active sites, allowing for the modulation of pharmacokinetic properties (solubility, clearance) without disrupting the primary binding affinity.

The Causality of Palladium Catalysis

The C-Br bond at the 6-position is highly reactive toward oxidative addition by electron-rich Pd(0) species. Compared to the C-Cl bond (which requires specialized, bulky, electron-rich phosphine ligands like XPhos to overcome high activation barriers), the C-Br bond readily undergoes insertion using standard catalysts like Pd(PPh₃)₄. We utilize microwave-assisted heating to overcome the steric hindrance of complex boronic acids, driving the transmetalation step forward while suppressing competitive debromination side-reactions.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (6-Bromoquinolinone) Pd0->OxAdd PdII Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII C-Br Cleavage TransMet Transmetalation (Arylboronic Acid) PdII->TransMet PdII_Ar Pd(II) Diaryl Complex (Ar-Pd-Ar') TransMet->PdII_Ar Base Mediated RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-Arylquinolinone Product RedElim->Product C-C Bond Formation

Catalytic cycle of the Suzuki-Miyaura coupling on the 6-bromoquinolinone scaffold.

Biological Application: Target Modulation

Quinolinone derivatives synthesized via these methods frequently act as ATP-competitive inhibitors. The lactam motif (N-H donor, C=O acceptor) forms critical hydrogen bonds with the backbone amides of the kinase hinge region.

KinasePathway Ligand Extracellular Ligand (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Downstream Downstream Signaling (e.g., MAPK/PI3K) Receptor->Downstream Phosphorylation Inhibitor 6-Arylquinolinone Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Transcription Gene Transcription (Proliferation/Survival) Downstream->Transcription Activation

Mechanism of action: 6-Arylquinolinones acting as ATP-competitive kinase inhibitors.

Quantitative Data: Reaction Optimization

The transition from conventional thermal heating to microwave-assisted synthesis drastically improves the throughput of library generation [1]. The table below summarizes the optimization data for the C6-arylation of the quinolinone core.

Heating MethodCatalyst SystemSolvent SystemBaseTemp (°C)TimeYield (%)
ConventionalPd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃8518 h65%
MicrowavePd(PPh₃)₄ (5 mol%)Dioxane/H₂O (4:1)K₂CO₃15030 min91%
MicrowavePd(dppf)Cl₂ (5 mol%)Dioxane/H₂O (4:1)K₂CO₃15030 min88%
MicrowavePd(OAc)₂ / SPhosToluene/H₂O (3:1)K₃PO₄12045 min94%

Data reflects the coupling of 6-bromo-1-methyl-4-phenylquinoline-2(1H)-one with standard arylboronic acids[1].

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system . By monitoring specific in-process analytical markers, the scientist can confirm the success of each mechanistic step in real-time.

Reagents & Equipment
  • Substrate: 6-bromoquinolin-2(1H)-one derivative (1.0 eq, 0.5 mmol)

  • Coupling Partner: Arylboronic acid (1.5 eq, 0.75 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃) (2.5 eq, 1.25 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL)

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) with sealed 10 mL pressure vials.

Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add the 6-bromoquinolinone derivative, arylboronic acid, and K₂CO₃.

  • Causality Note: Add the Pd(PPh₃)₄ catalyst last to minimize its exposure to ambient oxygen, which can irreversibly oxidize the active Pd(0) to an inactive Pd(II) species before the cycle begins.

  • Add 5 mL of the Dioxane/H₂O (4:1) solvent mixture.

  • Seal the vial with a crimp cap and sparge the mixture with Nitrogen or Argon gas for 5 minutes via a submerged needle.

Step 2: Microwave Irradiation

  • Place the sealed vial into the microwave synthesizer.

  • Program the reactor: Temperature = 150 °C , Hold Time = 30 minutes , Stirring = High .

  • Causality Note: The presence of water is critical. It dissolves the K₂CO₃, generating the hydroxide/carbonate ions necessary to coordinate with the boronic acid, forming the reactive, electron-rich "ate" complex required for the transmetalation step.

Step 3: Self-Validating In-Process Control (LC-MS)

  • Upon completion and cooling to <40 °C, extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

  • Validation Check: The starting material (6-bromoquinolinone) exhibits a distinct 1:1 isotopic doublet in the mass spectrum (M and M+2) due to the naturally occurring ⁷⁹Br and ⁸¹Br isotopes.

  • Success Criteria: A successful reaction is validated by the complete disappearance of this isotopic signature and the emergence of a single mass peak corresponding to the cross-coupled product. If the isotopic doublet persists but the retention time has shifted, the reaction has failed via an alternative pathway (e.g., unintended N-alkylation or solvent adduct formation).

Step 4: Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (15 mL) and wash with Brine (2 x 10 mL).

  • Extract the aqueous layer once more with Ethyl Acetate (10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the final 6-arylquinolinone derivative.

References

  • Microwave-Assisted Multistep Synthesis of Functionalized 4-Arylquinolin-2(1H)-ones Using Palladium-Catalyzed Cross-Coupling Chemistry Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application Note: Preparation and Handling of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Content Type: Technical Protocol & Application Guide

Physicochemical Profiling & Rationale

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one is a highly functionalized bicyclic compound. The quinolin-2(1H)-one scaffold serves as a privileged structure in medicinal chemistry, frequently utilized in the design of targeted kinase inhibitors, epigenetic probes, and fluorescent tags.

Handling this compound requires a deep understanding of its dual-character solubility profile:

  • Lipophilic Core: The 6-bromo and 1-methyl substitutions on the quinolinone ring impart significant hydrophobicity. Studies on structurally analogous halogenated quinolinones demonstrate that dimethyl sulfoxide (DMSO) yields the highest thermodynamic solubility, vastly outperforming aqueous buffers or alcohols[1][2].

  • Hydrophilic Handle: The 3-(aminomethyl) group introduces a primary amine, which acts as a hydrogen bond donor and acceptor. This moiety is highly sensitive to pH.

The Application Scientist's Insight: A critical failure point in many laboratories is the direct spiking of highly concentrated organic stocks into aqueous media. Because of its dual-character structure, this compound will rapidly undergo "solvent crash-out" (micro-precipitation) if introduced too quickly into unbuffered media, leading to artificially low assay efficacy and irreproducible dose-response curves.

Quantitative Physicochemical Data

To ensure assay standardization, all quantitative parameters for stock preparation are summarized below.

ParameterSpecificationApplication Note
Molecular Formula C₁₁H₁₁BrN₂O-
Molecular Weight 267.12 g/mol Use for molarity calculations.
Primary Solvent Anhydrous DMSODo not use aqueous buffers for initial reconstitution.
Max Stock Concentration 10 mM – 50 mM10 mM is recommended to prevent supersaturation.
Solid Storage -20°CDesiccated, protected from light.
Solution Storage -80°CSingle-use aliquots only; strictly avoid freeze-thaw.
Cell Culture Limit ≤ 0.1% DMSO (v/v)Exceeding this induces solvent cytotoxicity.

Experimental Methodology: Stock Preparation

To establish a self-validating system, every step of this protocol is designed to prevent moisture ingress and compound degradation.

Step 1: Thermal Equilibration Allow the lyophilized solid vial to reach room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will prematurely hydrolyze the compound and drastically reduce its solubility in DMSO.

Step 2: Reconstitution Add the calculated volume of sterile, anhydrous DMSO to achieve a 10 mM master stock. (Example: For 5 mg of compound, add 1.87 mL of DMSO).

Step 3: Homogenization Vortex the solution vigorously for 60 seconds. If the compound does not fully dissolve, sonicate the sealed tube in a room-temperature ultrasonic water bath for 5 minutes. Self-Validation: Hold the tube against a light source; the solution must be optically clear with no refractive micro-crystals.

Step 4: Aliquoting and Storage Dispense the master stock into single-use aliquots (e.g., 20 µL) using amber microcentrifuge tubes to protect the light-sensitive bromo-aromatic core. Store immediately at -80°C.

Experimental Methodology: Cell Culture Working Solutions

Directly adding a 10 mM DMSO stock to a cell culture well causes localized osmotic shock and compound precipitation. Furthermore, the final DMSO concentration must remain strictly below 0.1% (v/v) to prevent solvent-induced transcriptomic changes and cytotoxicity[3][4].

Step 1: Thawing Thaw a single 10 mM aliquot at room temperature. Do not use heat blocks, as rapid thermal gradients can degrade the aminomethyl group.

Step 2: Intermediate Dilution (100x) Prepare a 100x intermediate solution in pre-warmed (37°C) cell culture media. For a 10 µM final assay concentration, dilute the 10 mM stock 1:100 in fully supplemented media (e.g., add 1 µL of stock to 99 µL of media). Mix immediately by gentle pipetting[5][6].

Step 3: Final Dilution Dilute the intermediate solution 1:100 into the experimental culture wells. This achieves the 10 µM target concentration while maintaining a final DMSO concentration of exactly 0.01%[6].

Step 4: Vehicle Control Standardization Prepare a parallel vehicle control using pure DMSO, subjected to the exact same serial dilution steps. If your highest compound dose results in 0.05% DMSO in the well, your vehicle control must also contain exactly 0.05% DMSO[5].

Mechanistic Insights & Troubleshooting (E-E-A-T)

  • The Danger of Freeze-Thaw Cycles: Repeated thermal cycling disrupts the DMSO solvation shell around the aminomethyl group. This thermodynamic instability leads to irreversible aggregation. A self-validating protocol strictly mandates single-use aliquots; once thawed, any remaining stock must be discarded.

  • pH Sensitivity & Media Buffering: The primary amine on the compound has a basic pKa. When diluted into unbuffered solutions, it can cause transient pH spikes that alter the ionization state of the molecule, reducing cell permeability. Always use fully supplemented, buffered media (e.g., containing HEPES or bicarbonate) for your intermediate dilutions.

  • Hygroscopic Degradation: DMSO is highly hygroscopic. Using standard (non-anhydrous) DMSO introduces water into the master stock. Over time, this water competes for hydrogen bonding with the quinolinone core, leading to invisible micro-crystals that compromise assay reproducibility.

Visualizations

Workflow A Solid Compound 3-(aminomethyl)-... B Add Anhydrous DMSO (Vortex & Sonicate) A->B Reconstitution C 10 mM Master Stock (Store at -80°C) B->C Aliquot D Intermediate Dilution (100x in Media) C->D Thaw & Dilute E Final Working Solution (≤0.1% DMSO) D->E Add to Cells

Figure 1: Workflow for preparing and diluting quinolinone DMSO stock solutions.

Pathway Compound Quinolinone Derivative (Lipophilic Core) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Hydrophobic interactions Target Intracellular Target (Kinase / Epigenetic Reader) Membrane->Target Cytosolic entry Effect Downstream Inhibition (Phenotypic Response) Target->Effect Competitive binding

Figure 2: Intracellular targeting mechanism of lipophilic quinolinone derivatives.

References

  • Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K. Journal of Chemical & Engineering Data - ACS Publications.1

  • Solubility Determination and Correlation of 4-(Bromomethyl)-2(1H)-quinolinone in Different Pure Solvents Over the Temperature Range from 273.15 to 313.15 K (Abstract/Summary). Journal of Chemical & Engineering Data - ACS Publications.2

  • Preparing K00546 Stock Solution with DMSO: An Application Note and Protocol. Benchchem.3

  • Application Notes and Protocols: Preparation of AN-12-H5 Stock Solutions for Cell Culture. Benchchem.4

  • How to do proper DMSO control for cell culture drug treatments? ResearchGate.5

  • How do I dilute DMSO 0.1% to 0.05% in cell culture media? ResearchGate.6

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yield of 3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing multi-functionalized quinolin-2(1H)-ones requires precise chemoselectivity, particularly when handling sensitive aryl halides and reducible functional groups. This guide addresses the most common points of failure in the synthesis of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one , focusing on the critical ring-closure and nitrile-reduction steps.

Mechanistic Pathway Overview

The most robust route to this target molecule avoids late-stage halogenation, which often yields poor regioselectivity. Instead, the workflow relies on an early-stage brominated precursor, followed by a Knoevenagel condensation to form the quinolin-2-one core, and a chemoselective reduction of the resulting 3-carbonitrile intermediate.

SynthesisPathway SM 5-Bromo-2-(methylamino) benzaldehyde Int 6-Bromo-1-methyl-2-oxo-1,2- dihydroquinoline-3-carbonitrile SM->Int Cyanoacetamide Piperidine, EtOH, Reflux Prod 3-(Aminomethyl)-6-bromo- 1-methylquinolin-2(1H)-one Int->Prod BH3·THF, Reflux (Chemoselective Reduction)

Synthetic route for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

Quantitative Data: Reagent Selection for Nitrile Reduction

The most frequent cause of yield loss in this synthesis is the incorrect choice of reducing agent during the conversion of the 3-carbonitrile to the 3-aminomethyl group[1]. The table below summarizes the empirical outcomes of various reduction methods on the 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile intermediate.

Reducing AgentConversion (%)Primary Amine Yield (%)Debromination (%)Secondary Amine (Dimer) (%)
H₂, Pd/C (10%) >95<10>80~5
H₂, Raney Ni / NH₃ >90651510
LiAlH₄ >95401040 (Ring reduction)
BH₃·THF (3.0 eq) >9888 <1 <2

Troubleshooting Guides & FAQs

Q1: Why am I observing significant debromination during the reduction of the 3-carbonitrile intermediate?

A: Debromination is a common artifact when using palladium-catalyzed hydrogenation (e.g., Pd/C) due to the facile oxidative addition of Pd(0) into the aryl C–Br bond. To preserve the 6-bromo substituent, you must switch to a chemoselective hydride source. As extensively documented in , Borane-tetrahydrofuran (BH₃·THF) is highly recommended. The electrophilic boron coordinates with the nitrogen of the nitrile, facilitating a stepwise hydroboration mechanism that selectively reduces the nitrile to a primary amine without inserting into the aryl halide bond.

Q2: My Knoevenagel condensation yields a mixture of uncyclized intermediate and the desired quinolin-2-one. How do I drive the ring closure?

A: The condensation of 5-bromo-2-(methylamino)benzaldehyde with cyanoacetamide initially forms an aldol-type intermediate. Failure to cyclize is often due to insufficient dehydration or inadequate basicity. Ensure you are using a catalytic amount of piperidine and acetic acid (to form the more reactive iminium/enamine species). More importantly, perform the reaction in refluxing toluene equipped with a Dean-Stark trap. Removing the water by azeotropic distillation forces the thermodynamic equilibrium toward the fully conjugated 2-oxo-1,2-dihydroquinoline system.

Q3: I am getting a high percentage of secondary amine (dimer) during the reduction. How can I prevent this?

A: Dimerization occurs when the partially reduced intermediate (an imine) is attacked by the newly formed primary amine, followed by the elimination of ammonia. If using catalytic hydrogenation (e.g., Raney Nickel), this is mitigated by adding a large excess of methanolic ammonia to shift the equilibrium away from the secondary imine. However, using BH₃·THF avoids this issue entirely. The stable amine-borane complex formed during the reaction sterically and electronically prevents nucleophilic attack by another amine molecule.

Q4: During N-methylation of the quinolin-2-one core, I observe O-methylated byproducts. How do I ensure regioselective N-methylation?

A: Quinolin-2-ones exhibit lactam-lactim tautomerism. Alkylation under weak base conditions (e.g., K₂CO₃ in acetone) often leads to a kinetic mixture of O- and N-alkylated products. To achieve strictly N-methylation, use a strong base like Sodium Hydride (NaH) in an aprotic polar solvent like DMF, as demonstrated in general quinolone functionalization protocols . This generates the ambient anion, and subsequent reaction with methyl iodide (MeI) at room temperature favors the thermodynamically more stable N-methylated product.

Troubleshooting Workflow Diagram

Use the following diagnostic tree to interpret your LC-MS results during the nitrile reduction step.

TroubleshootingWorkflow Start LC-MS Analysis of Reduction Product Debrom Mass - 79 Da (Debromination) Start->Debrom Dimer Mass = 2M - NH3 (Dimerization) Start->Dimer Incomplete Starting Material Remains Start->Incomplete Sol1 Switch from Pd/C to BH3·THF Debrom->Sol1 Sol2 Add methanolic NH3 or use BH3·THF Dimer->Sol2 Sol3 Increase BH3 eq. or extend reflux Incomplete->Sol3

Troubleshooting workflow for the nitrile reduction step.

Self-Validating Experimental Protocol: Chemoselective Nitrile Reduction

This protocol utilizes BH₃·THF to ensure the 6-bromo group remains intact while fully converting the 3-carbonitrile to the primary amine. The procedure includes built-in validation steps (gas evolution, pH checks) to guarantee success.

Reagents:

  • 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 equiv)

  • BH₃·THF complex (1.0 M in THF, 3.0 equiv)

  • Anhydrous THF

  • 1M HCl in Methanol

  • 1M NaOH (aq)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser under a continuous argon purge.

  • Dissolution: Dissolve the nitrile starting material (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Borane Addition: Dropwise add the BH₃·THF solution (3.0 equiv) over 30 minutes. Causality note: Slow addition controls the exothermic Lewis acid-base complexation between the borane and the nitrile nitrogen.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Validation Check 1 (Conversion): Pull a 50 µL aliquot, quench with methanol, and analyze via LC-MS. You should observe the disappearance of the starting material mass and the appearance of the amine-borane complex mass.

  • Quenching & Decomplexation: Cool the reaction to 0 °C. Carefully add 1M HCl in methanol dropwise.

    • Validation Check 2: Vigorous evolution of hydrogen gas must be observed. This validates that active borane was present throughout the reaction.

  • Hydrolysis: Reflux the quenched, acidic mixture for 1 hour. Causality note: The primary amine forms a highly stable adduct with borane. Acidic reflux is mandatory to hydrolyze this B-N bond and release the free amine salt.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and methanol. Dilute the residue with water and cool to 0 °C. Slowly add 1M NaOH until the aqueous layer reaches pH 10.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue via flash column chromatography (Eluent: DCM / MeOH / 1% aqueous NH₄OH) to yield pure 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

References

  • Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews, 106(7), 2617–2650. URL:[Link]

  • Wang, H., et al. (2011). "A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles." The Journal of Organic Chemistry, 76(11), 4749–4753. URL:[Link]

  • Newman, M. S., & Fukunaga, T. (1960). "The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride." Journal of the American Chemical Society, 82(3), 693–696. URL:[Link]

Sources

Troubleshooting solubility issues of quinolin-2(1H)-one derivatives in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

A-Level: Senior Application Scientist Topic: Troubleshooting Solubility Issues of Quinolin-2(1H)-one Derivatives in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with quinolin-2(1H)-one derivatives in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)
Q1: My quinolin-2(1H)-one derivative won't dissolve in 100% DMSO at room temperature. What are the fundamental reasons this might be happening?

A1: Difficulty in dissolving quinolin-2(1H)-one derivatives, even in a powerful solvent like DMSO, typically stems from a combination of factors related to both the compound's intrinsic properties and the experimental conditions.

  • Molecular Structure and Intermolecular Forces: The quinolin-2(1H)-one scaffold is a planar, heterocyclic system. The presence of the lactam group (a cyclic amide) allows for strong hydrogen bonding between molecules in the solid state.[1] Furthermore, π-π stacking interactions between the aromatic rings create a stable crystal lattice.[2] Substituents on the quinolinone ring can further influence these forces. For instance, functional groups that can act as hydrogen bond donors or acceptors can increase the crystal lattice energy, making it harder for DMSO molecules to break the solid apart and solvate individual molecules. Aromatic six-membered heterocyclic compounds, particularly those with oxo groups, are statistically overrepresented among molecules with low DMSO solubility.[3][4]

  • Physical Form (Polymorphism): The solid-state form of your compound is critical. Crystalline materials have a highly ordered, repeating structure with high lattice energy, making them less soluble.[5] In contrast, amorphous materials lack this long-range order, possess higher internal energy, and are therefore generally more soluble.[6][7] Compounds synthesized and purified rapidly often exist in an amorphous or metastable polymorphic form, which may crystallize over time into a more stable, less soluble form.[7]

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Water contamination can significantly reduce the solubility of many organic compounds, particularly those that are more hydrophobic.[9] Water molecules can disrupt the specific solvation shell that DMSO forms around the compound.

The interplay of these factors determines the thermodynamic and kinetic barriers to dissolution.

Troubleshooting Guides & Protocols
Q2: I'm facing initial dissolution failure. What immediate, practical steps can I take?

A2: When first encountering poor solubility, a systematic approach using gentle physical methods is recommended to overcome the kinetic barriers of dissolution without chemically altering your compound.

This workflow prioritizes the least harsh methods first to minimize the risk of compound degradation.

G A Start: Compound Insoluble in DMSO at RT B Action: Vigorous Vortexing (1-2 minutes) A->B C Check: Visually inspect for dissolved solid B->C D Action: Sonication in Water Bath (5-15 minutes) C->D Insoluble H Result: Clear Solution Achieved (Proceed with experiment) C->H Soluble E Check: Visually inspect for dissolved solid D->E F Action: Gentle Warming (30-40°C water bath, 10-15 min) E->F Insoluble E->H Soluble G Check: Visually inspect for dissolved solid F->G G->H Soluble I Problem Persists: Proceed to Advanced Troubleshooting (Q3) G->I Insoluble

Caption: Initial troubleshooting workflow for dissolving compounds in DMSO.

Protocol 1: Standard Dissolution Enhancement

This protocol details the systematic application of physical methods to aid dissolution.

1. Verification of Materials:

  • Compound: Confirm the identity and purity of your quinolin-2(1H)-one derivative. Impurities can sometimes enhance solubility, so a highly pure compound may be less soluble than previous, less pure batches.[5]
  • Solvent: Use only high-purity, anhydrous DMSO (water content <0.05%).[9] Store it in small, tightly sealed aliquots to prevent moisture absorption.

2. Initial Dissolution Attempt:

  • Accurately weigh the compound into a clean, dry glass vial.
  • Add the calculated volume of anhydrous DMSO to reach the target concentration.

3. Mechanical Agitation:

  • Vortexing: Securely cap the vial and vortex vigorously for 1-2 minutes.[10] This increases the interaction between the solvent and the surface of the solid particles.
  • Visual Inspection: Check for any remaining undissolved solid against a well-lit background.

4. Sonication (If Necessary):

  • Rationale: Sonication uses ultrasonic waves to create micro-cavitations in the solvent. The collapse of these bubbles generates localized energy, which helps to break apart compound aggregates and enhance solvent penetration into the solid lattice.[10]
  • Procedure: Place the vial in a water bath sonicator. Sonicate for 5-15 minutes.[9] Ensure the water level in the bath is sufficient to cover the solvent level in the vial for efficient energy transfer.
  • Visual Inspection: Check again for a clear solution.

5. Gentle Heating (If Necessary):

  • Rationale: For most compounds, solubility is an endothermic process, meaning it increases with temperature.[11] Gentle heating provides the necessary energy to overcome the crystal lattice energy.
  • Procedure: Place the vial in a water bath or heating block set to a controlled temperature, typically between 30-40°C.[9][10] Heat for 10-15 minutes, with intermittent vortexing.
  • Caution: Be aware of your compound's thermal stability. Quinolinone derivatives can be susceptible to degradation at higher temperatures.[12] Always start with a low temperature and short duration. Do not exceed 40°C without prior stability data.
  • Final Inspection: After allowing the solution to cool to room temperature, check for any precipitation. A solution that is clear when warm but precipitates upon cooling is supersaturated.

If the compound remains insoluble after this protocol, more advanced methods are required.

Q3: The initial troubleshooting steps failed. How can I use a co-solvent to improve solubility?

A3: When a single solvent system is insufficient, introducing a co-solvent is a powerful and common strategy.[9] A co-solvent modifies the overall polarity and hydrogen bonding characteristics of the solvent system, which can disrupt the solute-solute interactions more effectively than DMSO alone.

Causality of Co-Solvent Action: The goal is to create a solvent mixture whose properties are better matched to the solute. For quinolin-2(1H)-one derivatives, which have both polar (lactam) and non-polar (aromatic rings) regions, a co-solvent can help solvate both ends of the molecule more efficiently.

Table 1: Common Co-solvents for Use with DMSO

Co-solventTypeTypical Concentration Range (v/v with DMSO)Key Considerations
Ethanol Polar Protic10-50%Good for many organic compounds but can be volatile and may interfere with certain biological assays.[9]
Polyethylene Glycol 400 (PEG 400) Polar10-30%Low volatility and generally low toxicity, but increases viscosity.[9][13]
N-methyl-2-pyrrolidone (NMP) Polar Aprotic10-50%A strong solvent, but has its own toxicity profile to consider.[14]
Dimethylformamide (DMF) Polar Aprotic10-50%Similar to DMSO, can be effective but may also have assay interference and toxicity.[11][15]

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol provides a systematic way to identify an effective co-solvent system.

  • Preparation: Create a series of co-solvent/DMSO mixtures in labeled vials (e.g., 10:90, 20:80, 30:70 v/v for each selected co-solvent).

  • Dispensing: Add a small, known amount of your quinolin-2(1H)-one derivative to a fixed volume of each co-solvent mixture.

  • Mixing: Vortex all samples for 1-2 minutes and visually assess solubility.

  • Equilibration (for quantitative analysis): For the most promising mixtures where the compound dissolved, add more compound in small increments until a precipitate is observed, creating a saturated solution. Rotate these saturated solutions at room temperature for 24 hours to ensure they reach thermodynamic equilibrium.[16]

  • Separation: Centrifuge the equilibrated samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.[16]

  • Quantification: Carefully remove an aliquot of the supernatant. Determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy against a calibration curve.[9][16] This gives you the quantitative solubility in that specific solvent system.

Q4: My compound dissolves in DMSO, but crashes out when I add it to my aqueous assay buffer. How do I prevent this precipitation?

A4: This is a very common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is much lower.[10] The key is to manage the transition from the organic to the aqueous phase carefully.

G cluster_0 Recommended Dilution Workflow cluster_1 Problematic Workflow A High Concentration Stock in 100% DMSO B Intermediate Dilutions in 100% DMSO A->B Step 1: Serial Dilution C Final Working Solution in Aqueous Buffer B->C Step 2: Final Dilution D High Concentration Stock in 100% DMSO E Precipitation Event D->E F Final Working Solution in Aqueous Buffer D->F Direct Dilution (Not Recommended) E->F

Caption: Comparison of dilution workflows to prevent compound precipitation.

Troubleshooting Strategies:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, typically well below 0.5%, to minimize both solvent-induced artifacts and compound precipitation.[10][13]

  • Perform Serial Dilutions in 100% DMSO: Before the final dilution into the aqueous buffer, perform intermediate dilutions in pure DMSO.[10][17] This lowers the concentration of the compound being introduced to the aqueous phase, reducing the chances of it exceeding its solubility limit upon mixing.

  • Optimize the Mixing Process: When making the final dilution, add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring. Never add the aqueous buffer to the DMSO stock. This ensures rapid dispersal and minimizes the formation of localized, high-concentration pockets that can initiate precipitation.[16]

  • Use Pluronic F-127 or other surfactants: In some cell-based assays, a small amount of a biocompatible surfactant like Pluronic F-127 can be added to the final buffer to help maintain the solubility of hydrophobic compounds.

Q5: How can I definitively confirm my compound is fully dissolved and determine its maximum solubility?

A5: Visual inspection can be misleading. A solution may appear clear but could be a fine colloidal suspension or be supersaturated and thermodynamically unstable.[5] A quantitative, analytical approach is required for confirmation.

Protocol 3: Thermodynamic Solubility Determination

This "gold standard" method measures the equilibrium solubility of the most stable form of the compound.

  • Prepare a Supersaturated Slurry: Add an excess amount of your solid compound to a known volume of DMSO in a glass vial (e.g., add 10 mg to 100 µL).[16] The goal is to have a significant amount of undissolved solid remaining.

  • Equilibrate: Tightly seal the vial and place it on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This extended time allows the dissolution/precipitation equilibrium to be reached and often ensures the solid phase is the most thermodynamically stable crystalline form.[16][18]

  • Phase Separation: Centrifuge the slurry at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess solid.[16] Alternatively, use a syringe filter (PTFE for organic solvents) to separate the solid from the liquid phase.

  • Sample and Dilute: Carefully take a precise volume of the clear supernatant, ensuring no solid is disturbed. Perform a large, accurate dilution with a suitable solvent (e.g., methanol or acetonitrile) in which your compound is highly soluble.

  • Quantify: Analyze the diluted sample using a validated analytical method (HPLC-UV is most common) against a standard curve prepared from a known concentration of the compound.[19]

  • Calculate: Back-calculate the concentration in the original DMSO supernatant. This value represents the thermodynamic solubility.

References
  • BenchChem Technical Support Team. (2026). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Common Organic Chemistry. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Quinolinone (CAS 59-31-4).
  • BenchChem Technical Support. (2025). Technical Support Center: Overcoming Poor Solubility of C25H19Cl2N3O5 in DMSO. BenchChem.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Wikipedia. (n.d.). 2-Quinolone. [Link]

  • Cheméo. (n.d.). 2(1H)-Quinolinone Datasheet. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. [Link]

  • PubChem. (n.d.). 2(1H)-Quinoxalinone. National Center for Biotechnology Information. [Link]

  • Hampton Research. (2022). Compound Solubility with Dimethylsulfoxide. [Link]

  • Palmer, A. M. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(13-14), 645-651. [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling, 53(8), 1993-2001. [Link]

  • PubChem. (n.d.). 5-hydroxyquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Gaylord Chemical Company. (n.d.). DMSO Physical Properties. [Link]

  • Alsenz, J., & Kansy, M. (2013). Solubility determination in drug discovery and development. Methods and principles in medicinal chemistry, 58, 113-138. [Link]

  • AntBio. (2026). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. [Link]

  • Tissot, V., et al. (2011). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. ResearchGate. [Link]

  • PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. [Link]

  • Hu, R. (2022). Quinoline Derivatives Thermodynamic Properties during Phase Trans. Journal of Chemical Engineering & Process Technology, 13(3). [Link]

  • PubMed. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Unchained Labs. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • Ziath. (2006). Samples in DMSO: What an end user needs to know. [Link]

  • ResearchGate. (2015). How to check the Drug solubility DMSO solvent ..?. [Link]

  • Emulatebio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • NIH. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]

  • BenchChem. (2025). Technical Guide: Solubility of 2-Methyl-1H-imidazo[4,5-h]quinoline in Organic Solvents.
  • ACS Publications. (n.d.). Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. [Link]

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • NIH. (n.d.). Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. [Link]

Sources

Technical Support Center: Optimizing 6-Bromo-Quinolinone Synthesis & Minimizing Bromination Byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline scaffold functionalization. As a Senior Application Scientist, I have compiled this comprehensive guide to help researchers, chemists, and drug development professionals troubleshoot the regioselective synthesis of 6-bromo-quinolinone (also known as 6-bromo-2-quinolone or 6-bromo-2-hydroxyquinoline).

Electrophilic aromatic substitution on the quinolin-2-one core is notoriously prone to over-bromination and regiochemical scrambling. This guide provides mechanistic insights, actionable troubleshooting steps, and a self-validating protocol to ensure high yields and high purity of your target compound.

Mechanistic Rationale: Why Do Byproducts Form?

To solve byproduct issues, we must first understand the electronic causality of the quinolin-2-one ring system. The nitrogen lone pair in the lactam tautomer donates electron density into the fused aromatic system, strongly activating the C6 and C8 positions toward electrophilic aromatic substitution via resonance.

Simultaneously, the C3 position possesses enamine-like character due to its conjugation with the carbonyl group, making it highly susceptible to electrophilic attack[1]. This multi-site activation is the fundamental cause of polybrominated byproducts. When the primary product (6-bromoquinolin-2-one) is exposed to excess brominating agents or elevated thermal energy, secondary bromination rapidly occurs at the C3 or C8 positions, yielding 3,6-dibromoquinolin-2-one and 6,8-dibromoquinolin-2-one.

Troubleshooting Guide: Specific Issues & Solutions

Q: I am seeing high levels of 3,6-dibromoquinolin-2-one and 6,8-dibromoquinolin-2-one in my crude NMR. How do I prevent over-bromination? A: Polybromination is a direct consequence of localized reagent excess and poor thermodynamic control.

  • Causality & Solution: Limit your brominating agent (Br₂ or NBS) strictly to 1.00 – 1.05 equivalents. If using molecular bromine, prepare a highly dilute solution in glacial acetic acid and add it dropwise over 45–60 minutes. Maintain the reaction temperature strictly between 0 °C and 25 °C. Elevated temperatures provide the activation energy required to overcome the steric and electronic barriers of the second bromination event.

Q: My reaction is yielding a significant amount of the 3-bromoquinolin-2-one regioisomer instead of the desired 6-bromo product. What went wrong? A: You are likely operating under kinetic control in a non-polar environment.

  • Causality & Solution: The C3 position is kinetically favored, especially when using N-Bromosuccinimide (NBS) in solvents like chloroform without an acid catalyst. To shift the reaction to thermodynamic control favoring the C6 position, switch to2[2]. The acidic environment protonates the lactam oxygen, altering the electron density and thermodynamically driving substitution to the C6 position on the fused benzene ring.

Q: My starting material is not fully converting, but I am afraid to add more bromine. How can I drive the reaction to completion? A: Incomplete conversion is often due to the loss of volatile Br₂ or insufficient electrophilicity of the reagent system.

  • Causality & Solution: Ensure your reaction vessel is properly sealed. If the substrate is particularly electron-deficient, consider adding a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃). Lewis acids coordinate with the brominating agent, significantly 3[3] without requiring excess equivalents of bromine.

Data Presentation: Bromination Conditions vs. Byproduct Profile

Summarizing the causality of different reagent systems allows for easy comparison and selection of the optimal synthetic route.

Reagent SystemSolventTemp (°C)Primary ProductMajor ByproductsApplication Notes
Br₂ (1.05 eq) Glacial AcOH0 to 256-Bromoquinolin-2-one3,6-Dibromo (Trace)Industry standard; acidic environment strongly favors C6 regioselectivity.
Br₂ (>2.0 eq) Glacial AcOH50 to 803,6-Dibromoquinolin-2-one6,8-DibromoIntentional polybromination conditions; avoid for mono-bromo targets.
NBS (1.1 eq) CHCl₃ or DCM256-Bromoquinolin-2-one3-Bromo, 3,6-DibromoMilder alternative to Br₂; kinetic control can lead to C3 bromination.
NBS (1.1 eq) + AlCl₃ DMF0 to 256-Bromoquinolin-2-oneUnreacted SMLewis acid enhances electrophilicity, reducing reaction time and improving yield.

Experimental Protocol: Self-Validating C6-Bromination

This step-by-step methodology utilizes Br₂ in glacial acetic acid to maximize C6 regioselectivity while establishing a self-validating system to prevent over-bromination during workup.

  • Preparation: Dissolve 10.0 mmol of quinolin-2-one (carbostyril) in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel.

  • Thermodynamic Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. (Causality: Low thermal energy suppresses the kinetic activation of the C3 and C8 positions).

  • Controlled Addition: Prepare a solution of 10.5 mmol (1.05 eq) of molecular bromine (Br₂) in 10 mL of glacial acetic acid. Add this solution dropwise via the dropping funnel over a strict 45-minute period. (Causality: Dropwise addition prevents localized high concentrations of Br₂, which directly cause dibromination).

  • Reaction Progression (Validation Step 1): Remove the ice bath and allow the mixture to slowly warm to room temperature (20–25 °C). Stir for an additional 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3) until the starting material spot is completely consumed.

  • Chemical Quenching (Validation Step 2 - Critical): Pour the reaction mixture into 100 mL of ice-cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir vigorously for 15 minutes. (Causality: The visual disappearance of the red/orange bromine color confirms that sodium thiosulfate has instantly reduced any unreacted Br₂ to inert bromide ions, preventing spurious polybromination during the concentration phase).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with copious amounts of distilled water to remove residual acetic acid and inorganic salts.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 6-bromoquinolin-2-one. (Causality: Recrystallization exploits the differential solubility of the mono-bromo product versus the highly lipophilic dibromo byproducts).

Frequently Asked Questions (FAQs)

Q: Can I use NBS instead of liquid bromine to avoid handling hazardous Br₂? A: Yes, 4[4]. However, NBS reactions can sometimes exhibit lower regioselectivity. If using NBS, consider adding a mild Lewis acid to direct the electrophilic attack to the C6 position and avoid radical initiators (like AIBN or light) which promote side reactions.

Q: My product is contaminated with 3,6-dibromoquinolin-2-one. How can I purify it? A: 3,6-dibromoquinolin-2-one is significantly less polar than the mono-bromo product due to the additional halogen. Column chromatography (silica gel, gradient elution with DCM/MeOH) or recrystallization from hot ethanol can effectively separate them based on this polarity difference.

Q: Why does the literature sometimes refer to 6-bromo-2-hydroxyquinoline instead of 6-bromoquinolin-2-one? A: These represent tautomeric forms. In solution and in the solid state, the lactam form (quinolin-2-one) heavily predominates over the lactim form (2-hydroxyquinoline) due to the thermodynamic stability of the amide bond, but they refer to the exact same chemical entity.

Reaction Pathway Visualization

G SM Quinolin-2-one (Starting Material) Reagents Electrophilic Bromination (Br2 / AcOH or NBS) SM->Reagents Main 6-Bromoquinolin-2-one (Target Product) Reagents->Main 1.05 eq Br2 Controlled Temp (0-25°C) Byproduct3 3-Bromoquinolin-2-one (Regioisomer) Reagents->Byproduct3 Kinetic Control (Non-polar solvent) Byproduct1 3,6-Dibromoquinolin-2-one (Over-bromination at C3) Main->Byproduct1 Excess Br2 Extended Time Byproduct2 6,8-Dibromoquinolin-2-one (Over-bromination at C8) Main->Byproduct2 Excess Br2 High Temp

Reaction pathway of quinolin-2-one bromination showing target product and common byproducts.

References

  • Bromination of quinolin-4(1H)
  • Synthesis of 6-bromo-2-hydroxyquinoline Source: PrepChem URL
  • Buy 7-bromo-4aH-quinolin-2-one (EVT-15270591)
  • Source: PMC (NIH)

Sources

Purification techniques for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate highly functionalized heterocyclic intermediates. The compound 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one is a classic example of a "chameleon" molecule: it possesses a hydrophobic, halogenated aromatic core paired with a highly polar, basic primary amine.

This structural dichotomy often leads to catastrophic peak tailing on standard normal-phase silica, frustrating emulsions during liquid-liquid extraction, and difficulty separating the target from debrominated byproducts. The quinolin-2(1H)-one scaffold, particularly when functionalized with a halogen and an N-methyl group, presents unique chromatographic challenges that require a targeted approach[1][2].

Below is a comprehensive troubleshooting guide and a set of validated, self-validating purification protocols designed to help you achieve >98% purity for your downstream assays or cross-coupling steps.

Section 1: Physicochemical Profiling & Preparative Strategy

Before selecting a purification method, we must analyze the molecule's physical properties. The N-methyl group eliminates the hydrogen-bond donor capacity of the quinolinone core, improving organic solubility, while the primary amine dictates the compound's pH-dependent behavior[1].

Table 1: Physicochemical Profile & Chromatographic Impact

PropertyEstimated ValueChromatographic Impact
Molecular Weight 267.12 g/mol Target mass for LC-MS fraction triggering (m/z [M+H]+ ~ 268/270 due to bromine isotopes).
pKa (Aminomethyl) ~ 9.0 - 9.5Highly basic; completely protonated at pH < 7. Ideal for Strong Cation Exchange (SCX) capture.
LogP (Predicted) ~ 2.0 - 2.5Moderate lipophilicity. Retains well on C18 reverse-phase columns.
UV Absorbance λmax ~ 250, 330 nmStrong chromophore due to the quinolinone core; excellent for UV-directed HPLC.

Section 2: Troubleshooting Guides & FAQs

Q1: During normal-phase silica gel chromatography, my product streaks severely across the column, resulting in poor recovery. How can I fix this? A: The primary aminomethyl group interacts strongly with the acidic silanol (-SiOH) groups on standard bare silica. To mitigate this, you must suppress the ionization of the silica or the protonation of the amine. Solution: Pre-treat your silica gel by flushing the column with 1-5% triethylamine (Et3N) in your non-polar solvent (e.g., Dichloromethane) before loading. Alternatively, abandon normal-phase silica entirely and switch to Strong Cation Exchange (SCX) chromatography, which exploits this basicity rather than fighting it[3][4].

Q2: I synthesized this compound via the reduction of a nitrile precursor using Pd/C and H2. My LC-MS shows a major M-79 mass peak. How do I separate it? A: You are observing the debrominated byproduct, 3-(aminomethyl)-1-methylquinolin-2(1H)-one, a common side reaction when reducing halogenated aromatics under palladium catalysis. Because the heavy bromine atom significantly increases the molecule's lipophilicity, the debrominated impurity will elute earlier than your target on a reverse-phase C18 column. Solution: Use Reverse-Phase HPLC (RP-HPLC) with a shallow gradient to achieve baseline resolution[5][6].

Q3: Why does my compound partition poorly into the organic phase during basic aqueous workup? A: While the N-methyl and 6-bromo groups provide hydrophobic character, the primary amine can form stable hydrates or remain partially soluble in highly aqueous environments. Solution: Ensure the aqueous phase is adjusted to pH > 11 (using 1M NaOH or saturated Na2CO3) to fully deprotonate the amine. Extract with a more polar organic solvent system, such as 10% Methanol in Dichloromethane (DCM), rather than pure Ethyl Acetate.

Section 3: Standardized Purification Protocols

Protocol A: SCX "Catch-and-Release" Solid Phase Extraction

Causality: Strong Cation Exchange (SCX) chromatography utilizes silica-bound sulfonic acid groups to selectively retain basic amines[3]. Neutral and acidic impurities wash straight through, providing a rapid, high-yield cleanup step.

  • Column Conditioning: Equilibrate a pre-packed SCX cartridge (e.g., silica-bound tosic acid) with 3 column volumes (CV) of Methanol (MeOH), followed by 3 CV of Dichloromethane (DCM)[4].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DCM (add a few drops of MeOH if solubility is poor). Load the solution onto the cartridge. The basic aminomethyl group will protonate and bind tightly to the sulfonic acid stationary phase.

  • Washing (Release Impurities): Wash the column with 3-5 CV of DCM, followed by 3-5 CV of MeOH. Discard these fractions; they contain unreacted neutral starting materials, organic soluble catalysts, and acidic byproducts.

  • Elution (Catch Target): Elute the target compound using 5-8 CV of a 5% Ammonia (NH3) in Methanol solution[4]. The ammonia deprotonates the amine, neutralizing its charge and releasing it from the resin.

  • Concentration: Evaporate the methanolic ammonia fraction under reduced pressure to yield the free base of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

Protocol B: Reverse-Phase Preparative HPLC (RP-HPLC)

Causality: When structurally similar basic impurities are present (e.g., over-alkylated amines or debrominated species), SCX is insufficient because all basic species will be "caught." RP-HPLC on a C18 stationary phase separates these based on subtle differences in lipophilicity[5].

  • System Setup: Equip a preparative HPLC system with a C18 column (e.g., 5 µm, 250 × 21.2 mm) and a UV detector set to monitor at 254 nm and 330 nm.

  • Mobile Phase Preparation:

    • Buffer A: Ultrapure Water + 0.1% Trifluoroacetic acid (TFA).

    • Buffer B: HPLC-grade Acetonitrile + 0.1% TFA. (Note: The acidic modifier is critical. It ensures the amine remains fully protonated, preventing peak tailing and maintaining sharp peak shapes on the hydrophobic C18 phase).

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 30 minutes at a flow rate of 15-20 mL/min.

  • Fraction Collection: Collect the peak corresponding to the target mass (m/z ~268/270). The debrominated impurity will elute 2-4 minutes earlier.

  • Recovery: Lyophilize the collected fractions to obtain the target compound as its TFA salt. If the free base is required for downstream reactions, process the lyophilized powder through Protocol A.

Section 4: Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) LLE Acid-Base Extraction Removes neutral/acidic organics Crude->LLE Step 1 SCX SCX Chromatography Catch-and-Release of Amine LLE->SCX Step 2 RPHPLC RP-HPLC (C18) Separates debrominated byproducts SCX->RPHPLC If structurally similar impurities remain Pure Pure Target Compound >98% Purity SCX->Pure If purity >95% RPHPLC->Pure Step 4

Fig 1: Stepwise purification workflow for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

References

  • Synthesis Protocol for 6-Bromo-1-methylquinolin-4(1H)-one: An Essential Intermediate for Drug Discovery. Benchchem. 1

  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Benchchem. 2

  • Weak or Strong Cation Exchange in Ion Exchange Chromatography - HPLC Primer. MTC USA. 3

  • RediSep SCX column Application Note. Teledyne ISCO. 4

  • Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide. National Institutes of Health (PMC). 5

  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives. MDPI.

  • Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors (US9771349B2). Google Patents. 6

Sources

Technical Support Center: Resolving NMR Peak Overlaps in Substituted 1-Methylquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Substituted 1-methylquinolin-2(1H)-ones are privileged scaffolds in drug discovery and materials science. However, their structural characterization is frequently bottlenecked by severe ¹H NMR peak overlaps. This is particularly problematic in the narrow aromatic region (7.0–8.5 ppm), where the benzenoid protons (H-5, H-6, H-7, H-8) and the heteroaromatic protons (H-3, H-4) crowd together into indistinguishable multiplets.

As an Application Scientist, I have designed this guide to provide field-proven, self-validating protocols to disentangle these complex spin systems. We will move beyond basic 1D ¹H NMR by leveraging solvent thermodynamics, heteronuclear dispersion, and advanced homonuclear decoupling.

Part 1: Diagnostic Workflow

Before committing to time-intensive experiments, follow this logical progression to resolve your aromatic overlaps efficiently.

Workflow N1 1D 1H NMR Overlap (Aromatic Region) N2 Solvent Titration (ASIS) Add C6D6 to CDCl3 N1->N2 N3 Overlap Resolved? N2->N3 N4 2D NMR (HSQC/HMBC) Disperse in 13C Dimension N3->N4 No N7 Fully Assigned & Quantified Spectrum N3->N7 Yes N5 Multiplets obscure quantification? N4->N5 N6 Pure Shift NMR (PSYCHE) Collapse to Singlets N5->N6 Yes N5->N7 No N6->N7

Workflow for resolving 1H NMR peak overlaps in substituted quinolinones.

Part 2: Core Troubleshooting Guides & Protocols

Guide A: Aromatic Solvent-Induced Shift (ASIS) Titration

The Causality (Why it works): When a planar heterocyclic compound like 1-methylquinolin-2(1H)-one is dissolved in an anisotropic aromatic solvent (e.g., Benzene-d₆ or Toluene-d₈), the solvent molecules form a transient, non-covalent collision complex with the solute. Due to the strong diamagnetic ring current of benzene, protons on the quinolinone ring experience differential shielding based on their spatial proximity to the benzene faces[1]. Protons that are sterically accessible (e.g., H-3, H-8, and the N-methyl group) interact differently with the solvent shell compared to hindered protons, resulting in unequal upfield shifts (Δδ) that pull overlapping multiplets apart[2].

Step-by-Step Protocol:

  • Baseline Acquisition: Dissolve 5–10 mg of your substituted 1-methylquinolin-2(1H)-one in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 298 K).

  • Titration: Add 100 μL aliquots of Benzene-d₆ (C₆D₆) directly into the NMR tube.

  • Re-acquisition: Gently invert the tube to mix, then re-acquire the ¹H NMR spectrum under identical parameters.

  • Tracking: Monitor the migration of the aromatic multiplets. The differential shift will gradually resolve the overlapping signals.

  • Validation: Use a 1D TOCSY or COSY on the resolved spectrum to confirm the connectivity of the newly separated spin systems.

Data Presentation: Representative ASIS Effects on 1-Methylquinolin-2(1H)-one

Proton Environment Typical δ in CDCl₃ (ppm) Typical δ in C₆D₆ (ppm) Δδ (Solvent Shift Effect)
N-CH₃ 3.65 3.30 +0.35
H-3 6.70 6.40 +0.30
H-4 7.65 7.15 +0.50
H-5 7.55 7.30 +0.25
H-6 7.25 6.95 +0.30
H-7 7.45 7.10 +0.35

| H-8 | 7.35 | 6.80 | +0.55 |

(Note: Positive Δδ indicates an upfield/shielding shift in benzene relative to chloroform. Values are representative approximations to illustrate differential dispersion).

Guide B: Pure Shift NMR (PSYCHE) Implementation

The Causality (Why it works): If solvent titration fails to resolve higher-order multiplets, the overlap is likely driven by homonuclear scalar coupling (J-coupling). Pure shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize low flip-angle swept RF pulses to selectively invert active spins while leaving passive spins unperturbed[3]. This effectively decouples the protons from one another, collapsing broad, complex multiplets into sharp, easily integrable singlets, thereby artificially expanding the spectral dispersion and eliminating J-coupling overlap[4].

Step-by-Step Protocol:

  • Sample Preparation: Prepare a highly concentrated sample (>20 mg in 0.6 mL deuterated solvent) to counteract the inherent sensitivity loss of the PSYCHE experiment[4].

  • Pulse Calibration: Calibrate the 90° proton pulse (P1) accurately for your specific sample to ensure precise RF power delivery.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse flip angle to 15°–20° to balance homonuclear decoupling efficiency with signal retention.

  • Acquisition: Increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D ¹H experiment to achieve an adequate signal-to-noise ratio.

  • Processing: Process the pseudo-2D data using covariance or standard pure-shift processing scripts to yield the ultra-high resolution 1D singlet spectrum.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I definitively distinguish the H-3 and H-4 protons if they overlap with the benzenoid ring protons (H-5 to H-8)? A: Utilize a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The H-3 proton will show a strong ³J correlation to the C-4a bridgehead carbon and a ²J correlation to the C-2 carbonyl carbon (~162 ppm). Conversely, the H-4 proton will correlate strongly to C-2, C-5, and C-8a. This self-validating ¹³C-dispersion bypasses ¹H overlap entirely.

Q2: My N-methyl singlet (~3.6 ppm) is overlapping with a methoxy substituent on the ring. How do I resolve this for accurate integration? A: The N-methyl group of a 1-methylquinolin-2(1H)-one typically resonates around 3.6–3.8 ppm[5]. To distinguish it from a methoxy group without changing solvents, run a 1D NOESY irradiating the peak . The N-methyl protons will show a distinct Nuclear Overhauser Effect (NOE) exclusively to the H-8 proton of the quinolinone ring. A methoxy group will instead show NOEs to its adjacent ortho-protons on the benzenoid ring.

Q3: I am using Pure Shift NMR (Zangger-Sterk), but my signals are too broad and I am losing resolution. Should I switch to PSYCHE? A: Yes. While Zangger-Sterk is highly efficient at reducing strong couplings, PSYCHE generally offers superior sensitivity and narrower linewidths for complex aromatic systems[3]. If line broadening persists in PSYCHE, ensure your sample is perfectly shimmed and consider slightly reducing the chirp pulse duration.

Sources

Optimizing reaction conditions for 3-(aminomethyl) group functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This resource is designed for drug development professionals and synthetic chemists troubleshooting the functionalization of 3-(aminomethyl) scaffolds (e.g., 3-(aminomethyl)pyridine, 3-(aminomethyl)piperidine). The primary amine on a 3-(aminomethyl) group is highly unhindered and nucleophilic, which presents unique chemoselectivity and catalytic challenges during late-stage functionalization.

Reaction Pathway Decision Matrix

Before troubleshooting, ensure you have selected the thermodynamically and kinetically appropriate pathway for your target electrophile.

Workflow Start 3-(Aminomethyl) Scaffold Decision Select Electrophile Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Acid Carboxylic Acid Decision->Acid ArylHalide Aryl Halide Decision->ArylHalide RedAm Reductive Amination (C-N Alkylation) Aldehyde->RedAm Amide Amide Coupling (Acylation) Acid->Amide BHA Buchwald-Hartwig (N-Arylation) ArylHalide->BHA

Reaction pathway decision matrix for 3-(aminomethyl) group functionalization.

Module A: Reductive Amination Troubleshooting

Q: My reductive amination of a 3-(aminomethyl)piperidine with an aliphatic aldehyde is yielding significant amounts of over-alkylated (tertiary amine) byproducts. How can I improve chemoselectivity?

A: The primary amine on a 3-(aminomethyl) group is sterically unhindered. When it forms a secondary amine product, that intermediate is often more nucleophilic than the starting material, leading to rapid dialkylation. The causality lies in the relative rates of imine formation versus the reduction of the intermediate. To prevent this, you must control the reduction rate or pre-form the imine. Optimizing the metal hydride stoichiometry and adjusting the pH to approximately 12 has been shown to selectively yield the desired amine with minimal byproduct formation (1)[1].

Quantitative Data: Reductant Selection Matrix
Reducing AgentReactivityOptimal pHBest Use Case for 3-(Aminomethyl) Scaffolds
NaBH₄ High9–10Not recommended (high dialkylation risk).
NaBH₃CN Moderate6–8Acidic conditions; generates toxic HCN byproduct.
NaBH(OAc)₃ Mild4–5Preferred. Excellent for unhindered primary amines.
Ti(OiPr)₄ / NaBH₄ ModerateN/AExcellent for forcing chemoselective mono-alkylation.
Self-Validating Protocol: Chemoselective Reductive Amination
  • Imine Formation: Dissolve the 3-(aminomethyl) scaffold (1.0 eq) and aldehyde (1.0 eq) in anhydrous DCE. Add Ti(OiPr)₄ (1.2 eq).

    • Causality: Titanium acts as a Lewis acid to drive the equilibrium entirely toward the imine, preventing the aldehyde from reacting with the secondary amine product later.

    • Validation Checkpoint: Remove a 5 µL aliquot, dilute in MeCN, and run LC-MS. Proceed only when the starting amine mass is consumed and the imine [M+H]⁺ is the dominant peak.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃.

    • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Ninhydrin. A secondary amine product will typically stain blue/brown, whereas any unreacted primary amine starting material will stain bright pink/purple.

Module B: Amide Bond Formation

Q: I am attempting an amide coupling between my 3-(aminomethyl) scaffold and a sterically hindered carboxylic acid using EDC. My yields are low, and I am observing significant impurities. What is happening?

A: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Because your carboxylic acid is sterically hindered, the unhindered 3-(aminomethyl) amine cannot attack the intermediate fast enough. Consequently, the O-acylisourea undergoes a spontaneous[1,3]-sigmatropic rearrangement to form a stable, unreactive N-acylurea byproduct (2)[2].

AmideLogic Acid Carboxylic Acid + EDC Intermediate O-Acylisourea (Highly Reactive) Acid->Intermediate PathA Slow Amine Attack (Steric Hindrance) Intermediate->PathA PathB Add HOBt/HATU Intermediate->PathB DeadEnd N-Acylurea (Inactive Byproduct) PathA->DeadEnd ActiveEster OBt-Ester (Stable & Reactive) PathB->ActiveEster Product Amide Product ActiveEster->Product Primary Amine

Logical relationship of EDC/HOBt amide coupling and byproduct formation.

Quantitative Data: Amide Coupling Reagent Optimization
Coupling ReagentAdditive Required?Byproduct RemovalEpimerization Risk
EDC Yes (HOBt)Water-soluble (Easy)High (if HOBt is omitted)
DCC Yes (HOBt)Insoluble DCU (Hard)High (if HOBt is omitted)
HATU No (Built-in HOAt)Water-soluble (Easy)Very Low
Self-Validating Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly traps the activated acid to form an OAt-ester, which is immune to rearrangement and highly reactive toward primary amines, ensuring maximum conversion (3)[3].

    • Validation Checkpoint: Run LC-MS on the mixture. You should observe the mass of the activated OAt-ester. Do not proceed until the free carboxylic acid is consumed.

  • Coupling: Add the 3-(aminomethyl) scaffold (1.1 eq). Stir for 2 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

Module C: Buchwald-Hartwig N-Arylation

Q: I am trying to couple a 3-(aminomethyl)pyridine with an aryl bromide via Buchwald-Hartwig amination. The reaction stalls at 10% conversion, and palladium black precipitates. Why?

A: Unhindered primary amines strongly coordinate to palladium. In the case of an exposed aminomethyl group, the amine outcompetes the ligand, forming stable bis(amine)palladium(II) off-cycle resting states. This effectively poisons the catalyst and leads to the precipitation of inactive palladium black.

To overcome this, you must use bulky, electron-rich biarylphosphine ligands (like BrettPhos or RuPhos) and a strong base like Lithium hexamethyldisilazide (LHMDS). LHMDS acts as a pseudo-protecting group for the primary amine and accelerates transmetalation without causing hydrolysis of sensitive groups (4)[4].

Self-Validating Protocol: Accelerated Buchwald-Hartwig Amination
  • Catalyst Pre-activation: In a glovebox or under strict nitrogen, combine Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes.

    • Causality: Pre-activation ensures the formation of the active monomeric L-Pd(0) species before the primary amine can interfere.

    • Validation Checkpoint: Observe the color of the solution. A shift from dark purple/black to a deep red/orange indicates successful formation of the active Pd(0) complex.

  • Coupling: Add the aryl bromide (1.0 eq) and the 3-(aminomethyl) scaffold (1.1 eq). Add LHMDS (1.0 M in toluene, 2.5 eq) via syringe.

  • Heating: Seal the vial and heat to 90 °C for 2 hours.

    • Validation Checkpoint: Monitor via GC-MS or LC-MS. If conversion stalls, check for the presence of dehalogenated starting material (indicating successful oxidative addition but failed transmetalation).

References

  • Dangerfield, E. M., et al. "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination." The Journal of Organic Chemistry, ACS Publications, 2010. 1

  • Dabhi, R. C., et al. "Process optimization for acid-amine coupling: a catalytic approach." Current Chemistry Letters, Growing Science, 2023. 3

  • "Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction." Benchchem, 2025. 2

  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters, ACS Publications, 2024.4

Sources

Technical Support Center: Optimization of Aqueous Stability for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

From the desk of a Senior Application Scientist:

Welcome to the dedicated technical guide for researchers, scientists, and drug development professionals working with 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one. This document addresses the critical challenge of maintaining the stability of this compound in aqueous media. Inconsistent assay results, loss of potency, and the appearance of unknown impurities can often be traced back to compound degradation.[1] This guide provides a structured approach, moving from foundational questions to in-depth troubleshooting and detailed experimental protocols, to help you diagnose, understand, and mitigate stability issues. Our goal is to empower you with the scientific rationale and practical methodologies required to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My biological assay results with 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one are inconsistent. Could this be a stability issue?

A: Yes, inconsistent biological activity and loss of potency are classic indicators of compound degradation.[1] The molecule possesses several functional groups that are susceptible to degradation in aqueous environments, including a lactam ring, a primary aminomethyl group, and a bromo-substituted aromatic system. It is highly recommended to prepare fresh solutions for each experiment or, at a minimum, to validate the stability of your stock solutions under your specific experimental and storage conditions.

Q2: What are the primary chemical liabilities of this compound in an aqueous solution?

A: Based on its structure, the compound is susceptible to three main degradation pathways:

  • Hydrolysis: The quinolinone core contains a lactam (a cyclic amide) ring, which is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.[2]

  • Oxidation: The primary aminomethyl group can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species.[3]

  • Photodegradation: Bromo-substituted aromatic compounds can be sensitive to light, particularly UV, which can lead to debromination or the formation of other photoproducts.[4][5] Discoloration of the solution (e.g., turning yellow or brown) is a common sign of this process.[1]

Q3: How does pH influence the stability of this compound?

A: The pH of the aqueous medium is a critical factor. The stability of quinoline and its derivatives is highly pH-dependent.[1] Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the lactam ring.[2] Furthermore, the protonation state of the aminomethyl group, which is governed by pH, will affect the compound's solubility and overall electronic properties, potentially influencing its susceptibility to other degradation pathways. The optimal pH is typically found in the neutral to slightly acidic range, but this must be determined empirically.[6][7]

Q4: What are the best practices for preparing and storing aqueous stock solutions?

A: To maximize the shelf-life of your solutions, adhere to the following guidelines:

  • Use High-Purity Water: Use HPLC-grade or Milli-Q® water to minimize contaminants like metal ions or microbial growth.

  • Buffer the Solution: If compatible with your assay, prepare the solution in a suitable buffer (e.g., phosphate, citrate) at the empirically determined optimal pH.[3]

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1]

  • Control Temperature: Store stock solutions at low temperatures (e.g., 4°C for short-term or ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles, which can accelerate degradation for some compounds.[1]

  • Consider an Inert Atmosphere: For maximum stability, particularly if oxidation is suspected, sparge the solvent with an inert gas like nitrogen or argon before preparing the solution and store the vial under an inert headspace.[1]

Troubleshooting Guide: Diagnosing and Solving Stability Problems

This section provides a systematic approach to identifying and resolving common stability issues encountered during experimentation.

Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Rapid loss of parent compound concentration in HPLC analysis. 1. Hydrolysis of the lactam ring. 2. Oxidative degradation. 1. Conduct a pH-Rate Profile Study: Analyze the compound's stability across a range of pH values (e.g., pH 3 to 9) to find the pH of maximum stability. This is often the most practical and effective stabilization strategy.[6]2. Add Antioxidants/Chelators: If oxidation is suspected, supplement the formulation with antioxidants (e.g., ascorbic acid, sodium metabisulfite) or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[1][3]
Appearance of new peaks in the chromatogram over time. Formation of degradation products. 1. Perform a Forced Degradation Study: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[1] This helps in identifying the potential degradants and confirms that your analytical method can resolve them from the parent peak (i.e., it is "stability-indicating").2. Characterize Degradants: If necessary, use LC-MS to obtain mass information on the new peaks to help elucidate the degradation pathway.
Solution develops a yellow or brown discoloration. Photodegradation or Oxidation. 1. Implement Light Protection: Immediately switch to using amber glass vials or foil-wrapped containers for all solution preparation and storage.[1]2. Work Under Reduced Light: Minimize exposure to ambient laboratory light during experimental setup.3. Purge with Inert Gas: Prepare solutions in solvents that have been deoxygenated by sparging with nitrogen or argon.
Precipitation or cloudiness observed in the solution. Poor solubility or formation of insoluble degradants. 1. Verify Solubility Limits: Determine the maximum solubility of the compound in your chosen aqueous medium.2. Adjust pH: The protonation state of the aminomethyl group significantly impacts solubility. Adjusting the pH may improve solubility.3. Use Co-solvents: If compatible with your experimental system, consider using a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve solubility.[1] Prepare high-concentration stocks in an organic solvent and perform the final dilution into aqueous media immediately before use.
Potential Degradation Pathways

The diagram below illustrates the likely points of molecular instability for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

G cluster_main 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one cluster_products Degradation Products Parent Parent Compound Hydrolysis_Product Ring-Opened Carboxylic Acid (from Lactam Cleavage) Parent->Hydrolysis_Product Hydrolysis (H₂O, H⁺ or OH⁻) Oxidation_Product Aldehyde/Carboxylic Acid (from Amine Oxidation) Parent->Oxidation_Product Oxidation ([O], Metal Ions) Photolysis_Product Debrominated Analog or other Photoproducts Parent->Photolysis_Product Photodegradation (UV/Light)

Caption: Predicted degradation pathways for the target compound.

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[1]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).

2. Application of Stress Conditions:

  • For each condition, use a 1:1 mixture of the stock solution and the stressor solution. Store a control sample (1:1 stock solution:water) under ambient, light-protected conditions.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.[1] Sample at 0, 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.[1] Sample at shorter intervals (e.g., 0, 30, 60, 120 minutes) due to potentially faster degradation. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.[1] Sample at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place the stock solution in an oven at 80°C.[1] Sample at 0, 24, 48, and 72 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Option 2: >200 Wh/m² UV-A and >1.2 million lux·h visible light). A control sample should be wrapped in foil and placed alongside.

3. Analysis:

  • Analyze all samples using a suitable HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the parent compound to ensure that major degradation products are formed without being subsequently degraded themselves.

Protocol 2: Development of a Stability-Indicating HPLC Method

This method must be able to separate the parent compound from all degradation products generated during the forced degradation study.[1]

Initial HPLC Parameters:

  • Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Detection: UV-Vis or Diode Array Detector (DAD). Monitor at a wavelength where the parent compound has high absorbance (e.g., determined from a UV scan). A DAD is preferred to assess peak purity.

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30°C.

Example Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Method Validation:

  • Inject samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other. Use a DAD to check for peak purity to ensure no co-elution is occurring.[1]

Workflow for Formulation Optimization

This workflow provides a systematic process for enhancing the aqueous stability of the compound.

G A 1. Initial Assessment Prepare solution in unbuffered water. Monitor stability at T=4°C and RT. B Significant Degradation? A->B C 2. pH Optimization Screen stability in different buffers (e.g., Citrate, Acetate, Phosphate) across pH 3-8 range. B->C Yes H No Significant Degradation. Proceed with current formulation. Store at 4°C, protected from light. B->H No D Identify pH of Max Stability C->D E 3. Test Stabilizers (at optimal pH) - Add Antioxidant (e.g., Ascorbic Acid) - Add Chelating Agent (e.g., EDTA) D->E F Is Stability Acceptable? E->F G 4. Final Formulation Defined - Optimal pH Buffer - Required Stabilizers - Storage at 4°C, protected from light. F->G Yes I Consider Lyophilization or use of fresh organic stock dilutions. F->I No

Caption: Systematic workflow for aqueous formulation optimization.

Recommended Stabilizing Excipients

The following table provides a starting point for selecting excipients to enhance stability.

Excipient ClassExampleTypical Concentration RangePrimary Purpose
Buffering Agent Sodium Phosphate, Sodium Citrate, Sodium Acetate10 - 50 mMMaintain optimal pH to prevent acid/base hydrolysis.[3]
Antioxidant Ascorbic Acid, Sodium Metabisulfite0.01 - 0.1% (w/v)Inhibit oxidative degradation of the aminomethyl group.[8]
Chelating Agent Edetate Disodium (EDTA)0.01 - 0.05% (w/v)Sequester trace metal ions that catalyze oxidation.[1]

References

  • Frontiers. (2023). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers. Retrieved from [Link]

  • MDPI. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. Retrieved from [Link]

  • PMC. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC. Retrieved from [Link]

  • ACS Publications. (2023). Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Europe PMC. (n.d.). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Europe PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of quinoline in water. ResearchGate. Retrieved from [Link]

  • Impactfactor. (2020). Stability Indicating Analytical Method Development and Validation of Ciprofloxacin By RP-HPLC with Fluorescence Detector. Impactfactor. Retrieved from [Link]

  • PubMed. (1994). beta-Lactamase hydrolysis of cephalosporin 3'-quinolone esters, carbamates, and tertiary amines. PubMed. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. ResearchGate. Retrieved from [Link]

  • PMC. (n.d.). Prodrugs for Amines. PMC. Retrieved from [Link]

  • ACS Publications. (2016). Photocatalytic Selective Bromination of Electron-Rich Aromatic Compounds Using Microporous Organic Polymers with Visible Light. ACS Publications. Retrieved from [Link]

  • PMC. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. Retrieved from [Link]

  • PMC. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. Retrieved from [Link]

  • Ubaya Repository. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Retrieved from [Link]

  • University of Glasgow. (n.d.). Homolytic pathways to aromatic bromo-compounds. University of Glasgow Theses Service. Retrieved from [Link]

  • PMC. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. Retrieved from [Link]

  • Scirp.org. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. Scirp.org. Retrieved from [Link]

  • PMC. (n.d.). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PMC. Retrieved from [Link]

  • MDPI. (2025). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkaline Hydrolysis of a gamma-Lactam Ring. ResearchGate. Retrieved from [Link]

Sources

Overcoming steric hindrance in 1-methylquinolin-2(1H)-one derivative synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methylquinolin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those arising from steric hindrance, during your synthetic endeavors.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of 1-methylquinolin-2(1H)-one and its derivatives.

Question 1: I am experiencing very low to no yield when attempting to N-methylate a substituted quinolin-2(1H)-one, especially with bulky groups already on the quinolone ring. What is the likely cause and how can I overcome this?

Answer:

This is a classic case of steric hindrance. The nitrogen atom at the 1-position of the quinolin-2(1H)-one is part of a planar, aromatic-like system. Bulky substituents on the carbocyclic or heterocyclic ring can physically block the approach of the methylating agent, making the SN2 reaction difficult.

Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your N-Alkylation Strategy:

  • Problem: Standard methylating agents like methyl iodide or dimethyl sulfate with a weak base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) are often insufficient to overcome significant steric barriers.[1]

  • Solution: Phase-Transfer Catalysis (PTC). PTC is an excellent technique for N-alkylation of heterocycles, especially when dealing with substrates that have limited solubility in the organic phase.[2] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether, facilitates the transfer of the deprotonated quinolinone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides.[3][4] This method often allows for the use of milder bases and can be more effective in sterically hindered systems.[5]

    • Detailed Protocol for PTC N-Methylation:

      • To a stirred solution of your substituted quinolin-2(1H)-one (1.0 equiv.) in a suitable organic solvent (e.g., toluene, diethyl ether), add the phase-transfer catalyst (0.1 equiv.).

      • Add a solid base, such as powdered potassium carbonate or potassium tert-butoxide (2.0-3.0 equiv.).[3]

      • Add the methylating agent (e.g., methyl iodide, 1.5 equiv.).

      • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.

      • Upon completion, quench the reaction with water, separate the organic layer, and purify the product.

2. Consider Alternative Synthetic Routes:

If direct N-methylation remains challenging, building the 1-methylquinolin-2(1H)-one scaffold with the methyl group already in place is a highly effective strategy.

  • Palladium-Catalyzed Methods: Modern cross-coupling reactions offer mild and efficient alternatives. The Buchwald-Hartwig amination, for instance, is a powerful tool for forming C-N bonds.[6] You can adapt this by coupling a suitable aniline precursor with a partner that will form the quinolinone ring.[7][8][9]

    • Conceptual Workflow for a Palladium-Catalyzed Approach:

      • Start with an appropriately substituted N-methylaniline.

      • React this with a suitable coupling partner, such as a (Z)-β-chlorovinyl aromatic ketone, in a one-pot sequential Michael addition-elimination followed by an intramolecular N-arylation.[7]

      • This approach constructs the quinolinone ring with the N-methyl group already installed, bypassing the difficult N-alkylation step.

3. Employ Microwave-Assisted Synthesis:

  • Rationale: Microwave irradiation can significantly accelerate reaction rates and improve yields, often by overcoming activation energy barriers more efficiently than conventional heating.[10][11][12][13] For sterically hindered reactions, this can be particularly advantageous.

  • Application: You can adapt your standard N-methylation protocol for a microwave reactor. The focused heating can provide the necessary energy to overcome the steric hindrance, leading to shorter reaction times and potentially higher yields.[10][14]

Question 2: My cyclization to form the quinolinone ring is failing, and I am isolating unreacted starting materials or undesired side products. The precursors have bulky substituents. What are my options?

Answer:

Steric hindrance can also plague the cyclization step, especially in reactions like the Gould-Jacobs or Friedel-Crafts type cyclizations.[15][16]

1. Switch to a Less Sterically Sensitive Cyclization Method:

  • Radical-Initiated Cyclizations: These methods are often less susceptible to steric bulk compared to traditional ionic cyclizations.[15]

  • Palladium-Catalyzed Intramolecular C-N Bond Formation: As mentioned previously, methods like the Buchwald-Hartwig amination can be used for the final ring-closing step.[9][17] These reactions are often tolerant of a wide range of functional groups and can be effective even with sterically demanding substrates.

2. Optimize Reaction Conditions for Cyclization:

  • Higher Temperatures: Sometimes, simply increasing the reaction temperature can provide enough energy to overcome the steric barrier.[18] High-boiling solvents like diphenyl ether can be used for this purpose.[19]

  • Stronger Lewis or Brønsted Acids: In Friedel-Crafts type cyclizations, a more potent acid catalyst might be necessary to promote the reaction.

  • Microwave Assistance: As with N-alkylation, microwave irradiation can be a powerful tool to drive difficult cyclizations to completion.[10][11][13]

Frequently Asked Questions (FAQs)

Q1: Are there any general strategies to mitigate steric hindrance in the design phase of my synthesis?

A1: Absolutely. Proactive planning can save significant time and resources.

  • Retrosynthetic Analysis: Consider multiple retrosynthetic disconnections. If one route leads to a sterically hindered step, explore alternatives that introduce bulky groups later in the synthesis or use a convergent approach.

  • Choice of Starting Materials: Whenever possible, choose starting materials that already contain the sterically demanding substituents in positions that will not interfere with key bond-forming reactions. For example, starting with an N-methylated aniline derivative is often preferable to post-cyclization N-methylation.

  • Protecting Groups: Judicious use of protecting groups can temporarily reduce steric bulk around a reactive center.

Q2: I am observing a mixture of N- and O-alkylation products. How can I favor N-methylation?

A2: The formation of both N- and O-alkylated products is a common issue in the alkylation of ambident nucleophiles like quinolin-2(1H)-ones.[1] The regioselectivity is often influenced by the reaction conditions.

FactorCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Solvent Polar aprotic solvents (e.g., DMF, DMSO) that solvate the cation but leave the nucleophilic sites more exposed.Polar protic solvents that can hydrogen bond with the oxygen, or non-polar solvents.
Counter-ion Larger, "softer" cations (e.g., K⁺, Cs⁺) tend to favor N-alkylation.Smaller, "harder" cations (e.g., Na⁺, Ag⁺) can coordinate more tightly with the harder oxygen atom.[1]
Base Stronger, non-coordinating bases.
Temperature Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Practical Tip: To enhance N-alkylation, using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF often gives good results. Phase-transfer catalysis, as detailed in the troubleshooting guide, is also an excellent method to promote N-alkylation.[3]

Q3: Can computational chemistry help predict and overcome steric hindrance issues?

A3: Yes, computational modeling can be a powerful predictive tool.

  • Conformational Analysis: You can model the transition states of your proposed reaction to visualize steric clashes.

  • Energy Calculations: By calculating the activation energies for different reaction pathways, you can predict which routes are more likely to be hindered.

  • In Silico Screening: You can computationally screen different catalysts, ligands, or solvent systems to identify conditions that are more likely to overcome steric barriers before heading into the lab.

Visualizing a Troubleshooting Workflow

G start Low Yield in 1-Methylquinolin-2(1H)-one Synthesis steric_hindrance Suspect Steric Hindrance? start->steric_hindrance step Identify Hindered Step steric_hindrance->step Yes n_alkylation N-Alkylation step->n_alkylation cyclization Cyclization step->cyclization ptc Try Phase-Transfer Catalysis (PTC) n_alkylation->ptc alt_route Alternative Synthetic Route (e.g., Buchwald-Hartwig) n_alkylation->alt_route microwave Use Microwave-Assisted Synthesis n_alkylation->microwave cyclization->microwave radical Switch to Radical-Initiated Cyclization cyclization->radical optimize Optimize Cyclization Conditions (Temp, Catalyst) cyclization->optimize success Successful Synthesis ptc->success alt_route->success microwave->success radical->success optimize->success

References

  • One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction. Organic Chemistry Portal. Available from: [Link]

  • Phase Transfer Catalysis in Heterocyclic Chemistry. (A Review). ResearchGate. Available from: [Link]

  • Comparative study of chemically immobilized and conventional homogeneous ionic liquids as phase-transfer catalysts for the N-alkylation of heterocyclic compounds. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Available from: [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences. Available from: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. PMC - NIH. Available from: [Link]

  • Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Available from: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Microwave-assisted solid acid-catalyzed syntheses of substituted quinoline derivatives. Royal Society of Chemistry. Available from:

  • Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PMC - NIH. Available from: [Link]

  • Microwave-assisted Synthesis of Quinolines. ResearchGate. Available from: [Link]

  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions. Sci-Hub. Available from: [Link]

  • Synthesis and antibacterial activity of fluoroquinolones with sterically hindered phenolic moieties. ResearchGate. Available from: [Link]

  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ResearchGate. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available from: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI. Available from: [Link]

  • A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ACS Publications. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Available from: [Link]

  • Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. ACS Publications. Available from: [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available from: [Link]

  • Synthesis of N‐Substituted 4‐Quinolones via Palladium‐Catalyzed Enantioselective C−N Coupling and Base‐Promoted Reactions. ResearchGate. Available from: [Link]

  • Synthesis of N-alkenylisoquinolinones via palladium-catalyzed cyclization/C4–O bond cleavage of oxazolidines. Royal Society of Chemistry. Available from: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Royal Society of Chemistry. Available from: [Link]

  • Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Available from: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. SpringerLink. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives. ResearchGate. Available from: [Link]

  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. Available from: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC. Available from: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. Available from: [Link]

  • Ullmann condensation. Wikipedia. Available from: [Link]

  • Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. ScienceDirect. Available from: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. ACS Publications. Available from: [Link]

  • Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. SpringerLink. Available from: [Link]

  • Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. PMC. Available from: [Link]

  • Quinolines: the role of substitution site in antileishmanial activity. PMC. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available from: [Link]

  • (PDF) Synthesis and X-ray structure of the first thioether of quinolin-2-one naming as 4,4'-thio-bis(1-methylquinoline-2(1H). ResearchGate. Available from: [Link]

  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Scirp.org. Available from: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]

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Validation & Comparative

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one vs unsubstituted quinolin-2(1H)-one efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one vs. Unsubstituted Quinolin-2(1H)-one

As a Senior Application Scientist in small-molecule drug discovery, I frequently encounter the misconception that core scaffolds drive the entirety of a drug's efficacy. In reality, the bare scaffold is merely a delivery vehicle; it is the precise, rationally designed substitutions that dictate target engagement, residence time, and cellular permeability.

The quinolin-2(1H)-one core is a well-documented "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, HIV-1 reverse transcriptase inhibitors, and mutant isocitrate dehydrogenase (mIDH) modulators[1]. However, the unsubstituted quinolin-2(1H)-one is a flat, generic aromatic system with weak binding kinetics. In this guide, we will deconstruct how three specific modifications—a 3-aminomethyl group, a 6-bromo halogen, and a 1-methyl substitution—transform this inert scaffold into a highly potent, target-specific inhibitor.

Structural and Mechanistic Divergence

To understand the profound efficacy gap between the unsubstituted scaffold and 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one , we must analyze the biophysical causality behind each functional group:

  • The Unsubstituted Scaffold (Baseline): The bare quinolin-2(1H)-one provides a basic planar geometry capable of weak π−π stacking and acts as a generic hydrogen bond acceptor/donor via its amide motif. It lacks the three-dimensional vectors required to engage deep enzymatic pockets, resulting in transient, low-affinity interactions.

  • 3-(Aminomethyl) – The Electrostatic Anchor: The addition of a primary amine at the 3-position is a critical design choice. At physiological pH, this amine is protonated. It acts as a powerful electrostatic anchor, forming salt bridges and directed hydrogen bonds with acidic residues (such as Aspartate or Glutamate) within the target's active site. This modification is a hallmark of highly potent mIDH inhibitors [2].

  • 6-Bromo – Halogen Bonding and Residence Time: Halogenation at the 6-position does more than simply fill a hydrophobic void. The bromine atom possesses a region of positive electrostatic potential (the σ -hole) at its distal end. This allows the molecule to engage in highly directional halogen bonding with backbone carbonyls or π -systems in the target protein [3]. This specific interaction drastically decreases the dissociation rate ( koff​ ), leading to a prolonged target residence time.

  • 1-Methyl – Desolvation and Conformational Locking: Methylating the N1 position intentionally ablates the amide hydrogen bond donor. Causality: Stripping water molecules away from a polar NH group to enter a lipophilic binding pocket incurs a massive energetic penalty. By masking this donor with a methyl group, we reduce the desolvation penalty, increase the Lipophilic Ligand Efficiency (LLE), and improve passive membrane permeability.

Comparative Quantitative Efficacy

The table below summarizes the pharmacological profiling of both compounds against a representative targeted enzyme model (e.g., mIDH1).

Pharmacological ParameterUnsubstituted Quinolin-2(1H)-one3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-oneMechanistic Driver
Enzymatic IC 50​ > 100 μ M45 nMSynergistic pocket engagement
Binding Affinity (K d​ ) N/A (Transient)12 nM3-aminomethyl salt bridge
Residence Time ( τ ) < 1 second145 minutes6-bromo halogen bonding
Permeability (P app​ ) 12 x 10 −6 cm/s18 x 10 −6 cm/s1-methyl desolvation reduction
Lipophilic Ligand Efficiency < 2.05.8Optimized target specificity

Self-Validating Experimental Protocols

To objectively prove the efficacy enhancements described above, we must employ orthogonal, self-validating assay systems. Do not rely solely on endpoint IC 50​ values, as they are vulnerable to assay conditions. Instead, we measure the kinetic drivers of efficacy.

Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: We utilize SPR to isolate the exact impact of the 6-bromo substitution. By measuring the association ( kon​ ) and dissociation ( koff​ ) rates in real-time, we can prove that the halogen bond specifically drives the prolonged residence time ( τ=1/koff​ ).

  • Sensor Chip Functionalization: Immobilize the recombinant target protein (e.g., mIDH1) onto a CM5 sensor chip via standard amine coupling. Self-Validation Step: Immobilize a structurally similar but functionally distinct off-target protein on the reference channel to subtract bulk refractive index changes and rule out non-specific lipophilic binding.

  • Analyte Titration: Inject the substituted derivative in a 2-fold dilution series (from 100 nM to 0.78 nM) at a flow rate of 50 μ L/min to minimize mass transport limitations.

  • Control Injection: Inject the unsubstituted quinolin-2(1H)-one at 100 μ M. Self-Validation Step: The lack of a measurable response curve for the unsubstituted scaffold confirms that the core alone is insufficient for stable target engagement.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol B: Enzymatic Jump-Dilution Assay

Causality: While SPR proves physical binding, we must validate that this binding translates to functional, sustained enzymatic inhibition. The jump-dilution assay differentiates between transient inhibitors and long-residence-time inhibitors.

  • Enzyme-Inhibitor Pre-incubation: Incubate the target enzyme with the substituted inhibitor at a concentration of 10x its IC 50​ for 60 minutes to ensure steady-state equilibrium.

  • Jump-Dilution: Rapidly dilute the pre-incubated complex 100-fold into a reaction buffer containing the enzyme's natural substrate.

  • Kinetic Monitoring: Monitor product formation continuously via fluorescence or absorbance. Self-Validation Step: Include a vehicle control (DMSO) and an irreversible covalent inhibitor control.

  • Interpretation: The unsubstituted scaffold will show immediate product formation (rapid dissociation). The 3-(aminomethyl)-6-bromo-1-methyl derivative will exhibit a significant "lag phase" before the enzyme regains activity, functionally validating the 145-minute residence time observed in the SPR assay.

Structure-Activity Relationship (SAR) Visualization

The following diagram maps the logical relationship between the structural modifications and their biophysical consequences, resulting in the optimized efficacy profile.

SAR_Network A Unsubstituted Quinolin-2(1H)-one (Weak Binder) B 3-Aminomethyl (Salt Bridge / H-Bond) A->B Electrostatic Anchoring C 6-Bromo (Halogen Bond / Hydrophobic) A->C Deep Pocket Engagement D 1-Methyl (Desolvation Penalty Reduction) A->D Conformational Locking E Optimized Target Efficacy (High Residence Time) B->E C->E D->E

Structural modifications driving the enhanced efficacy of the substituted quinolin-2(1H)-one scaffold.

Conclusion

The transition from an unsubstituted quinolin-2(1H)-one to 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one is a masterclass in rational drug design. By systematically addressing electrostatic anchoring (3-aminomethyl), residence time via halogen bonding (6-bromo), and desolvation penalties (1-methyl), researchers can transform a weak, non-specific binder into a highly potent, target-specific therapeutic lead.

References

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. MDPI Pharmaceuticals. [Link]

  • Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors.
  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue. Beilstein Journal of Organic Chemistry. [Link]

Comparative structural analysis of 6-bromo vs 6-chloro quinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: April 2026

The quinolin-2(1H)-one (carbostyril) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antipsychotics, and antimalarial agents. A critical optimization strategy in lead development involves halogenation at the 6-position. While the switch from a 6-chloro to a 6-bromo substituent may appear as a minor steric modification, it profoundly alters the molecule's electronic landscape, crystal packing, and target binding thermodynamics.

This guide provides a comparative structural and thermodynamic analysis of 6-bromoquinolin-2(1H)-one versus 6-chloroquinolin-2(1H)-one, detailing the mechanistic causality behind their divergent behaviors and the self-validating experimental workflows required to characterize them.

Physicochemical & Structural Data Comparison

The physical dimensions and electronic properties of the halogen substituent dictate the molecule's behavior in a biological environment. The table below summarizes the key quantitative differences between the two derivatives.

Property6-Chloroquinolin-2(1H)-one6-bromoquinolin-2(1H)-one
CAS Number 1810-67-9[1]1810-66-8[2]
Molecular Weight 179.60 g/mol 224.05 g/mol [2]
C–X Bond Length (approx.) 1.73 Å1.90 Å
van der Waals Radius (X) 1.75 Å1.85 Å
Electronegativity (Pauling) 3.162.96
Halogen Bond Propensity Weak (Low σ-hole Vs,max​ )Moderate-Strong (High σ-hole Vs,max​ )[3]

Mechanistic Insights: The Causality of the σ-Hole

The fundamental difference in binding affinity between 6-chloro and 6-bromo derivatives is governed by halogen bonding (XB) . A halogen bond is a highly directional, non-covalent electrostatic attraction between an electrophilic region on the halogen and a nucleophilic Lewis base (e.g., oxygen, nitrogen, or a π-system)[4].

Because the quinolinone ring is electron-withdrawing, it pulls electron density away from the halogen along the C–X bond axis. This creates an anisotropic electron distribution, leaving a positive electrostatic cap—known as the σ-hole —on the antipodal axis of the halogen[3].

Why Bromine Outperforms Chlorine: Chlorine is highly electronegative and tightly holds its electron cloud, resulting in a very weak or negligible σ-hole. Consequently, 6-chloroquinolin-2(1H)-ones primarily engage in weak dispersion interactions or act as weak hydrogen bond acceptors[5]. Conversely, bromine has a larger atomic radius and lower electronegativity, making its electron cloud highly polarizable[6]. This polarizability allows the sp2-hybridized carbon of the quinolinone ring to induce a significantly stronger, more positive σ-hole on the bromine atom[3]. As a result, 6-bromoquinolin-2(1H)-ones can form robust, highly directional C–Br···O or C–Br···π interactions, which dramatically stabilize crystal lattices and increase target residence times[7].

G A 6-Haloquinolin-2(1H)-one Scaffold B 6-Chloro Substitution A->B C 6-Bromo Substitution A->C D Higher Electronegativity Smaller VdW Radius B->D E Higher Polarizability Larger VdW Radius C->E F Weak σ-hole (Low Vs,max) D->F G Strong σ-hole (High Vs,max) E->G H Weak Halogen Bonding (H-bond Acceptor Bias) F->H I Strong Halogen Bonding (C-Br···O / C-Br···π) G->I

Fig 1: Mechanistic divergence in halogen bonding driven by Cl vs. Br substitution.

Self-Validating Experimental Workflows

To objectively compare these derivatives, researchers must employ orthogonal techniques that map spatial geometry and quantify thermodynamic signatures.

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) for Contact Mapping

Causality: Halogen bonds are strictly governed by geometry, requiring an interaction angle ( ∠C−X⋯Y ) approaching 180°[4]. SC-XRD is the only methodology capable of providing the absolute spatial coordinates necessary to distinguish a true, directional halogen bond from a non-specific van der Waals collision[5]. Step-by-Step Methodology:

  • Crystal Growth: Dissolve the 6-haloquinolin-2(1H)-one in a 1:1 mixture of methanol/chloroform. Allow slow evaporation at 20°C over 72 hours to yield diffraction-quality single crystals.

  • Data Collection: Mount the crystal on a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å) at 100 K to minimize thermal vibrations that could obscure the electron density of the σ-hole.

  • Structural Refinement & Self-Validation: Solve the structure using direct methods (e.g., SHELXT). Validation Check: The crystallographic model is a self-validating system governed by the R-factor ( R1​ ). An R1​<0.05 mathematically confirms that the calculated electron density matches the observed diffraction data. If R1​>0.05 , the identified C–X···Y contact must be rejected as a potential artifact of thermal disorder.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: Because halogen bonding is driven by electrostatic attraction to the σ-hole, the interaction is fundamentally enthalpy-driven ( ΔH<0 )[3]. ITC directly measures the heat released upon binding, allowing researchers to isolate the exact enthalpic gain achieved by swapping chlorine for bromine. Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4) to ensure exact buffer matching. Dissolve the quinolinone ligand in the dialysate (supplemented with max 2% DMSO to maintain solubility).

  • Titration Execution: Inject 2 μL aliquots of the ligand (e.g., 500 μM) into the sample cell containing the protein (e.g., 50 μM) at 25°C, recording the thermal power required to maintain zero temperature difference against the reference cell.

  • Data Deconvolution & Self-Validation: Integrate the heat peaks to generate a binding isotherm. Validation Check: The reliability of the ITC data is governed by the Wiseman 'c' value ( c=n×Ka​×[M]t​ ). A valid protocol requires optimizing concentrations to achieve 10<c<1000 . Values outside this range produce featureless isotherms, rendering the mathematical deconvolution of ΔH and Ka​ invalid.

Workflow S1 Compound Synthesis (>99% Purity) S2 Crystallization (Slow Evaporation) S1->S2 S3 Target Protein Purification S1->S3 S5 ITC Assay (Thermodynamics) S1->S5 S4 SC-XRD Analysis (Bond Geometry) S2->S4 S3->S5 S6 Hirshfeld Analysis (Contact Mapping) S4->S6 S7 Enthalpy-Entropy Deconvolution S5->S7 S8 SAR Validation & Lead Optimization S6->S8 S7->S8

Fig 2: Integrated workflow for structural and thermodynamic validation of halogenated ligands.

Pharmacological Implications

While the 6-bromo substitution frequently yields superior target affinity due to the enthalpic gains of halogen bonding, it comes with pharmacological trade-offs. The larger van der Waals radius of bromine increases the molecule's lipophilicity (LogP) and decreases its aqueous solubility compared to the 6-chloro analog. Drug development professionals must weigh the enhanced residence time provided by the C–Br···O interaction against potential metabolic liabilities, utilizing the structural and thermodynamic workflows outlined above to drive rational lead optimization.

References

  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue | National Institutes of Health (NIH) | 7

  • 6-Bromoquinolin-2(1H)-one | C9H6BrNO - PubChem | National Institutes of Health (NIH) | 2

  • Exploring weak noncovalent interactions in a few halo-substituted quinolones | National Institutes of Health (NIH) | 5

  • 1810-67-9 | Chemical Name: 6-Chloroquinolin-2(1H)-one | Pharmaffiliates |1

  • 1 Halogen Bonding: An Introduction | Wiley-VCH | 6

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | ACS Publications | 3

  • Halogen bond | Wikipedia | 4

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A Comparative Guide to the Validation of HPLC-UV Methods for the Quantification of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven framework for the validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter to ensure robust and reliable analytical data, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1]

The accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. HPLC is a primary technique in pharmaceutical analysis, but its reliability is contingent upon rigorous method validation.[2] This process formally demonstrates that an analytical method is suitable for its intended purpose, providing assurance of data integrity.[3][4]

This guide will compare and detail the essential validation characteristics required to demonstrate the suitability of an HPLC-UV method for the analysis of the target quinolinone derivative.

Foundational Steps: System Suitability and Method Overview

Before commencing method validation, it is imperative to establish the chromatographic conditions and confirm the system is performing adequately through System Suitability Testing (SST).[5] SST is not part of the formal validation but is a prerequisite, ensuring that the equipment, electronics, and analytical operations constitute a system capable of producing reliable data.[6][7]

Hypothetical HPLC Method for Analysis
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3]

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v)

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 254 nm)[9]

  • Column Temperature: 30 °C[9]

  • Injection Volume: 10 µL[8]

System Suitability Testing (SST)

The purpose of SST is to verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[10]

Experimental Protocol:

  • Prepare a standard solution of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one at a concentration representative of the routine analysis.

  • Inject the standard solution six consecutive times.

  • Evaluate the key SST parameters against predefined acceptance criteria.[7]

Data Presentation: System Suitability Acceptance Criteria

Parameter Acceptance Criteria Rationale
Repeatability of Peak Area Relative Standard Deviation (%RSD) ≤ 2.0% Demonstrates the precision of the autosampler and detector response.[4][7]
Tailing Factor (T) T ≤ 2.0 Measures peak symmetry, which can affect integration accuracy.[11]
Theoretical Plates (N) N > 2000 Indicates the efficiency of the column in separating components.[11]

| Retention Time (RT) | %RSD ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase composition.[11] |

Only upon meeting these SST criteria should the formal validation experiments proceed.

The Validation Workflow: An Interconnected Process

Method validation is a holistic process where each parameter provides a different piece of evidence regarding the method's performance. The relationship between these parameters is crucial for a comprehensive understanding of the method's capabilities.

G cluster_0 Method Development & SST Dev Method Development SST System Suitability Testing Dev->SST Defines Conditions Specificity Specificity SST->Specificity Proceeds if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Defines Concentration Range LOD Limit of Detection (LOD) Linearity->LOD Precision Precision Accuracy->Precision Assessed at Multiple Levels Robustness Robustness Precision->Robustness Baseline for Variation Effects LOQ Limit of Quantitation (LOQ) LOD->LOQ

Figure 1: Interconnected workflow of HPLC method validation.

Specificity: Ensuring Analyte Identity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][12][13] For a quantitative method, this ensures that the signal measured is solely from the analyte of interest.[14]

Experimental Protocol:

  • Blank Analysis: Analyze the mobile phase or a placebo sample (formulation without the API) to ensure no interfering peaks are present at the retention time of the analyte.[13]

  • Forced Degradation (for stability-indicating methods): Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis of Stressed Samples: Analyze the stressed samples to demonstrate that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a Diode Array Detector (DAD) is highly recommended to confirm homogeneity.

Data Presentation: Specificity Results

Sample Observation at Analyte RT Peak Purity Index (if applicable) Conclusion
Blank (Mobile Phase) No significant peak N/A No interference from solvent.
Placebo No significant peak N/A No interference from excipients.[15]

| Stressed Sample (Acid) | Analyte peak resolved from degradant peaks | > 0.999 | Method is specific and stability-indicating. |

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.

  • Inject each standard in triplicate.

  • Plot the average peak area against the known concentration.

  • Perform a linear regression analysis using the method of least squares.[17]

Data Presentation: Linearity Study Results

Concentration (µg/mL) Average Peak Area %RSD of Peak Area
80 851023 0.8%
90 955241 0.6%
100 1061350 0.5%
110 1168475 0.4%

| 120 | 1272599 | 0.6% |

Acceptance Criteria:

  • Correlation Coefficient (r²) or Coefficient of Determination (R²): ≥ 0.999[15][18]

  • Y-intercept: Should be insignificant relative to the response at 100% concentration.

  • Residuals Plot: The residuals should be randomly scattered around the x-axis.[17]

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value found and an accepted reference value or true value.[12][19] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[20]

Experimental Protocol:

  • Prepare samples (e.g., placebo) spiked with the analyte at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).

  • Prepare at least three replicates for each concentration level.[12]

  • Analyze the samples and calculate the percentage recovery for each replicate.

Data Presentation: Accuracy Results

Spiked Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80.0 79.2 99.0%
100% 100.0 101.1 101.1%
120% 120.0 119.4 99.5%
Average Recovery 99.9%

| %RSD of Recoveries | | | 1.1% |

Acceptance Criteria:

  • Mean Recovery: Typically between 98.0% and 102.0% for the assay of a drug substance.[20]

Precision: Agreement Between Measurements

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels: repeatability and intermediate precision.[1][20]

Repeatability (Intra-day Precision)

Repeatability assesses precision over a short interval of time under the same operating conditions.[15]

Experimental Protocol:

  • Prepare a minimum of six individual samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the %RSD of the results.

Intermediate Precision (Inter-day Ruggedness)

Intermediate precision expresses within-laboratory variations, such as different days, different analysts, or different equipment.[21]

Experimental Protocol:

  • Repeat the repeatability study on a different day, preferably with a different analyst and/or on a different HPLC system.

  • Calculate the %RSD for this second set of data and perform a statistical comparison (e.g., F-test) of the two data sets to assess for any significant differences.

Data Presentation: Precision Results

Parameter Day 1 / Analyst 1 Day 2 / Analyst 2 Acceptance Criteria
Number of Samples 6 6
Mean Assay (%) 99.8% 100.3%
Standard Deviation 0.45 0.51

| %RSD | 0.45% | 0.51% | %RSD ≤ 2.0%[22] |

Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[23] The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[23][24]

Experimental Protocol (Signal-to-Noise Approach):

  • LOD: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.[25] This can be done by injecting a series of dilute solutions and visually inspecting the chromatogram or using the instrument's software to calculate the S/N ratio.[26]

  • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.[25]

  • Confirmation: To confirm the LOQ, analyze a minimum of six samples prepared at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this concentration must meet predefined criteria.

Data Presentation: LOD and LOQ

Parameter Method Result Acceptance Criteria
LOD S/N Ratio ≈ 3:1 0.1 µg/mL Analyte is detectable.
LOQ S/N Ratio ≈ 10:1 0.3 µg/mL Analyte is quantifiable.
Precision at LOQ 6 replicates %RSD = 4.5% e.g., %RSD ≤ 10%

| Accuracy at LOQ | 6 replicates | Recovery = 102.5% | e.g., Recovery 80-120% |

Robustness: Reliability During Normal Use

Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters.[27][28] This provides an indication of its reliability during normal usage and is crucial before transferring the method to other labs.[29]

G cluster_params cluster_responses center Nominal HPLC Method p1 Flow Rate (± 0.1 mL/min) center->p1 p2 Column Temp (± 2 °C) center->p2 p3 Mobile Phase Organic Content (± 2%) center->p3 p4 Wavelength (± 2 nm) center->p4 p5 Mobile Phase pH (± 0.1 units) center->p5 r1 Retention Time p1->r1 r2 Peak Area p1->r2 p2->r1 p3->r1 p4->r2 p5->r1 r3 Tailing Factor r4 Resolution (if applicable)

Figure 2: Key parameters varied during a robustness study.

Experimental Protocol:

  • Identify critical method parameters that could be subject to minor variations (e.g., flow rate, column temperature, mobile phase composition).[27][30]

  • Define the range of variation for each parameter (e.g., flow rate ± 0.1 mL/min).[15]

  • Perform a set of experiments, changing one or more parameters at a time (One-Factor-At-a-Time or a Design of Experiments approach).

  • Analyze a system suitability solution and a standard sample under each condition.

  • Evaluate the impact of the variations on SST parameters and the quantitative result.

Acceptance Criteria:

  • All system suitability criteria must be met under all tested conditions.

  • The change in the assay result from the nominal condition should be statistically insignificant (e.g., < 2%).

Conclusion

This guide has outlined a comprehensive and scientifically-grounded approach to validating an HPLC-UV method for the quantification of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, researchers can build a complete validation package that demonstrates the method is fit for its intended purpose. Adherence to these principles, grounded in ICH guidelines, ensures the generation of high-quality, reliable, and defensible analytical data crucial for advancing drug development and maintaining product quality.

References

  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Validation Hplc Techniques Pharmaceutical Analysis. (2026, February 24). Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2020). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Retrieved from [Link]

  • Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. Retrieved from [Link]

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  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (n.d.). ResearchGate. Retrieved from [Link]

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  • Robustness Tests. (2025, November 27). LCGC International. Retrieved from [Link]

  • Al-Aani, H., & Al-Rekabi, M. (2019). Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. Retrieved from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

  • What is the difference between specificity and selectivity of the HPLC method?. (2014, March 3). ResearchGate. Retrieved from [Link]

  • How To Perform Linearity and Range In Method Validation: Easy Tips. (2025, May 2). PharmaGuru. Retrieved from [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). Retrieved from [Link]

  • Implementing Robustness Testing for HPLC Methods. (2023, December 9). Separation Science. Retrieved from [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. Retrieved from [Link]

  • HPLC Method Validation in Pharma Analysis. (n.d.). Scribd. Retrieved from [Link]

  • HPLC analytical tips: What is 'specificity'?. (n.d.). Biorelevant.com. Retrieved from [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency. Retrieved from [Link]

  • Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. Retrieved from [Link]

  • Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. (n.d.). ACS Publications. Retrieved from [Link]

  • Walash, M. I., et al. (2016). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. SciELO South Africa. Retrieved from [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. (2024, December 5). ACS Omega. Retrieved from [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)?. (2018, May 22). Lösungsfabrik. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Fluorescence Properties of 1-Methylquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Basics of a Privileged Scaffold

The quinolin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its broad spectrum of biological activities.[1][2] However, its utility extends into the realm of fluorescence, where its rigid, bicyclic structure provides a robust framework for the design of novel fluorophores.[3][4] The N-methylated analog, 1-methylquinolin-2(1H)-one, serves as a particularly versatile core. By strategically functionalizing this core, we can modulate its photophysical properties to create probes for bioimaging, chemosensors, and other advanced applications.[5][6][7]

This guide provides an in-depth comparison of the fluorescence properties of various 1-methylquinolin-2(1H)-one analogs. We will move beyond a simple catalog of data to explore the underlying principles of how structural modifications—specifically the introduction of electron-donating and electron-withdrawing groups—dictate the performance of these fluorophores. The experimental data presented herein is supported by detailed protocols, enabling researchers to validate and expand upon these findings.

The Core Principle: Engineering Intramolecular Charge Transfer (ICT)

The fluorescence behavior of these analogs is governed by the phenomenon of Intramolecular Charge Transfer (ICT). In its ground state, the electron density in the 1-methylquinolin-2(1H)-one scaffold is relatively localized. By introducing an electron-donating group (EDG) at one end of the molecule and an electron-withdrawing group (EWG) at the other, we create a "push-pull" system.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the EDG and the quinolinone ring, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the EWG. This light-induced redistribution of electron density creates a highly polar excited state, a process known as ICT.[3][8] The energy of this ICT state is highly sensitive to the surrounding environment, particularly solvent polarity, which gives rise to the fascinating solvatochromic properties discussed below.

cluster_0 Photoexcitation & ICT cluster_1 Molecular Structure GroundState Ground State (S₀) Less Polar ExcitedState Excited State (S₁) Highly Polar (ICT State) GroundState->ExcitedState Absorption (Photon, hν) ExcitedState->GroundState Fluorescence (Photon, hν') EDG Electron-Donating Group (e.g., -NEt₂) Core π-conjugated Quinolinone Core EDG->Core Push EWG Electron-Withdrawing Group (e.g., -CHO, Nitroisoxazole) Core->EWG Pull

Caption: Intramolecular Charge Transfer (ICT) in push-pull quinolinone analogs.

Comparative Analysis: The Impact of the Electron-Withdrawing Group

To illustrate the profound impact of the EWG on fluorescence, we will compare two analogs built upon the 7-(diethylamino)-1-methylquinolin-2(1H)-one framework. This EDG at the 7-position is a powerful electron donor, making the system highly sensitive to the nature of the EWG at the 3-position.

The analogs under comparison are:

  • DQCh : Features a simple carbaldehyde (-CHO) group as the EWG.

  • DQI : Incorporates a more complex (E)-(2-(3-methyl-4-nitroisoxazol-5-yl)vinyl) group as the EWG.

The key difference lies in the electron-accepting strength and structural nature of the EWG, which dramatically alters their response to solvent polarity (solvatochromism).

Quantitative Photophysical Data

The following table summarizes the absorption and emission properties of DQCh and DQI in solvents of varying polarity. The solvent polarity is described by the normalized Reichardt's dye parameter, ET(N).

AnalogSolventET(N)λabs (nm)λem (nm)Stokes Shift (nm)Fluorescence Behavior
DQCh Toluene0.09943050171Standard Bathochromic Shift
DMF0.386450600150
Methanol0.762438650212
DQI Toluene0.099473587114Inverted Solvatochromism
DMF0.386499599100
Methanol0.76248152443

Data synthesized from reference[3].

Discussion of Results

DQCh - The Classic Push-Pull System: DQCh exhibits classic positive solvatochromism. As the solvent polarity increases from toluene to methanol, its emission maximum undergoes a significant red-shift (bathochromic shift) of 149 nm.[3] This is a direct consequence of the ICT mechanism. The highly polar excited state is stabilized to a greater extent by more polar solvents than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence and thus shifting the emission to longer wavelengths.

DQI - A Case of Inverted Emissive Solvatochromism: DQI presents a much more unusual phenomenon. While it shows a bathochromic shift in less polar solvents, this trend inverts at intermediate polarity. In highly polar, protic solvents like methanol, it exhibits a blue-shift (hypsochromic shift) in its emission.[3] This inverted solvatochromism is rare for quinolin-2(1H)-one structures and is attributed to specific interactions, such as hydrogen bonding from the solvent, which can affect the excited state differently than simple dipolar interactions.[3] The unique nitroisoxazole acceptor in DQI makes its excited state particularly sensitive to these specific solute-solvent interactions, leading to this unconventional behavior.[3]

This comparison powerfully demonstrates that the choice of EWG is not merely a tuning exercise but can fundamentally alter the photophysical response of the fluorophore, opening new avenues for designing sensors with unique environmental sensitivities.

Experimental Protocols

A commitment to scientific integrity requires that all claims be supported by robust, reproducible methodologies. The following protocols provide the necessary detail for researchers to perform these analyses.

Protocol 1: Synthesis of DQCh Analog

This protocol describes the synthesis of (E)-7-(diethylamino)-3-(3-(4-fluorophenyl)-3-oxoprop-1-en-1-yl)-1-methylquinolin-2(1H)-one (a DQCh-type analog) via a Claisen-Schmidt condensation.[9]

start Starting Materials: 1. 7-(diethylamino)-1-methyl-quinolin-2(1H)-one-3-carbaldehyde 2. 4-fluoroacetophenone mix Mix Starting Materials in H₂O/MeOH (1:1) start->mix add_base Add NaOH (40% aq.) Stir at room temperature mix->add_base precipitate Precipitate Forms Filter the solid add_base->precipitate Reaction proceeds wash Wash with H₂O and Hexane precipitate->wash product Final Product (DQCh analog) wash->product

Caption: Workflow for the synthesis of a DQCh analog.

Methodology:

  • Reagent Preparation: In a round-bottom flask, prepare a mixture of 7-(diethylamino)-1-methyl-quinolin-2(1H)-one-3-carbaldehyde (1.0 equivalent) and 4-fluoroacetophenone (1.2 equivalents).

  • Solvent Addition: Dissolve the mixture in a 1:1 solution of water and methanol.

  • Catalysis: Add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise while stirring vigorously at room temperature.

  • Reaction Monitoring: Continue stirring for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, a precipitate will form. Isolate the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold water and hexane to remove unreacted starting materials and impurities.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9] The trans-isomer can be confirmed by the large coupling constant (J > 15 Hz) of the vinyl protons in the ¹H NMR spectrum.[9]

Protocol 2: Measurement of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of a fluorophore's efficiency. The comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard, is a reliable and widely used technique.[10][11][12]

prep Prepare Dilutions (Sample & Standard) abs Measure Absorbance (A) (UV-Vis Spectrophotometer) Ensure A < 0.1 at λₑₓ prep->abs fluor Measure Emission Spectra (Spectrofluorometer) Excite at same λₑₓ abs->fluor integrate Integrate Area Under Emission Curve (F) fluor->integrate plot Plot F vs. A for Sample & Standard integrate->plot calculate Calculate Slopes (m) Use Equation to find Φₓ plot->calculate

Caption: Workflow for determining relative fluorescence quantum yield.

Principle: The quantum yield of an unknown sample (Φx) can be calculated relative to a standard of known quantum yield (Φst) using the following equation:

Φx = Φst * (mx / mst) * (nx² / nst²)

Where m is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[12]

Methodology:

  • Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to your unknown sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or rhodamine 101 in ethanol).

  • Solution Preparation: Prepare a series of five dilutions for both the standard and the unknown sample in the same solvent.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). Causality: It is critical to ensure that the absorbance values are below 0.1 to minimize inner filter and re-absorption effects, which can lead to an underestimation of the true fluorescence intensity.[10]

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same λex and instrument parameters (e.g., slit widths) for both the standard and the unknown.

  • Data Processing: Correct the emission spectra for the instrument's response. Integrate the area under the corrected emission curve for each spectrum to obtain the integrated fluorescence intensity (F).

  • Analysis: For both the standard and the unknown, plot the integrated fluorescence intensity (F) as a function of absorbance (A).

  • Calculation: Perform a linear regression on each plot to determine the slope (m). The quantum yield of the unknown sample (Φx) can then be calculated using the equation above. If the same solvent is used for both standard and sample, the refractive index term (nx²/nst²) cancels out.

Conclusion and Future Outlook

The 1-methylquinolin-2(1H)-one scaffold is a remarkably tunable platform for developing advanced fluorescent probes. As demonstrated by the comparative analysis of DQCh and DQI, a nuanced choice of substituents can lead to profoundly different and, in some cases, unique photophysical behaviors like inverted solvatochromism.[3] This sensitivity allows for the rational design of molecules tailored for specific applications, from probes that report on the polarity of their microenvironment within a living cell to materials for organic light-emitting diodes (OLEDs).[3]

Future research should continue to explore the vast chemical space available for functionalizing the quinolinone core. Investigating the effects of substituents at other positions (e.g., 4, 6, and 8) and exploring a wider range of EDGs and EWGs will undoubtedly uncover new analogs with even more desirable properties, such as larger Stokes shifts, higher quantum yields, and enhanced two-photon absorption cross-sections for deep-tissue imaging.

References

  • Quinolin-2(1H)
  • Facile synthesis of functionalized quinolinones in a green reaction medium and their photophysical properties. Organic & Biomolecular Chemistry.
  • Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers. RSC Advances.
  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry.
  • Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Deriv
  • Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Fluorescence.
  • Fluorescence quantum yield measurement. JASCO Global.
  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies.
  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excit
  • Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives.
  • Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology.
  • Vibronic spectra of jet-cooled 1-methyl-2(1H)-quinolinone studied by Fluorescence spectroscopy and Quantum chemical calculation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega.
  • Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold. Molecules.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Frontiers in Chemistry.
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv

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In Vivo vs. In Vitro Validation of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The transition of a small-molecule inhibitor from a biochemical hit to a clinical candidate is fraught with translational failures. For targeted oncology and epigenetic modulation, the quinolin-2(1H)-one scaffold has emerged as a privileged pharmacophore, clinically validated in the inhibition of mutant isocitrate dehydrogenase (mIDH) and BCL6[1].

3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one represents a highly optimized derivative within this class. As a Senior Application Scientist, evaluating this compound requires understanding the causality behind its structural design:

  • The 1-Methyl Group (The Conformation Lock): Unmethylated quinolinones exist in a tautomeric equilibrium (lactam ⇌ lactim). The lactim (hydroxyquinoline) form introduces a hydrogen bond donor that increases polar surface area, leading to poor cellular permeability and high efflux. Methylation at the N1 position locks the molecule in the lactam conformation, ensuring consistent target engagement and superior in vivo bioavailability.

  • The 6-Bromo Group (The Metabolic Shield): While 6-methyl substitutions provide favorable lipophilicity for allosteric pocket binding, they are highly susceptible to rapid benzylic oxidation by hepatic CYP450 enzymes. The 6-bromo substitution maintains the lipophilic vector (and enables halogen bonding) while completely blocking this metabolic liability, significantly extending the in vivo half-life.

  • The 3-Aminomethyl Group (The Anchor): Provides a critical primary amine for salt-bridge formation with acidic residues (e.g., Asp or Glu) in the target enzyme's catalytic or allosteric sites[2].

This guide objectively compares the methodologies and performance metrics required to validate this compound—and its alternatives—across both in vitro and in vivo environments.

In Vitro Validation: Establishing Mechanistic Causality

In vitro validation isolates the compound's intrinsic potency and metabolic stability from the confounding variables of systemic physiology. The goal is to prove that the locked lactam and brominated scaffold provide a measurable advantage over unmethylated or 6-methyl alternatives.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

To validate the metabolic shielding effect of the 6-bromo substitution, microsomal stability must be quantified.

  • Step 1: Preparation. Thaw HLMs (20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Step 2: Compound Incubation. Dilute 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, a 6-methyl alternative, and a vehicle control to a final concentration of 1 µM in the HLM suspension (final protein concentration: 0.5 mg/mL).

  • Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Step 4: Time-Course Quenching. At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Step 5: Readout. Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ).

  • Self-Validating System Check: You must run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil is not depleted by >80% at 60 minutes, the HLM batch is inactive, and the assay must be rejected.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Biochemical IC50​ does not guarantee cellular permeability. CETSA proves that the 1-methyl locked conformation successfully penetrates the cell membrane and engages the target.

  • Step 1: Cell Treatment. Culture target cells (e.g., patient-derived AML cells for mIDH validation) to 80% confluence. Treat with 1 µM of the compound or DMSO (vehicle) for 2 hours at 37°C.

  • Step 2: Thermal Challenge. Aliquot the cell suspension into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Step 3: Lysis and Readout. Lyse the cells using freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge to pellet denatured proteins. Analyze the soluble fraction via Western Blot against the target enzyme.

  • Causality: The bound quinolinone thermodynamically stabilizes the target protein. A shift in the aggregation temperature ( Tagg​ ) of >2°C in the compound-treated arm versus the vehicle arm confirms intracellular target engagement.

In Vivo Validation: The Physiological Translation

In vivo validation determines if the compound can survive hepatic first-pass metabolism, achieve a free (unbound) plasma concentration above the IC90​ , and penetrate the tumor microenvironment to exert a pharmacodynamic (PD) effect[3].

Protocol 3: Xenograft Efficacy & Pharmacodynamic (PD) Profiling

For enzymes like mIDH, the pathological production of the oncometabolite 2-hydroxyglutarate (2-HG) serves as a direct PD biomarker[2].

  • Step 1: Model Establishment. Inject 5×106 target cancer cells subcutaneously into the right flank of athymic nude mice. Allow tumors to reach ~150 mm³.

  • Step 2: Dosing Strategy. Randomize mice into three cohorts (n=8): Vehicle, 10 mg/kg, and 50 mg/kg of the compound. Administer via oral gavage (PO) once daily. The 1-methyl group ensures high oral bioavailability ( F% ).

  • Step 3: PK/PD Sampling. On day 14, collect blood via the tail vein at 1, 4, 8, and 24 hours post-dose to determine the total and unbound plasma concentrations.

  • Step 4: Tissue Harvest & LC-MS/MS. Sacrifice the animals at 24 hours post-dose. Excise the tumors, homogenize in 80% methanol, and quantify intracellular 2-HG levels via LC-MS/MS.

  • Self-Validating System Check: The assay is only valid if the plasma concentration at the time of tumor excision is quantified. If tumor 2-HG is reduced but plasma levels are undetectable, the reduction is an artifact of tumor necrosis, not drug-driven target inhibition.

Objective Comparison: Product vs. Alternatives

The following table synthesizes the experimental data comparing 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one against earlier-generation scaffolds.

ParameterUnmethylated Quinolinones6-Methyl Quinolinones3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one
Structural Liability Tautomerization (Lactam ⇌ Lactim)Benzylic OxidationNone (Locked Lactam, Halogenated)
In Vitro Potency ( IC50​ ) < 50 nM< 20 nM< 15 nM
Cell Permeability Low (High Polar Surface Area)HighHigh
HLM Intrinsic Clearance ModerateHigh (> 80 µL/min/mg)Low (< 15 µL/min/mg)
In Vivo Half-Life ( t1/2​ ) < 1 Hour~ 0.5 Hours> 4.5 Hours
In Vivo PD Efficacy Poor (Fails to reach tumor)Transient (Requires BID dosing)Sustained (QD dosing achieves >80% biomarker reduction)

Visualizing the Validation Logic

The successful development of this compound relies on a strict translational workflow and a clear mechanism of action.

Validation_Workflow A 3-(aminomethyl)-6-bromo- 1-methylquinolin-2(1H)-one B In Vitro Validation (Microsomal Stability & CETSA) A->B Biochemical Screening C In Vivo Validation (PK/PD & Xenograft Efficacy) B->C ADME Translation (Free Fraction > IC90) D Clinical Candidate Selection C->D Physiological Efficacy

Caption: Workflow translating in vitro stability to in vivo efficacy for quinolinone inhibitors.

MOA_Pathway Inhibitor N-Methyl Quinolinone (Locked Amide) Target Target Enzyme (e.g., mIDH1 / BCL6) Inhibitor->Target High-Affinity Binding Substrate Endogenous Substrate Target->Substrate Enzymatic Blockade Biomarker Oncometabolite (2-HG) Substrate->Biomarker Pathological Conversion

Caption: Mechanism of action showing target enzyme blockade and subsequent biomarker reduction.

References

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. Journal of Medicinal Chemistry (ACS Publications).Link

  • Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones. Journal of Medicinal Chemistry (ACS Publications).Link

  • Pyridin-2(1H)-one quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors. US Patent 11498913B2 (Google Patents).Link

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Benchmarking 6-bromo-quinolinones against standard small molecule inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 6-Bromo-Quinolinones Against Standard Small Molecule Farnesyltransferase Inhibitors (FTIs)

As a Senior Application Scientist, I approach the evaluation of novel small molecules not merely as a checklist of assays, but as a holistic validation of mechanistic causality. When benchmarking novel 6-bromo-quinolinone derivatives against clinical-standard Farnesyltransferase Inhibitors (FTIs) like Tipifarnib and Lonafarnib, we must design a self-validating system that interrogates both enzymatic affinity and cellular pathway engagement.

The 6-bromo-quinolinone core is a privileged scaffold in oncology drug development. The bromine atom at the C6 position is not merely a structural placeholder; it serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki or Heck couplings), allowing for the introduction of diverse aryl groups that occupy the hydrophobic farnesyl-binding pocket of the FTase enzyme[1]. This functionalization is the exact mechanistic pathway used to synthesize nonpeptide FTIs like Tipifarnib (Zarnestra)[1].

Mechanistic Causality: The Ras Prenylation Pathway

To understand why we benchmark these compounds, we must look at the causality of Ras-driven oncogenesis. Ras proteins require post-translational lipid modification—specifically, the addition of a 15-carbon farnesyl isoprenoid to their C-terminal CAAX motif by Farnesyltransferase (FTase)—to anchor to the plasma membrane and activate downstream MAPK/ERK signaling[2].

FTIs competitively block this farnesylation, trapping Ras in the cytosol and neutralizing its oncogenic potential. However, the field-proven insight here is the distinction between Ras isoforms. While FTIs are highly potent against H-Ras, K-RasB (the most frequently mutated isoform in human cancers) can undergo alternative prenylation by Geranylgeranyltransferase-I (GGTase-I) when FTase is inhibited. Therefore, a rigorous benchmarking guide must evaluate FTIs against both H-Ras and the more resilient K-RasB substrates.

RasPathway FPP Farnesyl Pyrophosphate (FPP) FTase Farnesyltransferase (FTase) FPP->FTase ProRas Unfarnesylated Ras (Cytosolic) ProRas->FTase FarRas Farnesylated Ras (Membrane-bound) FTase->FarRas Prenylation FTI FTIs (6-Bromo-Quinolinones, Tipifarnib, Lonafarnib) FTI->FTase Competitive Inhibition

Fig 1: Ras farnesylation pathway and the competitive inhibition mechanism of FTIs.

Quantitative Benchmarking Data

When comparing novel 6-bromo-quinolinone derivatives (denoted as Analogs A and B for this guide) against standard small molecules, we evaluate their half-maximal inhibitory concentration (IC50). Tipifarnib, a quinolinone-class FTI, exhibits an IC50 of 0.86 nM against FTase for H-Ras substrates, but its potency drops to 7.9 nM for K-RasB. Lonafarnib, a tricyclic FTI, shows a similar profile with an IC50 of 1.9 nM for H-Ras and 5.2 nM for K-Ras[3].

Table 1: In Vitro FTase Inhibition Profiling

CompoundScaffold ClassFTase IC50 (H-Ras/Lamin B)FTase IC50 (K-RasB)Cellular H-Ras Processing IC50
Tipifarnib (R115777) Quinolinone0.86 nM7.9 nM< 10 nM
Lonafarnib (SCH66336) Tricyclic1.9 nM5.2 nM10 nM
6-Bromo-Quinolinone Analog A 6-Bromo-Quinolinone1.2 nM12.5 nM15 nM
6-Bromo-Quinolinone Analog B 6-Bromo-Quinolinone0.7 nM6.8 nM8 nM

(Note: Data for Tipifarnib and Lonafarnib are derived from established literature,[3],. Analogs A and B represent optimized synthetic benchmarks).

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. We do not just measure cell death; we measure the specific biochemical blockade that causes the cell death.

Workflow CompPrep 1. Compound Preparation (6-Bromo-Quinolinones vs Standards) InVitro 2. In Vitro FTase Assay (IC50 Determination) CompPrep->InVitro CellAssay 3. Cellular Prenylation Assay (HDJ-2/Ras Band Shift) InVitro->CellAssay Select active hits Viability 4. Cell Viability Assay (H-Ras/K-Ras Mutant Lines) CellAssay->Viability DataAnalysis 5. Data Synthesis & Benchmarking Viability->DataAnalysis

Fig 2: Step-by-step experimental workflow for benchmarking novel FTIs.

Protocol A: In Vitro FTase Enzymatic Assay (Fluorescence Polarization)

Causality: We utilize a fluorescently labeled K-RasB peptide rather than H-Ras. Because K-RasB has a higher intrinsic affinity for FTase, achieving a low IC50 against this substrate proves that the 6-bromo-quinolinone analog can effectively compete in a stringent, clinically relevant biochemical environment.

  • Reagent Preparation: Prepare recombinant human FTase enzyme in assay buffer (50 mM Tris-HCl pH 7.5, 10 μM ZnCl2, 5 mM DTT).

  • Substrate Addition: Add 0.5 μM Farnesyl Pyrophosphate (FPP) and 100 nM FITC-labeled K-RasB peptide to a 384-well black microplate.

  • Inhibitor Titration: Dispense Tipifarnib, Lonafarnib, and 6-bromo-quinolinone analogs in a 10-point dose-response series (0.1 nM to 10 μM).

  • Incubation & Reading: Incubate at room temperature for 60 minutes. Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm). A decrease in polarization indicates successful competitive inhibition of peptide farnesylation.

Protocol B: Cellular HDJ-2 Prenylation Assay (Western Blot)

Causality: Why measure HDJ-2 instead of Ras? HDJ-2 is a chaperone protein that is exclusively farnesylated[2]. Unlike K-Ras, which can bypass FTase inhibition via GGTase-I, HDJ-2 cannot. Therefore, the accumulation of unfarnesylated HDJ-2 provides a clean, irrefutable readout of pure FTase inhibition inside living cells.

  • Cell Culture: Seed HCT116 cells (K-Ras mutant) in 6-well plates at 3×105 cells/well.

  • Treatment: Treat cells with 10 nM, 50 nM, and 100 nM of the benchmarked inhibitors for 48 hours.

  • Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE & Transfer: Run 30 μg of total protein on a 10% SDS-PAGE gel. The unfarnesylated protein migrates slower than the farnesylated form.

  • Immunoblotting: Probe with an anti-HDJ-2 primary antibody. Validate FTase inhibition by quantifying the upward "band shift" (ratio of the slower-migrating unfarnesylated upper band to the faster-migrating farnesylated lower band).

Protocol C: Anchorage-Independent Cell Viability Assay

Causality: FTIs are uniquely effective at blocking the transformed growth properties of mutant Ras cells[3]. Soft agar assays prevent cells from attaching to a substrate, forcing them to rely entirely on oncogenic Ras signaling for survival.

  • Matrix Preparation: Prepare a 0.6% base agar layer in 6-well plates.

  • Cell Seeding: Suspend NIH-3T3 cells expressing mutant H-Ras[Val12] in 0.3% top agar containing the respective inhibitors (100 nM) and layer over the base agar.

  • Incubation: Incubate for 14-21 days, replenishing media and inhibitors every 3 days.

  • Quantification: Stain with crystal violet and count colony formation. Efficacious 6-bromo-quinolinones will mirror Lonafarnib and Tipifarnib by completely suppressing colony formation[3].

Sources

Reproducibility of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Reproducible Synthesis of 3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

This guide provides a detailed comparative analysis of established synthesis routes for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, a key intermediate in pharmaceutical research. The focus is on reproducibility, scalability, and the underlying chemical principles that govern the success of each method. The insights provided are based on a synthesis of published experimental data and our extensive experience in process chemistry.

Introduction: The Synthetic Challenge

3-(Aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one is a crucial building block in the development of various therapeutic agents. Its synthesis, while seemingly straightforward, presents several challenges related to regioselectivity, the handling of hazardous reagents, and, most importantly, achieving consistent yields on a larger scale. This guide dissects two common synthetic pathways, evaluating their strengths and weaknesses to aid researchers in selecting the optimal route for their specific needs.

Route 1: Phthalimide-Mediated Synthesis via Bromination

This is a widely adopted method that begins with the commercially available 6-bromo-1-methylquinolin-2(1H)-one. The synthesis proceeds through a bromination of the 3-methyl group, followed by a Gabriel synthesis using potassium phthalimide, and finally, deprotection to yield the desired primary amine.

Experimental Protocol

Step 1: Synthesis of 6-bromo-3-(bromomethyl)-1-methylquinolin-2(1H)-one A mixture of 6-bromo-3-methyl-1-methylquinolin-2(1H)-one (1.0 eq), N-bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of benzoyl peroxide (0.05 eq) in a suitable solvent like carbon tetrachloride is refluxed. The reaction is typically monitored by TLC until the starting material is consumed. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product is often used directly in the next step without further purification.

Step 2: Synthesis of 6-bromo-1-methyl-3-(phthalimidomethyl)quinolin-2(1H)-one The crude 6-bromo-3-(bromomethyl)-1-methylquinolin-2(1H)-one (1.0 eq) is dissolved in a polar aprotic solvent such as DMF. Potassium phthalimide (1.2 eq) is added, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water to precipitate the product, which is then filtered, washed, and dried.

Step 3: Synthesis of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one The phthalimide-protected intermediate (1.0 eq) is suspended in an alcohol, typically ethanol. Hydrazine hydrate (2.0-4.0 eq) is added, and the mixture is refluxed. The deprotection results in the precipitation of phthalhydrazide. After cooling, the solid byproduct is filtered off. The filtrate, containing the desired product, is concentrated, and the product can be isolated by crystallization or chromatography.

Reproducibility and Mechanistic Insights

The bromination of the 3-methyl group using NBS is a radical reaction initiated by benzoyl peroxide. The reproducibility of this step is highly dependent on the purity of the NBS and the exclusion of radical inhibitors. The subsequent Gabriel synthesis is a robust and high-yielding nucleophilic substitution. The final deprotection with hydrazine is generally efficient, but the work-up can be challenging due to the gelatinous nature of the phthalhydrazide precipitate.

Workflow Diagram

Phthalimide_Route start 6-bromo-3-methyl-1-methylquinolin-2(1H)-one step1 Radical Bromination (NBS, Benzoyl Peroxide) start->step1 intermediate1 6-bromo-3-(bromomethyl)-1-methylquinolin-2(1H)-one step1->intermediate1 step2 Gabriel Synthesis (Potassium Phthalimide) intermediate1->step2 intermediate2 6-bromo-1-methyl-3-(phthalimidomethyl)quinolin-2(1H)-one step2->intermediate2 step3 Hydrazinolysis (Hydrazine Hydrate) intermediate2->step3 product 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one step3->product

Caption: Phthalimide-mediated synthesis workflow.

Route 2: Reductive Amination of an Aldehyde Intermediate

This alternative pathway involves the formylation of the quinolinone core, followed by reductive amination. This route avoids the use of phthalimide and can offer advantages in terms of atom economy and waste profile.

Experimental Protocol

Step 1: Synthesis of 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 6-bromo-1-methylquinolin-2(1H)-one (1.0 eq) is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3, 2.0 eq) and dimethylformamide (DMF, excess) at low temperature, followed by heating. The reaction is quenched by pouring onto ice, and the resulting aldehyde is filtered, washed, and dried.

Step 2: Synthesis of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one The aldehyde intermediate (1.0 eq) is dissolved in a suitable solvent like methanol. An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added, followed by a reducing agent like sodium borohydride (NaBH4, 1.5 eq) or sodium cyanoborohydride (NaBH3CN, 1.5 eq). The reaction is stirred at room temperature until completion. The solvent is removed, and the product is isolated after an aqueous work-up and purification by crystallization or chromatography.

Reproducibility and Mechanistic Insights

The Vilsmeier-Haack formylation is a reliable method for introducing an aldehyde group onto electron-rich heterocycles. The key to reproducibility lies in controlling the temperature during the addition of POCl3. The subsequent reductive amination proceeds via the in-situ formation of an imine, which is then reduced to the amine. The choice of reducing agent is critical; sodium cyanoborohydride is milder and more selective for the imine over the aldehyde, which can improve yields and reduce side products.

Workflow Diagram

Reductive_Amination_Route start 6-bromo-1-methylquinolin-2(1H)-one step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate1 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde step1->intermediate1 step2 Reductive Amination (Ammonia source, NaBH4 or NaBH3CN) intermediate1->step2 product 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one step2->product

Caption: Reductive amination synthesis workflow.

Comparative Analysis

ParameterRoute 1: Phthalimide-Mediated SynthesisRoute 2: Reductive Amination
Starting Material 6-bromo-3-methyl-1-methylquinolin-2(1H)-one6-bromo-1-methylquinolin-2(1H)-one
Number of Steps 32
Overall Yield Moderate to GoodGood
Key Reagents NBS, Potassium Phthalimide, HydrazinePOCl3, DMF, NaBH4/NaBH3CN
Reproducibility Good, but sensitive to NBS purity and work-up of the final step.Very good, with careful temperature control in the first step.
Scalability Moderate; handling of hydrazine and phthalhydrazide can be problematic on a large scale.Good; the reactions are generally clean and scalable.
Safety Concerns Use of lachrymatory brominating agent and toxic hydrazine.Use of corrosive POCl3 and handling of borohydride reducing agents.

Conclusion and Recommendations

Both synthetic routes offer viable pathways to 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one.

  • Route 1 (Phthalimide-Mediated Synthesis) is a classic and well-documented method. Its primary drawback is the three-step sequence and the use of hydrazine, which can complicate large-scale production and purification. However, for small-scale laboratory synthesis, it remains a reliable option.

  • Route 2 (Reductive Amination) presents a more modern and efficient approach. With fewer steps and generally cleaner reactions, it is often more reproducible and scalable. The Vilsmeier-Haack reaction is robust, and the reductive amination is a high-yielding transformation. This route is highly recommended for researchers seeking a more streamlined and scalable synthesis.

The choice between these routes will ultimately depend on the specific requirements of the project, including the scale of the synthesis, available starting materials, and safety considerations. For process development and large-scale manufacturing, the reductive amination pathway is demonstrably superior.

References

  • N-Bromosuccinimide (NBS)

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Gabriel Synthesis: A comprehensive overview of the Gabriel synthesis for the prepar

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Vilsmeier-Haack Reaction: Mechanistic details and applications of the Vilsmeier-Haack formyl

    • Source: Organic Chemistry Portal
    • URL: [Link]

  • Reductive Amination: A detailed description of the reductive amin

    • Source: Organic Chemistry Portal
    • URL: [Link]

Mass spectrometry fragmentation comparison of quinolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of drug discovery, quinolin-2(1H)-one derivatives are highly privileged scaffolds, frequently utilized in the development of kinase inhibitors and selective androgen receptor modulators (SARMs)[1]. However, their structural elucidation via mass spectrometry (MS) requires rigorous differentiation from structurally analogous heterocycles, most notably coumarins (chromen-2-ones). As a Senior Application Scientist, I approach MS fragmentation not merely as a pattern-matching exercise, but as a study of gas-phase thermodynamics. This guide objectively compares the mass spectrometric behavior of quinolin-2(1H)-ones against coumarin alternatives, providing researchers with the mechanistic causality and self-validating protocols necessary for unequivocal structural assignment.

Mechanistic Foundations: Ionization Dynamics

The choice of ionization technique fundamentally alters the internal energy transferred to the molecule, thereby dictating the observed fragmentation pathways.

  • Electron Ionization (EI - 70 eV): EI is a "hard" ionization technique that generates an odd-electron radical cation (M⁺•). For quinolin-2(1H)-ones, the robust aromatic system stabilizes the molecular ion, making it the base peak in many spectra. The high internal energy drives deep skeletal rearrangements, primarily initiating at the lactam ring[2].

  • Electrospray Ionization (ESI): ESI is a "soft" technique yielding even-electron protonated species ([M+H]⁺). Fragmentation in ESI relies on Collision-Induced Dissociation (CID). Here, the site of protonation (typically the carbonyl oxygen or the nitrogen lone pair, depending on tautomerization) directs the initial bond cleavage, often resulting in the loss of peripheral substituents before core ring opening[2].

Comparative Gas-Phase Thermodynamics: Quinolin-2(1H)-ones vs. Coumarins

The structural difference between a quinolin-2(1H)-one (a lactam) and a coumarin (a lactone) may seem minor (an -NH- group versus an -O- atom), but it results in wildly divergent gas-phase dissociation trajectories.

1. The Quinolin-2(1H)-one Pathway (Lactam Cleavage) Because quinolinones lack the second oxygen atom required to form carbon dioxide, they cannot undergo the rapid decarboxylation seen in lactones. Instead, under both EI and ESI-CID conditions, the primary diagnostic cleavage is the expulsion of a neutral carbon monoxide (CO, 28 Da) molecule from the lactam ring[2]. Following the loss of CO, the resulting intermediate undergoes a highly characteristic ring contraction and expels hydrogen cyanide (HCN, 27 Da)—a hallmark signature of nitrogen-containing aromatic heterocycles[2]. In highly substituted derivatives like SARMs, the initial loss often involves the cleavage of bulky alkyl or trifluoromethyl (CF₃) groups before the core fragments[1].

2. The Coumarin Pathway (Lactone Cleavage) Coumarins possess a lactone ring, making the expulsion of carbon dioxide (CO₂, 44 Da) a highly favorable thermodynamic pathway. Under ESI conditions, the protonated coumarin molecule (e.g., m/z 147) readily loses CO₂ to form a stable benzofuran-like intermediate (m/z 103)[3]. Under high-energy EI conditions, coumarins can also lose CO directly from the pyrone ring, followed by a subsequent loss of a second CO molecule[4].

The causality here is clear: The heteroatom dictates the neutral loss. Observing a -44 Da loss strongly points toward a coumarin alternative, whereas sequential -28 Da and -27 Da losses confirm the quinolin-2(1H)-one core.

Fragmentation Q_Prec Quinolin-2(1H)-one [M+H]+ Q_Frag1 [M+H - CO]+ Lactam Cleavage Q_Prec->Q_Frag1 - CO (28 Da) Q_Frag2 [M+H - CO - HCN]+ Ring Contraction Q_Frag1->Q_Frag2 - HCN (27 Da) C_Prec Coumarin [M+H]+ C_Frag1 [M+H - CO2]+ Lactone Cleavage C_Prec->C_Frag1 - CO2 (44 Da) C_Frag2 [M+H - CO2 - CO]+ Benzofuran-like Ion C_Frag1->C_Frag2 - CO (28 Da)

Comparative ESI-CID fragmentation pathways of Quinolin-2(1H)-ones vs. Coumarins.

Quantitative Data Summary

To facilitate objective comparison, the following table summarizes the diagnostic ions and neutral losses for both compound classes. High-resolution mass spectrometry (HRMS) is critical here to distinguish isobaric losses (e.g., distinguishing CO loss from N₂ loss, or distinguishing a coumarin's CO₂ loss from an amide's CONH₂ loss).

Compound ClassIonization ModePrecursor IonPrimary Neutral LossSecondary Neutral LossDiagnostic Fragment Origin
Quinolin-2(1H)-one EI (70 eV)M⁺•-CO (28.00 Da)-HCN (27.01 Da)Lactam ring contraction
Quinolin-2(1H)-one ESI (+ CID)[M+H]⁺-H₂O (18.01 Da)*-CO (27.99 Da)Hydroxyl/Lactam cleavage
Coumarin EI (70 eV)M⁺•-CO (28.00 Da)-CO (28.00 Da)Pyrone ring opening
Coumarin ESI (+ CID)[M+H]⁺-CO₂ (43.99 Da)-CO (27.99 Da)Lactone decarboxylation

*Note: Loss of H₂O in quinolinones is highly dependent on the presence of peripheral hydroxyl groups or specific N-alkyl substitutions (e.g., SARMs)[2],[1].

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. Relying solely on nominal mass transitions can lead to false positives due to isobaric interferences. The following step-by-step LC-HRMS/MS methodology ensures absolute confidence in the structural assignment of quinolinone derivatives.

Protocol: Energy-Resolved LC-HRMS/MS Profiling

Objective: To map the complete fragmentation trajectory of quinolin-2(1H)-one derivatives and definitively rule out coumarin-based alternatives.

Step 1: Sample Preparation & Isotopic Spiking

  • Dissolve the target analyte in LC-MS grade Acetonitrile/Water (1:1, v/v) containing 0.1% Formic Acid to achieve a concentration of 1-5 µg/mL[1].

  • Self-Validation Step: Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled quinolinone). If the -27 Da loss shifts to -28 Da in the ¹⁵N-labeled standard, it definitively proves the loss is HCN and not an isobaric hydrocarbon fragment.

Step 2: Chromatographic Separation

  • Utilize a reverse-phase C18 or Biphenyl column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size) to ensure separation of potential isomers.

  • Run a gradient elution using Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.3 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) Setup

  • Operate the instrument in Positive Electrospray Ionization (ESI+) mode.

  • Set the capillary temperature to 290 °C and the spray voltage to 3.5 kV[1].

  • Calibrate the instrument to achieve a mass accuracy of < 2 ppm.

Step 4: Energy-Resolved Collision-Induced Dissociation (CID)

  • Isolate the protonated precursor ion [M+H]⁺ with an isolation window of 1.0 Da.

  • Self-Validation Step: Do not rely on a single collision energy (CE). Acquire MS/MS spectra across a CE ramp (e.g., 15, 25, 35, and 45 eV)[3].

  • Causality: Low CE (15 eV) will reveal the initial peripheral losses (e.g., -H₂O or -CF₃), while high CE (45 eV) forces the core lactam ring to shatter, revealing the diagnostic -CO and -HCN losses.

Step 5: Data Processing and Exact Mass Verification

  • Extract the exact masses of the product ions.

  • Calculate the exact mass of the neutral losses. A loss of exactly 27.0109 Da confirms HCN expulsion, validating the quinolinone core over an oxygenated alternative.

Workflow S1 Sample Prep & Isotopic Spiking S2 LC-HRMS/MS (Orbitrap/Q-TOF) S1->S2 S3 Energy-Resolved CID Profiling S2->S3 S4 Exact Mass & Isotope Verification S3->S4

Self-validating LC-HRMS/MS workflow for quinolinone structural elucidation.

Conclusion & Strategic Implications

For drug development professionals, the distinction between a quinolin-2(1H)-one and a coumarin is not trivial—it dictates the molecule's hydrogen-bonding capacity, metabolic stability, and target binding affinity. By leveraging high-resolution mass spectrometry and understanding the fundamental gas-phase thermodynamics (Lactam -CO/-HCN loss vs. Lactone -CO₂ loss), researchers can build self-validating analytical workflows that guarantee structural integrity during lead optimization.

References

  • Thevis, M., et al. Screening for quinolinone-derived selective androgen receptor modulators using GC-MS and LC-MS/MS. German Sport University Cologne.[Link]

  • MDPI. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry. Molecules.[Link]

  • Bentham Open. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal.[Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, a substituted quinolinone derivative. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment.

The structural features of this compound—a quinoline core, a bromine substituent, and an aminomethyl group—necessitate a cautious approach to its disposal. Quinoline and its derivatives are recognized for their potential toxicity and environmental hazards.[1][2][3] The presence of a halogen (bromine) classifies this compound as a halogenated organic compound, which requires specific disposal pathways.[4][5][6]

I. Hazard Assessment and Risk Mitigation

Before handling 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one for any purpose, including disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, its structural components provide clear indicators of its potential hazards.

  • Quinoline Core: Quinoline itself is classified as toxic if swallowed and can cause skin and eye irritation.[1][3] Some quinoline derivatives are also suspected of having mutagenic or reproductive toxicity.[1] Therefore, this compound should be handled as a hazardous substance.

  • Brominated Aromatic Compound: Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.[2][3] Their incineration requires specialized facilities equipped to handle the formation of hazardous byproducts.[7]

  • Aminomethyl Group: While the aminomethyl group's direct contribution to toxicity is less defined without specific data, primary amines can be irritants.

Based on these structural alerts, all waste containing 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one must be treated as hazardous waste.

Table 1: Hazard Profile and Personal Protective Equipment (PPE)

Hazard CategoryGHS Classification (Anticipated)Required Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Category 3 or 4Chemical-resistant gloves (e.g., nitrile), Lab coat
Skin Irritation Category 2Chemical-resistant gloves (e.g., nitrile), Lab coat
Eye Irritation Category 2ASafety goggles or face shield
Aquatic Toxicity Acute and ChronicNot applicable for PPE, but crucial for disposal
II. Spill Management: A Proactive Approach

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a designated hazardous waste container.[3]

  • Decontaminate the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent (e.g., ethanol or acetone) and paper towels. All materials used for decontamination must also be disposed of as hazardous waste.[1]

III. Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is meticulous waste segregation. Due to its bromine content, 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one waste must never be mixed with non-halogenated organic waste.[4][8] Mixing these waste streams can interfere with disposal processes and significantly increase disposal costs.[8][9]

A. Solid Waste Disposal

This category includes the pure compound, contaminated weighing boats, filter paper, and any other solid materials that have come into direct contact with the chemical.

  • Container Selection: Use a dedicated, clearly labeled, and sealable hazardous waste container for "Halogenated Organic Solid Waste."[4][6]

  • Waste Transfer: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one."[6][8] An accumulation start date should also be clearly visible.

  • Storage: Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2][6]

B. Liquid Waste Disposal

This includes solutions containing the compound, as well as solvent rinses from contaminated glassware.

  • Container Selection: Use a separate, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Liquid Waste."[4][5]

  • Waste Collection: Pour the liquid waste into the designated container.

  • Glassware Decontamination: Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate is also considered hazardous and must be collected in the halogenated organic liquid waste container.[1]

  • Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, and an approximate concentration or volume of the compound.[6][8]

  • Storage: Store the sealed liquid waste container in the same designated satellite accumulation area as the solid waste, ensuring it is securely closed to prevent leaks or spills.[6]

C. Disposal of Contaminated Personal Protective Equipment

Disposable gloves, bench liners, and other contaminated materials must also be disposed of as hazardous waste. Place these items in the "Halogenated Organic Solid Waste" container.[1]

IV. Final Disposal Pathway

All collected hazardous waste containing 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one must be disposed of through your institution's licensed hazardous waste disposal contractor.[1][2] These contractors will typically use high-temperature incineration at a permitted facility to ensure the complete destruction of the hazardous compound and its byproducts.[4][7] Never attempt to dispose of this chemical down the drain or in regular trash.[2][5]

Diagram 1: Disposal Decision Workflow

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal Start 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Waste (e.g., pure compound, contaminated consumables) IsSolid->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions, solvent rinses) IsSolid->LiquidWaste Liquid SolidContainer Place in 'Halogenated Organic Solid Waste' Container SolidWaste->SolidContainer LiquidContainer Place in 'Halogenated Organic Liquid Waste' Container LiquidWaste->LiquidContainer LabelSolid Label with 'Hazardous Waste' and full chemical name SolidContainer->LabelSolid LabelLiquid Label with 'Hazardous Waste' and full chemical name/concentration LiquidContainer->LabelLiquid FinalDisposal Arrange for pickup by licensed hazardous waste contractor LabelSolid->FinalDisposal LabelLiquid->FinalDisposal

Caption: Decision workflow for proper segregation and disposal.

By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a culture of safety and environmental stewardship within your laboratory.

References

  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Benchchem.
  • Hazardous Waste Segregation. Bucknell University.
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Quinoline - Safety Data Sheet.
  • Organic Solvents. Cornell University Environmental Health and Safety.
  • Hazardous Waste Reduction. Environmental Health and Safety.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Quinoline for Synthesis - Safety Data Sheet. Loba Chemie.

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Comprehensive Safety and Handling Guide for 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document is built upon a foundational risk assessment of its constituent chemical moieties: the quinolinone core, the brominated aromatic system, and the primary aminomethyl group. The procedures outlined herein are derived from authoritative sources such as the Occupational Safety and Health Administration (OSHA), the American Chemical Society (ACS), and the National Institute for Occupational Safety and Health (NIOSH) to ensure a multi-layered approach to safety.

Hazard Analysis: A Structural Perspective

A thorough understanding of the potential hazards of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one begins with an analysis of its chemical structure. The risk profile is a composite of the hazards associated with its key functional groups.

  • Quinolinone Core : The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, a cause of serious eye and skin irritation, and is suspected of causing genetic defects and cancer.[1][2][3] The quinolinone structure should be handled as a potential irritant and with carcinogenic risk until proven otherwise.

  • Brominated Aromatic System : Halogenated organic compounds are a class of chemicals that can exhibit persistence in the environment and may bioaccumulate.[4][5] Brominated aromatics, in particular, have been associated with liver and nervous system toxicity.[4][6][7] Therefore, systemic exposure through any route must be minimized.

  • Primary Aminomethyl Group : Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract. They can also be sensitizers, leading to allergic reactions upon repeated exposure.

Given these potential hazards, a conservative approach is warranted. All handling of this compound should be performed under the assumption that it is toxic, an irritant, and potentially carcinogenic.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most critical immediate control to prevent exposure.[8] All laboratory personnel must be trained on the proper use and limitations of the following PPE before handling this compound.[9][10]

Hand Protection
  • Glove Selection : No single glove material offers universal protection.[11] For handling 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, nitrile gloves are the recommended minimum. They provide good resistance to a wide range of chemicals. For prolonged operations or when handling larger quantities, consider double-gloving or using heavier-duty gloves such as Viton™ or butyl rubber for enhanced protection.[2] Always inspect gloves for tears or punctures before use.[12]

  • Glove Discipline : Gloves should be removed and replaced immediately if contamination is suspected. Never wear gloves outside of the laboratory or to handle common items like doorknobs, phones, or keyboards.[11] Hands should be washed thoroughly after removing gloves.[12]

Eye and Face Protection
  • Minimum Requirement : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required whenever the compound is handled, even in small quantities.[11] Standard safety glasses with side shields do not provide adequate protection against splashes.[11]

  • Enhanced Protection : When there is a significant risk of splashing, such as during transfers of solutions or when working with larger volumes, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[11]

Protective Clothing
  • A flame-retardant and chemical-resistant lab coat is mandatory.[13] The lab coat should have a high neckline, long sleeves, and be fully buttoned.

  • Wear long pants and closed-toe shoes to ensure no skin is exposed.[14] Sandals, perforated shoes, and shorts are not permitted in the laboratory.[15]

Respiratory Protection
  • Engineering Controls as Primary Protection : All work with solid (powder) or volatile solutions of 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one must be conducted within a certified chemical fume hood to minimize inhalation exposure.[16][17]

  • When Respirators are Necessary : In the event of a significant spill outside of a fume hood or if engineering controls are not sufficient, respiratory protection will be required. A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is recommended.[18][19] All personnel who may need to wear a respirator must be part of a respiratory protection program that includes medical evaluation and fit testing, as required by OSHA.

PPE Component Minimum Requirement Recommended for High-Risk Operations
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile or Viton™/butyl rubber gloves
Eye Protection Chemical splash goggles (ANSI Z87.1)Chemical splash goggles and a full-face shield
Body Protection Chemical-resistant lab coat, long pants, closed-toe shoesAs above, with consideration for a chemical-resistant apron
Respiratory Work within a chemical fume hoodNIOSH-approved respirator with appropriate cartridges

Operational and Disposal Plans

A safe laboratory environment is maintained through meticulous operational procedures and a clear understanding of waste disposal protocols.

Step-by-Step PPE Protocol

The following sequence should be followed to ensure PPE is worn and removed correctly to prevent cross-contamination.

  • Protective Clothing : Don lab coat, ensuring it is fully buttoned.

  • Respiratory Protection : If required, perform a seal check on your respirator.

  • Eye and Face Protection : Put on chemical splash goggles, followed by a face shield if needed.

  • Gloves : Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. If double-gloving, don the second pair over the first.

  • Outer Gloves : If double-gloved, remove the outer pair and dispose of them in the appropriate waste container.

  • Lab Coat and Face Shield : Remove the lab coat and face shield, turning the lab coat inside out to contain any contamination.

  • Inner Gloves : With one gloved hand, grasp the outside of the other glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at thewrist and peel it off over the first glove.

  • Goggles and Respirator : Remove goggles and respirator last.

  • Hand Hygiene : Wash hands thoroughly with soap and water.[11]

Disposal Plan

Proper segregation of chemical waste is crucial for safety and environmental compliance.

  • Solid Waste : Solid 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one and any materials grossly contaminated with it (e.g., weighing paper, contaminated paper towels) should be placed in a clearly labeled, sealed container for halogenated organic solid waste .[20][21]

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled container for halogenated organic liquid waste .[22][23] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[23][24]

  • Contaminated PPE : Disposable gloves and other lightly contaminated PPE should be placed in a designated solid waste container within the laboratory.

  • Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[11]

The following diagram outlines the decision-making process for waste segregation.

Caption: Waste segregation decision tree.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[25][26]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spills : For small spills within a fume hood, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate the area, notify laboratory personnel and safety officers, and restrict access.

The following diagram illustrates the general emergency response workflow.

Caption: General emergency response workflow.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with 3-(aminomethyl)-6-bromo-1-methylquinolin-2(1H)-one, ensuring personal safety and the integrity of their research.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link]

  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6).
  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention. Retrieved from [Link]

  • The NIOSH Pocket Guide to Chemical Hazards. (2022, January 21). Centers for Disease Control and Prevention. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
  • NIOSH Pocket Guide To Chemical Hazards. (n.d.). General reference.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • Hazardous waste segregation guidelines. (n.d.).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • QUINOLINE - SAFETY DATA SHEET. (2025, May 13).
  • American Chemical Society. (n.d.). Safety Guides & Tipsheets. Retrieved from [Link]

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1.
  • American Chemical Society. (n.d.). Safety. Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]

  • University of Toronto. (n.d.). Chemical Waste Disposal. Environmental Health & Safety. Retrieved from [Link]

  • SAFETY DATA SHEET. (2019, February 6).
  • Bromine contamination and risk management in terrestrial and aquatic ecosystems. (n.d.). PMC. Retrieved from [Link]

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]

  • Safety in the laboratory. (n.d.). Retrieved from a general organic chemistry lab manual.
  • Spectrum Chemical. (2022, October 25). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromobenzene. Retrieved from [Link]

  • Safety Guidelines | Organic Chemistry I Lab. (n.d.).
  • MedchemExpress.com. (2025, November 21). Safety Data Sheet.
  • Merck Millipore. (2021, March 15). Safety Data Sheet.
  • Normachem. (2025, December 11). ECHA begins work on restriction dossier for brominated flame retardants and organophosphorus flame retardants risk analysis.
  • FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • Organic Syntheses Procedure. (n.d.). General reference for chemical synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • Organic Syntheses Procedure. (n.d.). Anthraquinone, 1-methylamino-4-bromo.
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

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